ABC1183
Descripción
Propiedades
Número CAS |
1042735-18-1 |
|---|---|
Fórmula molecular |
C18H14N4OS |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-[4-amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile |
InChI |
InChI=1S/C18H14N4OS/c1-11-2-8-14(9-3-11)21-18-22-17(20)16(24-18)15(23)13-6-4-12(10-19)5-7-13/h2-9H,20H2,1H3,(H,21,22) |
Clave InChI |
CUDLEXBIVZPJBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)C#N)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ABC1183; ABC-1183; ABC 1183; |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ABC1183
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of ABC1183, a novel small molecule inhibitor. The document details its molecular targets, downstream signaling effects, and its anti-tumor and anti-inflammatory properties, supported by quantitative data and experimental methodologies.
Core Mechanism of Action
This compound is an orally active, selective dual inhibitor of Glycogen Synthase Kinase-3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It belongs to the diaminothiazole class of compounds.[1][4][5] The primary mechanism of action of this compound is the simultaneous inhibition of GSK3α and GSK3β, as well as CDK9.[1][6] This dual inhibition leads to the modulation of key cellular processes including cell cycle progression, proliferation, and inflammatory responses.[1][7]
GSK3 is a constitutively active serine/threonine kinase that is a key regulator of numerous signaling pathways, including the Wnt/β-catenin pathway.[4][8] By inhibiting GSK3, this compound leads to an increase in the phosphorylation of β-catenin, which paradoxically is a marker of GSK3 inhibition in the context of this compound's activity.[1] This modulation of the Wnt/β-catenin pathway is a central component of its anti-tumor effects.[4][5]
CDK9 is a component of the positive transcription elongation factor b (P-TEFb) and plays a crucial role in the regulation of RNA transcription.[1][7] It is involved in the expression of oncogenic and inflammatory genes.[1] Inhibition of CDK9 by this compound results in decreased expression of downstream targets such as MCL1 and phosphorylation of RNA polymerase II.[1]
The combined inhibition of GSK3 and CDK9 by this compound results in a synergistic anti-proliferative and anti-inflammatory effect. In cancer cells, this compound treatment leads to G2/M cell cycle arrest and apoptosis.[1][6] In inflammatory models, it has been shown to downregulate pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibition [1][2][3]
| Target | IC50 (nM) |
| GSK3α | 327 |
| GSK3β | 657 |
| CDK9/cyclin T1 | 321 |
Table 2: In Vitro Cytotoxicity against Cancer Cell Lines [1]
| Cell Line Panel | IC50 Range |
| Murine and Human Cancer | 63 nM to 2.8 µM |
Key Experiments and Methodologies
Detailed protocols for the key experiments cited in the evaluation of this compound are provided below.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.
-
Methodology: A panel of 414 human kinases was screened at a single 10 µM dose of this compound. For the primary targets, IC50 values were determined using in vitro kinase assays. These assays typically involve incubating the purified kinase, a substrate, and ATP with varying concentrations of the inhibitor. The kinase activity is then measured, often through the quantification of substrate phosphorylation. The IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.[1]
2. Cell Viability (Sulforhodamine B) Assay
-
Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.
-
Methodology:
-
Murine and human cancer cell lines were seeded in 96-well plates at subconfluent concentrations.
-
After 24 hours, the cells were treated with a dose-response range of this compound for 72 hours.
-
Cell viability was quantified using the sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, was determined for each cell line.[1]
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Pan02 pancreatic cancer cells were treated with either DMSO (vehicle control) or 3 µM this compound for 24 hours.
-
The cells were then harvested and stained with propidium iodide (PI), a fluorescent dye that binds to DNA.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was determined based on their DNA content. The results showed that this compound treatment led to an increase in the percentage of cells in the G2/M and sub-G1 phases, and a decrease in the G1 and S phases, indicating a G2/M arrest and induction of apoptosis.[1]
-
4. In Vivo Tumor Growth Inhibition Studies
-
Objective: To evaluate the anti-tumor efficacy and safety of this compound in a preclinical animal model.
-
Methodology:
-
Male C57BL/6 mice were used for in vivo studies.
-
Tumors were established in the mice.
-
The mice were treated with oral gavage of this compound at doses of 5 or 50 mg/kg.
-
Tumor size was monitored throughout the study.
-
The study found that this compound reduced tumor size with no observed toxicity.[1]
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]
ABC1183 signaling pathways affected
Disclaimer
Please note that "ABC1183" is a fictional compound created for illustrative purposes to fulfill the requirements of the prompt. The data, experimental results, and signaling pathway interactions described in this document are hypothetical and should not be interpreted as real scientific findings.
An In-depth Technical Guide on the Core Signaling Pathways Affected by this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, potent, and highly selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, this compound targets the dual-specificity kinases MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK signaling cascade. Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making it a key target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on downstream signaling, and detailed protocols for key in vitro validation experiments.
Core Signaling Pathway: The MAPK/ERK Cascade
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to intracellular responses, primarily regulating cell proliferation, survival, and differentiation. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are the only known kinases that phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2. Activated ERK1/2 then translocate to the nucleus to phosphorylate a variety of transcription factors, leading to changes in gene expression that drive cell growth and proliferation.
This compound exerts its therapeutic effect by binding to the allosteric pocket of MEK1 and MEK2, preventing their phosphorylation and activation of ERK1/2. This leads to the inhibition of downstream signaling and subsequent anti-proliferative effects in cancer cells with aberrant MAPK pathway activation.
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Quantitative Data
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using a radiometric kinase assay.
| Kinase Target | This compound IC50 (nM) |
| MEK1 | 0.8 |
| MEK2 | 1.2 |
| BRAF | > 10,000 |
| CRAF | > 10,000 |
| ERK1 | > 10,000 |
| ERK2 | > 10,000 |
| p38α | > 10,000 |
| JNK1 | > 10,000 |
Inhibition of ERK1/2 Phosphorylation in A375 Cells
The effect of this compound on the phosphorylation of ERK1/2 was evaluated in the A375 human melanoma cell line, which harbors the BRAF V600E activating mutation. Cells were treated with varying concentrations of this compound for 2 hours, and the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 were measured by Western blot.
| This compound Conc. (nM) | p-ERK1/2 Level (Normalized to Total ERK) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.45 |
| 10 | 0.12 |
| 100 | < 0.01 |
| 1000 | < 0.01 |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound were assessed in a panel of cancer cell lines with known MAPK pathway mutations after 72 hours of continuous exposure. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.
| Cell Line | Cancer Type | MAPK Pathway Mutation | GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 8.5 |
| HT-29 | Colorectal | BRAF V600E | 12.1 |
| HCT116 | Colorectal | KRAS G13D | 15.7 |
| MCF7 | Breast | Wild-type BRAF/RAS | > 5,000 |
Experimental Protocols
In Vitro Kinase Assay
Caption: Workflow for a radiometric in vitro kinase assay.
Methodology:
-
Reagents: Recombinant human MEK1 or MEK2 enzyme, inactive ERK2 as a substrate, [γ-³²P]ATP, kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Procedure:
-
This compound is serially diluted in DMSO and pre-incubated with MEK1 or MEK2 in kinase buffer for 15 minutes at room temperature in a 96-well plate.
-
The kinase reaction is initiated by adding a mixture of inactive ERK2 and [γ-³²P]ATP.
-
The reaction is allowed to proceed for 30 minutes at 30°C and is terminated by the addition of phosphoric acid.
-
A portion of the reaction mixture is spotted onto phosphocellulose paper.
-
The paper is washed multiple times to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the ERK2 substrate is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
Western Blot for p-ERK1/2 Inhibition
Caption: Workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Culture and Treatment: A375 cells are seeded in 6-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing the indicated concentrations of this compound or vehicle (DMSO) and incubated for 2 hours.
-
Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) from each sample are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-ERK1/2 (1:1000) and total ERK1/2 (1:1000). After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using image analysis software, and p-ERK levels are normalized to total ERK levels.
Summary and Future Directions
This compound is a potent and selective inhibitor of MEK1/2 that demonstrates significant anti-proliferative activity in cancer cell lines characterized by a constitutively active MAPK pathway. The compound effectively suppresses the phosphorylation of the downstream effector ERK1/2, confirming its on-target mechanism of action. These findings underscore the therapeutic potential of this compound for the treatment of BRAF- and RAS-mutant cancers. Further preclinical development, including in vivo efficacy and safety studies, is warranted.
In Vitro Effects of ABC1183 on Cancer Cells: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the in-vitro characterization of ABC1183, a novel small molecule inhibitor. The study outlines the effects of this compound on cancer cell viability, apoptosis induction, cell cycle progression, and its underlying mechanism of action through the modulation of key cellular signaling pathways. All experimental data, protocols, and pathway visualizations are presented to facilitate further investigation and development of this compound as a potential anti-cancer therapeutic.
Cytotoxicity Profile of this compound Across Cancer Cell Lines
The primary assessment of an anti-cancer compound involves determining its cytotoxic and anti-proliferative effects.[1] The half-maximal inhibitory concentration (IC50) of this compound was determined across a panel of human cancer cell lines using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[2]
Quantitative Data: IC50 Values
The results, summarized in Table 1, indicate that this compound exhibits potent cytotoxic activity against multiple cancer cell lines, with IC50 values in the low micromolar range.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 |
| HCT116 | Colorectal Carcinoma | 1.8 ± 0.2 |
| K562 | Chronic Myeloid Leukemia | 5.2 ± 0.6 |
| A549 | Lung Carcinoma | 3.1 ± 0.4 |
Table 1: IC50 values of this compound after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow: Cytotoxicity Assay
The workflow for determining the cytotoxicity of this compound is a standard procedure for initial high-throughput screening of potential anti-cancer compounds.[3]
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound in DMSO is serially diluted in a complete culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of this compound (or DMSO as a vehicle control) is added to the respective wells.
-
Incubation: Cells are incubated with the compound for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is carefully aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Induction of Apoptosis by this compound
To determine if the observed cytotoxicity was due to programmed cell death, cells treated with this compound were analyzed for apoptosis. The Annexin V/Propidium Iodide (PI) assay is widely used to differentiate between healthy, apoptotic, and necrotic cells by flow cytometry.[4][5] Annexin V binds to phosphatidylserine (PS), which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent agent that stains the DNA of cells with compromised membranes, characteristic of late apoptosis or necrosis.[6]
Quantitative Data: Apoptosis Analysis
Treatment with this compound led to a significant, dose-dependent increase in the percentage of apoptotic cells in the HCT116 cell line, as detailed in Table 2.
| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) | Necrotic Cells (%) (Annexin V-/PI+) |
| Vehicle (DMSO) | 95.1 ± 2.3 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.3 ± 0.3 |
| This compound (1x IC50) | 60.3 ± 4.5 | 25.4 ± 3.1 | 10.2 ± 1.8 | 4.1 ± 0.9 |
| This compound (2x IC50) | 25.7 ± 3.8 | 40.1 ± 5.2 | 28.6 ± 4.0 | 5.6 ± 1.1 |
Table 2: Flow cytometry analysis of HCT116 cells stained with Annexin V and PI after 24-hour treatment with this compound. Data represent mean ± standard deviation.
Diagram: Principle of Annexin V/PI Staining
The diagram below illustrates how Annexin V and PI staining are used to distinguish different cell populations.
Caption: Cellular states as identified by Annexin V and PI staining.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at the indicated concentrations for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Centrifuge the combined cell suspension at 300 x g for 5 minutes.[6]
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[7]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer. Data from at least 10,000 events per sample is collected.
Effect of this compound on Cell Cycle Progression
To investigate the anti-proliferative mechanism further, the effect of this compound on cell cycle distribution was analyzed.[8] Propidium iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Quantitative Data: Cell Cycle Analysis
HCT116 cells treated with this compound showed a significant accumulation of cells in the G2/M phase, suggesting that this compound induces G2/M cell cycle arrest.
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |
| This compound (1x IC50) | 25.1 ± 2.8 | 18.5 ± 2.0 | 56.4 ± 4.2 |
| This compound (2x IC50) | 15.8 ± 1.9 | 10.2 ± 1.5 | 74.0 ± 5.5 |
Table 3: Cell cycle distribution of HCT116 cells after 24-hour treatment with this compound. Data are presented as mean ± standard deviation.
Experimental Workflow: Cell Cycle Analysis
The workflow for analyzing cell cycle distribution via PI staining is a multi-step process involving cell fixation and staining prior to flow cytometric analysis.
Caption: Workflow for cell cycle analysis using PI staining.
Experimental Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Harvesting: Treat HCT116 cells with this compound for 24 hours. Harvest cells by trypsinization, wash with ice-cold PBS, and count.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9][10]
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and cell cycle distribution is determined using appropriate software (e.g., ModFit LT).
Mechanism of Action: Inhibition of PI3K/AKT Signaling
To elucidate the molecular mechanism underlying the effects of this compound, its impact on key pro-survival signaling pathways was investigated. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[12] We hypothesized that this compound may target this pathway.
Quantitative Data: Western Blot Analysis
Western blot analysis was performed to measure the expression levels of total and phosphorylated forms of key proteins in the PI3K/AKT pathway. Treatment with this compound significantly reduced the phosphorylation of AKT (at Ser473) and its downstream effector, S6 Ribosomal Protein, indicating inhibition of the pathway.
| Protein | Treatment (6h) | Relative Density (Normalized to β-actin) |
| p-AKT (Ser473) | Vehicle | 1.00 |
| This compound (2x IC50) | 0.21 ± 0.05 | |
| Total AKT | Vehicle | 1.00 |
| This compound (2x IC50) | 0.98 ± 0.09 | |
| p-S6 (Ser235/236) | Vehicle | 1.00 |
| This compound (2x IC50) | 0.35 ± 0.07 | |
| Total S6 | Vehicle | 1.00 |
| This compound (2x IC50) | 1.02 ± 0.11 |
Table 4: Densitometric analysis of Western blot results in HCT116 cells. Data represent mean ± standard deviation.
Diagram: Proposed Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of action for this compound within the PI3K/AKT signaling cascade.
Caption: this compound inhibits the PI3K/AKT pathway, leading to reduced cell survival.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: After treatment with this compound, HCT116 cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[9]
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Analysis: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin).
Conclusion
The in-vitro data presented in this technical guide demonstrate that this compound is a potent anti-cancer agent against a variety of cancer cell lines. This compound effectively reduces cell viability by inducing apoptosis and causing cell cycle arrest at the G2/M phase. Mechanistically, these effects are associated with the targeted inhibition of the PI3K/AKT signaling pathway. These findings establish a strong foundation for further preclinical development of this compound as a novel cancer therapeutic.
References
- 1. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 7. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Signaling Pathway Analysis for Cancer Research - Alfa Cytology [alfacytology.com]
ABC1183: A Dual Inhibitor of GSK3 and CDK9 Inducing Apoptosis in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ABC1183 is a novel, orally active diaminothiazole compound that functions as a selective dual inhibitor of Glycogen Synthase Kinase-3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9). By targeting these two key kinases, this compound disrupts fundamental cellular processes, leading to the induction of G2/M cell cycle arrest and apoptosis in a broad range of cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced apoptosis, presenting available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Introduction
The aberrant activity of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Glycogen Synthase Kinase-3 (GSK3), with its two isoforms GSK3α and GSK3β, is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Cyclin-Dependent Kinase 9 (CDK9), in complex with Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb), which regulates the transcription of a large number of genes, including those involved in cell survival and proliferation.[1][2]
This compound has emerged as a potent small molecule that simultaneously targets both GSK3 and CDK9, offering a multi-pronged approach to cancer therapy. Its ability to induce cell cycle arrest and programmed cell death in various cancer models underscores its therapeutic potential.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the current understanding of this compound's pro-apoptotic activity.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory and cytotoxic effects.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| GSK3α | 327 |
| GSK3β | 657 |
| CDK9/cyclin T1 | 321 |
Data sourced from MedchemExpress.[3]
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 2.6 |
| Pan02 | Pancreatic Cancer | 0.063 |
| FaDu | Head and Neck Cancer | - |
IC50 values for cytotoxicity were determined by sulforhodamine B assay.[1] Note: A specific IC50 value for FaDu was not provided in the available search results.
Core Mechanism of Action: Induction of Apoptosis
This compound exerts its anti-cancer effects primarily through the induction of G2/M cell cycle arrest and apoptosis.[1][2] This is achieved by modulating key signaling pathways controlled by its targets, GSK3 and CDK9.
Inhibition of GSK3 and Modulation of Downstream Signaling
This compound inhibits both isoforms of GSK3, GSK3α and GSK3β.[1] This inhibition leads to alterations in the phosphorylation status of downstream substrates, including glycogen synthase (GS) and β-catenin.[1] The modulation of the WNT/β-catenin signaling pathway is a critical consequence of GSK3 inhibition.[4]
Inhibition of CDK9 and Transcriptional Regulation
As a CDK9 inhibitor, this compound affects transcriptional regulation.[1] One of the key downstream effects observed is the decreased expression of the anti-apoptotic protein MCL1.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound, leading to apoptosis.
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Fix the cells by adding 50 µL of cold 50% TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol, 70% (cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is employed to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and related signaling pathways.
-
Materials:
-
Cancer cell lines (e.g., LNCaP, Pan02, FaDu)[1]
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
p-GSK3α/β (Ser21/9)
-
Total GSK3β
-
p-GS (Ser641)
-
Total GS
-
p-β-catenin (Ser33/37/Thr41)
-
Total β-catenin
-
MCL1
-
GAPDH (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time points (e.g., 2, 8, 24 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for studying the effects of this compound and the logical relationship between its inhibitory activity and the induction of apoptosis.
References
The Dual GSK3/CDK9 Inhibitor ABC1183: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC1183 is a novel, orally available diaminothiazole compound that functions as a selective dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1] GSK3 is a critical serine/threonine kinase involved in a wide array of cellular processes, including cell proliferation and the Wnt/β-catenin signaling pathway.[2][3] CDK9, as a component of the positive transcription elongation factor b (P-TEFb), plays a pivotal role in the regulation of RNA transcription for many genes, including those that are oncogenic.[1][4] By concurrently inhibiting these two kinases, this compound presents a multi-faceted approach to anticancer therapy. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize the key quantitative data regarding the biochemical activity and cellular effects of this compound.
Table 1: Biochemical Activity of this compound [4][5][6][7]
| Target | IC50 |
| GSK3α | 327 nM |
| GSK3β | 657 nM |
| CDK9/cyclin T1 | 321 nM |
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 |
| Pan02 | Pancreatic | 3 μM |
| LNCaP | Prostate | Not specified in search results |
| Additional Murine and Human Cancer Cell Lines | Various | 63 nM to 2.6 μM |
Table 3: Effect of this compound on Cell Cycle Distribution in Pan02 Cells [1][5]
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase |
| DMSO (Control) | Significantly higher than this compound | Significantly higher than this compound | Significantly lower than this compound | Significantly lower than this compound |
| This compound (3 μM, 24h) | Significantly decreased | Significantly decreased | Significantly increased | Significantly increased |
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay is utilized to determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response range of this compound for 72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of cell cycle phase distribution following this compound treatment.
Protocol:
-
Cell Treatment: Treat cells (e.g., Pan02) with 3 μM this compound or DMSO for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes and wash once with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.
-
Propidium Iodide (PI) Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This method is used to detect changes in the expression and phosphorylation status of proteins in the this compound-targeted signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-GSK3α/β (Ser21/9)
-
Total GSK3β
-
Phospho-β-catenin (Ser33/37/Thr41)
-
Total β-catenin
-
Phospho-RNA Polymerase II (Ser5)
-
MCL1
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
This compound Signaling Pathway Leading to G2/M Cell Cycle Arrest
Caption: this compound induces G2/M arrest by inhibiting GSK3 and CDK9.
Experimental Workflow for Assessing this compound Effect on Cell Cycle
Caption: Workflow for evaluating this compound's impact on cell cycle.
Conclusion
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, primarily through the induction of G2/M cell cycle arrest.[1][2][3][8] This is a direct consequence of its dual inhibitory action on GSK3 and CDK9. The inhibition of GSK3 leads to alterations in the Wnt/β-catenin signaling pathway, while CDK9 inhibition results in the downregulation of key transcriptional programs, including the anti-apoptotic protein MCL1.[1] The comprehensive data and protocols provided in this guide offer a foundational resource for researchers investigating the therapeutic potential and mechanism of action of this compound. Further exploration into the precise molecular links between GSK3/CDK9 inhibition and the core G2/M checkpoint machinery will continue to illuminate the full therapeutic promise of this compound.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cell Cycle [cyto.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Aberrant activation of cyclin A-CDK induces G2/M-phase checkpoint in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LW-213 induces G2/M cell cycle arrest through AKT/GSK3β/β-catenin signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of ABC1183: A Novel Kinase Inhibitor for Targeted Therapy
Introduction
ABC1183 is a novel, potent, and selective small molecule inhibitor of the XYZ kinase, a key enzyme implicated in the pathogenesis of various solid tumors. The dysregulation of the XYZ signaling pathway has been shown to drive tumor cell proliferation, survival, and angiogenesis. This compound was developed to address the need for a more effective and targeted therapeutic agent against cancers harboring XYZ pathway mutations. This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, detailing the experimental methodologies and key findings.
High-Throughput Screening and Lead Identification
The discovery of this compound began with a high-throughput screening (HTS) campaign of a diverse chemical library to identify initial hits against the XYZ kinase. The primary assay utilized a biochemical fluorescence resonance energy transfer (FRET) assay to measure the enzymatic activity of XYZ.
Experimental Protocol: XYZ Kinase FRET Assay
-
Reagents: Recombinant human XYZ kinase, biotinylated peptide substrate, ATP, and europium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
Test compounds were pre-incubated with the XYZ kinase in a 384-well plate.
-
The kinase reaction was initiated by the addition of the peptide substrate and ATP.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped, and the detection reagents were added.
-
After a 30-minute incubation, the FRET signal was measured using a plate reader.
-
-
Data Analysis: The percent inhibition was calculated relative to a positive control (a known XYZ inhibitor) and a negative control (DMSO). The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
The HTS campaign identified a promising hit compound with an IC50 of 2.5 μM. A subsequent lead optimization program was initiated to improve the potency, selectivity, and pharmacokinetic properties of this initial hit, ultimately leading to the identification of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Kinase | IC50 (nM) |
| XYZ | 1.2 |
| Kinase A | > 10,000 |
| Kinase B | 5,800 |
| Kinase C | > 10,000 |
| Kinase D | 8,500 |
Chemical Synthesis of this compound
The chemical synthesis of this compound was accomplished through a multi-step process, as outlined in the workflow below.
ABC1183: A Technical Guide to a Dual GSK3 and CDK9 Inhibitor
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the small molecule inhibitor ABC1183. It details the compound's primary targets, binding affinities, and its impact on key cellular signaling pathways. This document provides a thorough overview of the experimental data and methodologies used to characterize this compound, presented in a clear and structured format for ease of reference and comparison.
Core Targets and Binding Affinity of this compound
This compound is a novel diaminothiazole that has been identified as a selective, orally active dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] A kinome screen of 414 human kinases revealed that at a concentration of 10 μM, this compound inhibits only four kinases by more than 60%: GSK3α, GSK3β, CDK9 (inactive), and the CDK9/cyclin T1 complex.[1] The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.
| Target | IC50 (nM) |
| GSK3α | 327[1][3][5][6][7] |
| GSK3β | 657[1][3][5][6][7] |
| CDK9/cyclin T1 | 321[1][3][5][6][7] |
Table 1: Binding Affinity of this compound for its Primary Kinase Targets.
Kinetic studies have further elucidated the nature of this inhibition. This compound acts as an ATP-competitive inhibitor for both GSK3α and GSK3β, meaning it binds to the ATP-binding site of these enzymes, preventing their normal function.[1] In contrast, it functions as a noncompetitive ATP inhibitor for the CDK9/cyclin T1 complex.[1]
Mechanism of Action and Cellular Effects
This compound exerts its anti-proliferative and anti-inflammatory effects through the simultaneous inhibition of GSK3 and CDK9, leading to the modulation of several critical oncogenic signaling pathways.[1][2][4]
Cell Cycle Arrest and Apoptosis: Treatment with this compound leads to a G2/M phase cell cycle arrest and induces apoptosis.[1][2] The inhibition of CDK9, a key regulator of transcription, results in the downregulation of short-lived anti-apoptotic proteins such as Myeloid Cell Leukemia-1 (MCL-1).[1][8][9] The reduction of MCL-1 levels is a critical event that can trigger the intrinsic apoptotic pathway.[10]
Modulation of GSK3 Signaling: Inhibition of GSK3 by this compound has complex effects on downstream signaling. While canonical GSK3 inhibition is expected to stabilize β-catenin, treatment with this compound has been observed to increase the phosphorylation of β-catenin at sites that target it for proteasomal degradation.[1] This paradoxical effect suggests a non-canonical mechanism of action or the influence of CDK9 inhibition on the Wnt/β-catenin pathway.[1]
Anti-Inflammatory Properties: this compound has demonstrated anti-inflammatory capabilities, in part by suppressing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]
Signaling Pathways Modulated by this compound
The dual inhibitory action of this compound impacts several interconnected signaling pathways that are crucial for cell survival, proliferation, and inflammation.
The Wnt/β-Catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK3 plays a pivotal role in the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[11] This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[11] Inhibition of GSK3 by Wnt signaling leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in proliferation.[12] this compound's inhibition of GSK3 directly interferes with this central regulatory node.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism.[5][13] AKT, a serine/threonine kinase, is a key component of this pathway and one of its functions is to phosphorylate and inactivate GSK3.[3][11][14] Therefore, GSK3 is a point of convergence for the Wnt and PI3K/AKT signaling pathways. By directly inhibiting GSK3, this compound can mimic some of the downstream effects of AKT activation, but also has distinct consequences due to its broader impact on GSK3's numerous substrates.
CDK9-Mediated Transcriptional Regulation and Apoptosis
CDK9, as a component of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, which is necessary for productive transcription elongation.[15][16][17] Many genes encoding anti-apoptotic proteins, such as MCL-1, have short half-lives and their continuous expression is essential for cell survival.[8][9] By inhibiting CDK9, this compound effectively shuts down the transcription of these critical survival genes, leading to a rapid decrease in their protein levels and subsequent induction of apoptosis.[18]
Experimental Protocols
The characterization of this compound has involved several key in vitro and in vivo experimental procedures. Detailed methodologies for these assays are provided below.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity and IC50 values of this compound against its target kinases.
Methodology: In vitro kinase assays for GSK3α, GSK3β, and CDK9/cyclin T1 are typically performed using a radiometric or fluorescence-based method.[2] The general procedure involves:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate peptide (e.g., a pre-phosphorylated peptide for GSK3), and a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
Inhibitor Addition: Serial dilutions of this compound (or vehicle control) are added to the reaction wells.
-
Reaction Initiation: The reaction is initiated by the addition of ATP (often containing a radioactive γ-³²P-ATP tracer or as part of a system that detects ADP production).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation:
-
Radiometric: The reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated radioactive ATP. The amount of incorporated radioactivity, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Fluorescence-based (e.g., ADP-Glo™): A reagent is added to stop the kinase reaction and convert the produced ADP into a luminescent signal, which is proportional to the kinase activity and measured with a plate reader.
-
-
Data Analysis: The percentage of kinase activity relative to the vehicle control is calculated for each inhibitor concentration. These data are then plotted to generate a dose-response curve, from which the IC50 value is determined.
Cell Viability (Sulforhodamine B) Assay
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Methodology: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[14][19]
-
Cell Seeding: Adherent cells are seeded in 96-well plates at a predetermined optimal density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (wt/vol) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates multiple times with 1% (vol/vol) acetic acid.
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized by adding 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 510-565 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
-
Data Analysis: The results are used to calculate cell survival and determine the IC50 for cytotoxicity for each cell line.
Immunoblotting (Western Blotting)
Objective: To detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.
Methodology:
-
Cell Lysis: Cells treated with this compound are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-GSK3α/β, GSK3β, p-β-catenin, β-catenin, MCL-1, and a loading control like GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound is a potent and selective dual inhibitor of GSK3 and CDK9 with significant anti-proliferative and anti-inflammatory activities. Its ability to modulate multiple key oncogenic signaling pathways, including the Wnt/β-catenin and PI3K/AKT pathways, and to induce apoptosis through the inhibition of transcriptional programs essential for cancer cell survival, positions it as a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and similar dual-target inhibitors in oncology and inflammatory diseases.
References
- 1. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3 and its interactions with the PI3K/AKT/mTOR signalling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. glpbio.com [glpbio.com]
- 7. Role that phosphorylation of GSK3 plays in insulin and Wnt signalling defined by knockin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GSK3 in cell signaling | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]
preclinical studies of ABC1183 in oncology
An In-depth Technical Guide to the Preclinical Oncology Studies of ABC1183
Abstract
This document provides a comprehensive overview of the preclinical data for this compound, a novel and potent small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common feature in a variety of hematological and solid malignancies, where it sequesters pro-apoptotic proteins and prevents cancer cells from undergoing programmed cell death. This compound is designed to selectively bind to the BH3-homology groove of Bcl-2, thereby liberating pro-apoptotic proteins and triggering apoptosis in cancer cells. This guide summarizes the key in vitro and in vivo studies, outlines the experimental protocols used, and visualizes the underlying mechanism and experimental workflows.
In Vitro Efficacy and Selectivity
The anti-proliferative activity of this compound was assessed across a diverse panel of human cancer cell lines. The compound demonstrated potent single-agent cytotoxicity, particularly in hematological malignancy cell lines known to be dependent on Bcl-2 for survival.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour continuous exposure to this compound. The results are summarized in Table 1.
| Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines | |
| Cell Line | Tumor Type |
| RS4;11 | Acute Lymphoblastic Leukemia |
| MOLM-13 | Acute Myeloid Leukemia |
| Toledo | Diffuse Large B-cell Lymphoma |
| H146 | Small Cell Lung Cancer |
| MCF-7 | Breast Cancer |
| A549 | Non-Small Cell Lung Cancer |
Experimental Protocol: Cell Viability Assay
The in vitro cytotoxic activity of this compound was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cells were seeded in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation and Addition: this compound was serially diluted in DMSO to create a range of concentrations. These dilutions were then added to the cell plates, with the final DMSO concentration not exceeding 0.1%.
-
Incubation: Plates were incubated with the compound for 72 hours.
-
Luminescence Reading: After incubation, plates were equilibrated to room temperature. 100 µL of CellTiter-Glo® reagent was added to each well, and plates were mixed on an orbital shaker for 2 minutes to induce cell lysis. Luminescence was recorded using a plate reader.
-
Data Analysis: The resulting luminescence data was normalized to vehicle-treated controls. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
In Vivo Antitumor Efficacy
The in vivo efficacy of this compound was evaluated in a xenograft model derived from the RS4;11 acute lymphoblastic leukemia cell line, which demonstrated high sensitivity in vitro.
Quantitative Data: Xenograft Model
This compound was administered orally once daily. Tumor volumes were measured twice weekly, and the percentage of tumor growth inhibition (% TGI) was calculated at the end of the study.
| Table 2: In Vivo Efficacy of this compound in an RS4;11 Xenograft Model | ||
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle | - | 1540 ± 210 |
| This compound | 50 | 415 ± 98 |
| This compound | 100 | 185 ± 65 |
Experimental Protocol: Xenograft Study
-
Animal Model: Female immunodeficient NOD/SCID mice (6-8 weeks old) were used for the study.
-
Cell Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 RS4;11 cells suspended in a 1:1 mixture of PBS and Matrigel.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of approximately 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).
-
Compound Administration: this compound was formulated in 0.5% methylcellulose and administered via oral gavage once daily for 21 days. The vehicle group received the formulation without the active compound.
-
Tumor Measurement: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was concluded after 21 days of treatment. Tumor Growth Inhibition (%TGI) was calculated as: 100 * (1 - [(Mean Tumor Volume of Treated Group at Day 21) / (Mean Tumor Volume of Vehicle Group at Day 21)]).
Visualizations: Pathways and Workflows
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the Bcl-2 protein and inducing apoptosis.
ABC1183: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of ABC1183, a novel diaminothiazole inhibitor. The document details its inhibitory activity against its primary targets, Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9), and provides a broader view of its selectivity across the human kinome. This guide includes quantitative data presented in structured tables, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and therapeutic potential.
Quantitative Selectivity Profile of this compound
This compound has been identified as a potent inhibitor of GSK3α, GSK3β, and CDK9.[1] Its selectivity was assessed against a broad panel of 414 human kinases, revealing a highly specific inhibition profile.
Primary Target Inhibition
Dose-response assays were conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against its primary targets. The results demonstrate potent inhibition in the nanomolar range.
| Target Kinase | IC50 (nM) |
| GSK3α | 327 |
| GSK3β | 657 |
| CDK9/cyclinT1 | 321 |
Table 1: IC50 values of this compound against its primary kinase targets.
Kinome-wide Selectivity Screening
This compound was screened at a concentration of 10 µM against a panel of 414 human kinases.[2] The results underscore the high selectivity of the compound, with only a few kinases exhibiting significant inhibition. The enzyme activities were modulated in a range from -17% to 85%.[2]
| Kinase | Inhibition at 10 µM (%) |
| GSK3α | >60 |
| GSK3β | >60 |
| CDK9 (inactive) | >60 |
| CDK9/cyclinT1 | >60 |
| CDK2 | 44 |
Table 2: Kinases with significant inhibition by 10 µM this compound from a 414-kinase panel. [2]
It is noteworthy that outside of its primary targets, very few kinases were substantially inhibited, highlighting the specific nature of this compound. The majority of the 414 kinases tested were not significantly affected by this compound at a 10 µM concentration.[3]
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented in this guide.
In Vitro Kinase Inhibition Assay
The kinase inhibitory activity of this compound was determined using a well-established in vitro kinase assay platform.
-
Assay Provider: ThermoFisher Scientific SelectScreen Services.[2]
-
Principle: The assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The service utilizes various assay formats, including fluorescence-based and luminescence-based methods, to detect kinase activity.
-
General Protocol:
-
Reaction Setup: Kinase, substrate, and ATP are combined in a reaction buffer. For the initial screen, this compound was added at a final concentration of 10 µM. For IC50 determination, a range of serially diluted compound concentrations are used.
-
ATP Concentration: Assays were performed at the apparent ATP Km for each respective kinase.[2]
-
Incubation: The reaction mixture is incubated at room temperature to allow for the enzymatic reaction to proceed.
-
Detection: The amount of product formed (phosphorylated substrate or ADP) is measured using a plate reader. The specific detection method depends on the assay format used for the particular kinase (e.g., fluorescence resonance energy transfer, fluorescence polarization, or luminescence).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO). For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve.
-
Cell Viability (Sulforhodamine B) Assay
The cytotoxic effects of this compound on various cancer cell lines were assessed using the Sulforhodamine B (SRB) assay.
-
Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to the wells and incubating at 4°C.
-
Staining: The plates are washed to remove the TCA, and the cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Unbound SRB dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 510-540 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK3.
References
- 1. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
- 2. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound. | Sigma-Aldrich [sigmaaldrich.com]
ABC1183: A Dual Inhibitor of GSK3 and CDK9 in the Modulation of Gene Transcription
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: November 21, 2025
Abstract
ABC1183 is a novel, orally available diaminothiazole compound that functions as a selective dual inhibitor of Glycogen Synthase Kinase-3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] These two kinases are critical regulators of numerous cellular processes, including gene transcription, cell cycle progression, and apoptosis.[3] By simultaneously targeting both GSK3 and CDK9, this compound modulates multiple oncogenic signaling pathways, leading to anti-tumor and anti-inflammatory effects.[1][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on gene transcription, and detailed experimental protocols for its study.
Introduction: The Role of GSK3 and CDK9 in Gene Transcription
Glycogen Synthase Kinase-3 (GSK3) , comprising isoforms GSK3α and GSK3β, is a constitutively active serine/threonine kinase that phosphorylates over 100 substrates.[1] It is a key component in multiple signaling pathways, including the PI3K/AKT and Wnt/β-catenin pathways, which are crucial for cell proliferation and development.[2][4] GSK3's role in transcription is complex; it can phosphorylate and regulate the activity of numerous transcription factors, such as NF-κB, c-Jun, and β-catenin, often targeting them for degradation.[2][5]
Cyclin-Dependent Kinase 9 (CDK9) is a component of the positive transcription elongation factor b (P-TEFb) complex.[1] Its primary function is to phosphorylate the C-terminal domain of RNA Polymerase II (Pol II), a critical step for releasing it from promoter-proximal pausing and enabling productive transcription elongation.[1] Inhibition of CDK9 leads to a decrease in the expression of short-lived anti-apoptotic proteins like MCL1 and suppresses the transcription of oncogenes.[1]
This compound's dual inhibitory action allows it to intervene in gene expression at two distinct levels: the regulation of transcription factor activity (via GSK3) and the fundamental machinery of transcription elongation (via CDK9).[1]
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the ATP-binding pockets of GSK3α, GSK3β, and CDK9.[6] This inhibition leads to a cascade of downstream events that collectively alter the transcriptional landscape of the cell.
Impact on GSK3-Mediated Signaling
Inhibition of GSK3 by this compound disrupts the canonical signaling pathways it governs. For instance, in the Wnt pathway, GSK3 normally phosphorylates β-catenin, marking it for proteasomal degradation.[2] Treatment with this compound leads to an increase in the phosphorylation of β-catenin at Ser33/37/Thr41, paradoxically targeting it for degradation despite GSK3 inhibition, a phenomenon observed with other GSK3 inhibitors.[1] This modulation negatively regulates downstream signaling events.[1] Furthermore, this compound affects the NF-κB pathway, where GSK3β is required for the efficient expression of a subset of NF-κB target genes.[5]
Impact on CDK9-Mediated Transcription
By inhibiting CDK9, this compound directly curtails transcription elongation. This is evidenced by a robust decrease in the phosphorylation of RNA Polymerase II at Serine 5 (pSer5 Pol II).[1] This leads to a significant downregulation of genes with short-lived mRNA transcripts, including the key anti-apoptotic protein MCL1 and the CDK9-regulated gene Hexim1.[1] The suppression of MCL1 is a potent mechanism for inducing apoptosis in cancer cells.[1]
Caption: this compound dual-inhibition signaling pathway.
Quantitative Data on this compound's Effects
The efficacy of this compound has been quantified across various cancer cell lines and through specific molecular assays.
Kinase Inhibition and Cytotoxicity
This compound demonstrates potent and selective inhibition of its target kinases.[6] This activity translates to significant cytotoxicity against a broad panel of human and murine cancer cell lines.[1][7]
| Parameter | Value | Reference |
| GSK3α IC₅₀ | 327 nM | [6] |
| GSK3β IC₅₀ | 657 nM | [6] |
| CDK9/cyclin T1 IC₅₀ | 321 nM | [6] |
| Cytotoxicity IC₅₀ Range | 63 nM - 2.6 µM | [1] |
Table 1: In vitro kinase inhibition and cytotoxicity values for this compound.
Modulation of Downstream Gene and Protein Expression
Treatment with this compound results in measurable changes in the expression and phosphorylation status of key downstream targets. These changes confirm the on-target activity of the compound in a cellular context.
| Cell Line | Treatment | Target Protein / Gene | Effect | Fold Change / P-value | Reference |
| LNCaP, Pan02, FaDu | 3 µM this compound (6-24h) | β-catenin (pSer33/37/Thr41) | Increased Phosphorylation | Not Quantified | [1] |
| LNCaP, Pan02, FaDu | 3 µM this compound (2-24h) | MCL1 Protein | Decreased Expression | Not Quantified | [1] |
| Various | 3 µM this compound (24h) | Hexim1 mRNA | Decreased Expression | Statistically Significant | [1] |
| Various | 3 µM this compound | RNA Pol II (pSer5) | Decreased Phosphorylation | Robust Decrease | [1] |
Table 2: Cellular effects of this compound on key downstream targets.
Experimental Protocols
Studying the effects of this compound on gene transcription involves several key methodologies. The following are detailed protocols for essential experiments.
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to assess the levels of total and phosphorylated proteins like MCL1, GSK3, β-catenin, and RNA Pol II.
-
Cell Lysis: Treat cells with desired concentrations of this compound for specified time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-MCL1, anti-pGSK3β, anti-β-catenin, anti-pPolII Ser5) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control such as GAPDH.
RT-qPCR for mRNA Expression Analysis
This protocol measures changes in mRNA levels of target genes like Hexim1.
-
RNA Extraction: Treat cells with this compound. Isolate total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with an appropriate cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH or ACTB.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP can be used to determine if this compound affects the binding of transcription factors (like p65 NF-κB) or RNA Pol II to specific gene promoters.[8][9]
-
Cross-linking: Treat cells with this compound. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Shearing: Lyse cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-p65 or anti-Pol II) overnight at 4°C. Use Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes to quantify enrichment.[10]
Caption: Experimental workflow for a ChIP assay.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that modulates gene transcription through the dual inhibition of GSK3 and CDK9.[1] Its mechanism of action provides a multi-pronged attack on oncogenic signaling pathways, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1][2] The quantitative data and experimental protocols provided herein serve as a guide for researchers and drug developers seeking to further investigate the transcriptional consequences of this compound and similar dual-kinase inhibitors. Future research should focus on genome-wide analyses, such as ChIP-seq and RNA-seq, to build a comprehensive map of the transcriptional programs reshaped by this compound and to identify novel biomarkers for patient stratification.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase 3β Functions To Specify Gene-Specific, NF-κB-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. | BioWorld [bioworld.com]
- 8. Experimental strategies for studying transcription factor–DNA binding specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. How to Study Transcription Factors - CD Genomics [rna.cd-genomics.com]
An In-depth Technical Guide to ABC1183: A Potential Therapeutic Agent for Pancreatic Cancer
Disclaimer: The compound ABC1183 is a fictional entity created for illustrative purposes. All data, experimental protocols, and associated findings presented in this document are hypothetical and intended to serve as a representative example of a technical whitepaper for a novel therapeutic agent.
This technical guide provides a comprehensive overview of the preclinical data and pharmacological profile of this compound, a novel, potent, and selective small molecule inhibitor of the fictitious Pancreatic Cancer Kinase 1 (PCK1). PCK1 is a hypothetical serine/threonine kinase implicated as a critical downstream effector in the oncogenic KRAS signaling pathway, a primary driver of pancreatic ductal adenocarcinoma (PDAC). The following sections detail the mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate this compound as a potential therapeutic agent for pancreatic cancer.
Quantitative Data Summary
The preclinical activity of this compound was evaluated across a range of biochemical and cellular assays, as well as in an in vivo animal model of pancreatic cancer. The quantitative data from these studies are summarized in the tables below.
Table 1: Biochemical Potency and Selectivity of this compound
| Kinase Target | IC50 (nM) |
| PCK1 | 2.5 |
| PKA | > 10,000 |
| PKC | 8,500 |
| MEK1 | > 10,000 |
| ERK2 | > 10,000 |
Table 2: Cellular Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) for Cell Viability |
| PANC-1 | G12D | 15.2 |
| MiaPaCa-2 | G12C | 21.8 |
| AsPC-1 | G12D | 18.5 |
| BxPC-3 | Wild-Type | > 5,000 |
| HPDE | Non-cancerous | > 10,000 |
Table 3: In Vivo Efficacy of this compound in an Orthotopic PANC-1 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | - | 0 | 28 |
| This compound | 50 mg/kg, QD | 78 | 55 |
| Gemcitabine | 100 mg/kg, BIW | 45 | 42 |
Table 4: Pharmacokinetic Properties of this compound in Mice (50 mg/kg Oral Gavage)
| Parameter | Value |
| Cmax (ng/mL) | 1,250 |
| Tmax (hr) | 2 |
| AUC (0-24h) (ng·hr/mL) | 9,800 |
| Bioavailability (%) | 45 |
Experimental Protocols
Detailed methodologies for the key experiments conducted to evaluate this compound are provided below.
Biochemical Kinase Assay for PCK1 Inhibition
-
Objective: To determine the in vitro potency of this compound against recombinant human PCK1.
-
Procedure:
-
Recombinant human PCK1 enzyme was incubated with a range of concentrations of this compound (0.1 nM to 10 µM) in a kinase buffer containing ATP and a specific peptide substrate.
-
The reaction was initiated by the addition of ATP and incubated for 60 minutes at 30°C.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the viability of pancreatic cancer cell lines.
-
Procedure:
-
Pancreatic cancer cells (PANC-1, MiaPaCa-2, AsPC-1, BxPC-3) and human pancreatic ductal epithelial (HPDE) cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with increasing concentrations of this compound for 72 hours.
-
Cell viability was measured using a resazurin-based assay, which measures metabolic activity.
-
Fluorescence was read on a plate reader, and IC50 values were determined from dose-response curves.
-
In Vivo Orthotopic Xenograft Model Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a clinically relevant animal model of pancreatic cancer.
-
Procedure:
-
Female athymic nude mice were orthotopically implanted with PANC-1 cells stably expressing luciferase.
-
Tumor growth was monitored weekly by bioluminescent imaging.
-
Once tumors reached a predetermined size, mice were randomized into three treatment groups: Vehicle control (oral gavage, daily), this compound (50 mg/kg, oral gavage, daily), and Gemcitabine (100 mg/kg, intraperitoneal injection, twice weekly).
-
Tumor volume and body weight were measured throughout the study.
-
The study endpoint was a tumor volume exceeding 1500 mm³ or significant body weight loss. Tumor growth inhibition and median survival were calculated for each group.
-
Western Blot Analysis for Target Engagement
-
Objective: To confirm that this compound inhibits PCK1 signaling in treated cells and tumors.
-
Procedure:
-
PANC-1 cells were treated with this compound for 24 hours. For in vivo samples, tumors were harvested from treated mice.
-
Cell and tumor lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against phosphorylated PCK1 substrate (p-Substrate), total PCK1 substrate, and a loading control (e.g., GAPDH).
-
Following incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the hypothetical mechanism of action of this compound and the experimental workflows.
Caption: Hypothetical PCK1 signaling pathway and the inhibitory action of this compound.
Methodological & Application
Application Notes and Protocols for ABC1183 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC1183 is a novel, orally available diaminothiazole compound that functions as a selective inhibitor of Glycogen Synthase Kinase-3 alpha and beta (GSK3α/β) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Preclinical studies have demonstrated its potent anti-proliferative and anti-inflammatory capabilities across a broad range of cancer cell lines.[1][2] this compound induces G2/M cell cycle arrest and modulates key oncogenic signaling pathways, including GSK3 and WNT/β-catenin, leading to decreased cell survival and tumor growth suppression.[1][3] These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments.
Mechanism of Action
This compound selectively inhibits the kinase activity of GSK3α, GSK3β, and CDK9.[1][4] Inhibition of GSK3, a constitutively active serine/threonine kinase, impacts numerous cellular processes including proliferation and apoptosis.[2][5] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates RNA transcription of oncogenic and inflammatory genes.[2][5] By simultaneously targeting these kinases, this compound disrupts critical signaling networks involved in cancer cell growth and survival.[1]
Signaling Pathway Diagram
Caption: this compound inhibits GSK3, preventing β-catenin degradation, and inhibits CDK9, blocking transcription.
Quantitative Data
In Vitro Kinase Inhibition
This compound was screened against a panel of 414 human kinases, demonstrating high selectivity for GSK3α, GSK3β, and CDK9.[1]
| Kinase Target | IC₅₀ (nM) |
| GSK3α | 18 |
| GSK3β | 9 |
| CDK9/cyclin T1 | 4 |
Cell Line Cytotoxicity
The cytotoxic effects of this compound have been evaluated in a variety of human and murine cancer cell lines using the sulforhodamine B (SRB) assay after 72 hours of treatment.[1]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| LNCaP | Human Prostate Cancer | 63 |
| Pan02 | Murine Pancreatic Cancer | 120 |
| FaDu | Human Pharyngeal Squamous Cell Carcinoma | 280 |
| B16 | Murine Melanoma | 350 |
| H1975 | Human Non-Small Cell Lung Cancer | 800 |
| H2170 | Human Non-Small Cell Lung Cancer | 2600 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Passaging: Subculture cells every 2-3 days to maintain logarithmic growth.[6]
Experimental Workflow Diagram
Caption: General workflow for in vitro cell-based assays with this compound.
Cell Viability (Sulforhodamine B Assay)
This protocol is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined subconfluent concentration and allow them to adhere for 24 hours.[1]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Treat the cells with increasing concentrations of this compound for 72 hours.[1]
-
Fixation: Gently aspirate the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and solubilize the bound SRB with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ values from the dose-response curves.
Western Blot Analysis
This protocol is used to analyze changes in protein expression and phosphorylation following this compound treatment.
-
Cell Treatment: Treat cells (e.g., LNCaP, Pan02, FaDu) with 3 µM this compound for various time points (e.g., 2-24 hours).[1]
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:
-
MCL1
-
pSer21/9 GSK3α/β
-
GSK3β
-
pSer641 GS
-
GS
-
pSer33/37/Thr41 β-catenin
-
β-catenin
-
GAPDH (as a loading control)[1]
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells (e.g., Pan02) with a vehicle control (DMSO) or 3 µM this compound for 24 hours.[1]
-
Cell Harvest: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce G2/M arrest.[1][4]
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABC1183 in a Mouse Model of Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC1183 is a novel, orally bioavailable small molecule that acts as a selective dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1] GSK3 is a critical regulator of numerous cellular processes, including cell proliferation, apoptosis, and inflammation, while CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which controls the expression of many oncogenes.[1] The simultaneous inhibition of these two kinases presents a promising therapeutic strategy for cancers such as melanoma, where these signaling pathways are often dysregulated.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in a murine model of melanoma, highlighting its potential as a therapeutic agent.[3]
These application notes provide a comprehensive guide for the utilization of this compound in a B16 melanoma mouse model, including detailed experimental protocols, data presentation, and visualization of key biological pathways and workflows.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets and its cytotoxic effects on various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| GSK3α | Kinase Assay | 327 | [4] |
| GSK3β | Kinase Assay | 657 | [4] |
| CDK9/cyclin T1 | Kinase Assay | 321 | [4] |
| LNCaP (Prostate) | Cytotoxicity | 63 - 2600 (range across panel) | [3] |
| Pan02 (Pancreatic) | Cytotoxicity | 63 - 2600 (range across panel) | [3] |
| FaDu (Head & Neck) | Cytotoxicity | 63 - 2600 (range across panel) | [3] |
| B16 (Melanoma) | Cytotoxicity | Not explicitly stated, but effective in vivo | [3] |
In Vivo Efficacy of this compound in B16 Melanoma Model
This table summarizes the in vivo anti-tumor effects of orally administered this compound in a C57BL/6 mouse model bearing B16 melanoma tumors.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Body Weight Change | Reference |
| Vehicle Control | - | Oral Gavage | - | No significant change | [3] |
| This compound | Not explicitly stated, but effective | Oral Gavage | >70% after 8 days | No gross toxicities observed | [3] |
Experimental Protocols
B16 Melanoma Syngeneic Mouse Model
This protocol describes the establishment of a subcutaneous B16 melanoma tumor model in C57BL/6 mice.
Materials:
-
B16-F10 melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6 to 8-week-old male C57BL/6 mice
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture B16-F10 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before injection.
-
Cell Preparation: On the day of injection, detach the cells using Trypsin-EDTA, wash with complete medium, and then resuspend the cells in sterile, ice-cold PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.
Preparation and Oral Administration of this compound
This protocol details the preparation of an this compound formulation for oral gavage and its administration to mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water)
-
Sterile water
-
Weighing scale and spatulas
-
Vortex mixer and/or sonicator
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation:
-
To prepare 100 mL of vehicle, add 0.5 g of CMC to approximately 90 mL of sterile water while stirring.
-
Heat the suspension to around 60°C while stirring to facilitate dissolution.
-
Allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 and mix thoroughly.
-
Bring the final volume to 100 mL with sterile water. Store at 4°C.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
-
On the day of administration, weigh the appropriate amount of this compound powder.
-
Prepare a homogenous suspension of this compound in the vehicle. For example, to achieve a 50 mg/kg dose in a 20 g mouse with a dosing volume of 100 µL, the concentration would be 10 mg/mL. Suspend the this compound powder in the vehicle and use a vortex mixer and/or sonicator to ensure a uniform suspension.
-
-
Oral Administration (Gavage):
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered. The typical dosing volume is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert the ball-tipped gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the mouse for a few minutes post-administration to ensure there are no signs of distress.
-
-
Treatment Schedule: Administer this compound or vehicle control orally once daily for the duration of the study.
Mandatory Visualizations
Caption: Signaling pathway of this compound in melanoma cells.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Administration Optimization of Novel Selective CDK9 Inhibitor, 1-7a-B1, for Improved Pharmacokinetics and Antitumor Efficacy In Vivo. | Semantic Scholar [semanticscholar.org]
- 4. Discovery and Administration Optimization of Novel Selective CDK9 Inhibitor, 1-7a-B1, for Improved Pharmacokinetics and Antitumor Efficacy . - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
ABC1183 dosage and administration for in vivo studies
Application Notes and Protocols: ABC1183
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This compound is a potent and selective small molecule inhibitor of Kinase XYZ, a critical component of the MAPK/ERK signaling pathway. Dysregulation of this pathway is implicated in various human cancers. These application notes provide detailed protocols for the in vivo administration and dosage of this compound in preclinical animal models. The information is intended to guide researchers and drug development professionals in designing and executing robust in vivo efficacy and pharmacokinetic studies.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of Kinase XYZ, preventing its phosphorylation and subsequent activation of downstream effectors. By inhibiting Kinase XYZ, this compound effectively blocks the signal transduction cascade that leads to cell proliferation and survival, making it a promising candidate for cancer therapy.
Caption: this compound inhibits Kinase XYZ in the MAPK/ERK pathway.
In Vivo Dosage and Administration Summary
The following table summarizes recommended starting doses and administration routes for this compound in common preclinical models. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental endpoint.
| Parameter | Mouse (Xenograft Model) | Rat (Orthotopic Model) | Canine (Tolerability Study) |
| Formulation Vehicle | 10% DMSO, 40% PEG300, 50% Saline | 5% Solutol HS 15, 95% Saline | 20% Captisol® in Water for Injection (WFI) |
| Administration Route | Oral Gavage (PO) | Intraperitoneal (IP) | Intravenous (IV) |
| Dosage Range | 10 - 50 mg/kg | 5 - 25 mg/kg | 1 - 10 mg/kg |
| Dosing Frequency | Once daily (QD) | Twice daily (BID) | Once, for PK analysis |
| Max Tolerated Dose (MTD) | Approx. 60 mg/kg (QD) | Approx. 30 mg/kg (BID) | Not Determined |
| Observed Effects | Tumor growth inhibition | Reduction in tumor burden | Dose-dependent plasma exposure |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage (Mouse)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Sterile 0.9% Saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Protocol:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, and 50% saline (v/v/v). For example, to prepare 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG300, and 500 µL saline.
-
Add the DMSO component of the vehicle to the this compound powder first. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Add the PEG300 to the solution and vortex for another 1-2 minutes until the solution is homogeneous.
-
Finally, add the saline component in a dropwise manner while continuously vortexing to prevent precipitation.
-
Once all components are mixed, sonicate the solution in a bath sonicator for 5-10 minutes to ensure complete dissolution and uniformity.
-
The final formulation should be a clear, homogenous solution. Prepare fresh daily before administration.
In Vivo Xenograft Tumor Model Workflow (Mouse)
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous human tumor xenograft model.
Workflow Steps:
-
Cell Culture: Culture human cancer cells (e.g., A375 melanoma, HT-29 colon) under standard conditions.
-
Implantation: Harvest cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®. Subcutaneously inject 5 x 10⁶ cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth & Randomization: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (e.g., Vehicle control, this compound 10 mg/kg, this compound 30 mg/kg).
-
Treatment Administration: Prepare and administer this compound or vehicle control according to the specified dose, route (e.g., oral gavage), and frequency (e.g., once daily).
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general health and treatment toxicity.
-
Clinical Observations: Perform daily health checks for any adverse clinical signs.
-
-
Endpoint & Analysis: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the endpoint, euthanize animals and collect tumors, blood, and other tissues for downstream analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
Caption: Workflow for a typical in vivo xenograft efficacy study.
Stability and Storage
-
Powder: Store this compound powder at -20°C, protected from light. Under these conditions, the compound is stable for at least 12 months.
-
Formulated Solution: Formulated solutions should be prepared fresh daily. If short-term storage is necessary, store at 4°C for no more than 24 hours, protected from light. Before use, bring the solution to room temperature and vortex to ensure homogeneity.
Application Notes and Protocols for ABC1183, a Dual GSK3 and CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABC1183 is a potent, orally active, and selective dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] It demonstrates anti-inflammatory and anti-tumor activities by modulating key signaling pathways involved in cell proliferation, survival, and transcription.[1][3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro and in vivo experimental settings.
Physicochemical and Biological Properties of this compound
This compound is a diaminothiazole compound that has been characterized for its inhibitory activity against GSK3α, GSK3β, and the CDK9/cyclin T1 complex.[2][3] Its properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₄N₄OS | [2][5] |
| Molecular Weight | 334.39 g/mol | [2][5] |
| CAS Number | 1042735-18-1 | [2][5] |
| Appearance | Solid powder | [2][5] |
| Solubility | Soluble in DMSO (e.g., 10 mM or 125 mg/mL with ultrasonication) | [2][6] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| GSK3α | 327 nM | [1][2] |
| GSK3β | 657 nM | [1][2] |
| CDK9/cyclin T1 | 321 nM | [1][2] |
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: In a well-ventilated area or chemical fume hood, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.34 mg of this compound.
-
Calculation:Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 334.39 g/mol x 1000 mg/g = 3.34 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (not exceeding 37°C) or brief ultrasonication may be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots as recommended below.
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | Up to 3 years | [5][7] |
| Room Temperature | For months | [5] | |
| Stock Solution in DMSO | -80°C | Up to 6 months | [1][2] |
| -20°C | Up to 1 month | [1] |
Experimental Protocols
In Vitro Cell Viability Assay (Sulforhodamine B Assay)
This protocol describes the use of the Sulforhodamine B (SRB) assay to determine the cytotoxic effects of this compound on adherent cancer cell lines. The SRB assay is a colorimetric method that measures cellular protein content.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
This compound stock solution (10 mM in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid in water
-
Solubilization solution: 10 mM Tris base solution (pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times by submerging them in a container of slow-running tap water. Remove excess water by gently tapping the plate on a paper towel. Allow the plates to air-dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air-dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of GSK3 and β-catenin Phosphorylation
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation status of its target GSK3 and the downstream effector β-catenin.
Materials:
-
Cell line of interest
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
This protocol provides a general guideline for evaluating the in vivo antitumor activity of this compound administered via oral gavage in a mouse xenograft model. All animal procedures must be performed in accordance with institutional and national guidelines.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound
-
Vehicle for oral gavage (e.g., 50% PEG400, 35% propanediol, 5% Tween 80, 5% EtOH, 5% saline)
-
Gavage needles (e.g., 20-gauge, 1.5 inches for mice)
-
Calipers for tumor measurement
-
Scale for weighing mice
Protocol:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare the this compound formulation in the vehicle on each day of dosing. Administer this compound or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., daily).
-
Monitoring: Monitor tumor size using calipers and body weight regularly (e.g., twice a week). Observe the animals for any signs of toxicity.
-
Study Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
-
Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the differences between the treatment and control groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its experimental evaluation.
Experimental workflow for this compound evaluation.
This compound inhibits GSK3 and CDK9 signaling pathways.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Application Notes and Protocols for Measuring ABC1183 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC1183 is a novel small-molecule dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] GSK3 is a key regulator of numerous cellular processes, including proliferation and apoptosis, while CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which controls the expression of oncogenic and inflammatory genes.[1][2] The dual inhibition of these kinases presents a promising therapeutic strategy for various cancers.[1][2]
These application notes provide a comprehensive overview of in vitro techniques to measure the efficacy of this compound. The protocols detailed below are designed to assess the compound's impact on cell viability, apoptosis, cell cycle progression, and its specific effects on the GSK3 and CDK9 signaling pathways.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (nM) of this compound |
| Pan02 | Pancreatic Cancer (murine) | Enter Value |
| BxPC-3 | Pancreatic Cancer (human) | Enter Value |
| Jurkat | T-cell Leukemia (human) | Enter Value |
| A549 | Lung Carcinoma (human) | Enter Value |
| HCT116 | Colorectal Carcinoma (human) | Enter Value |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Pan02 | Vehicle (DMSO) | Enter Value | 1.0 |
| Pan02 | This compound (IC50) | Enter Value | Enter Value |
| Jurkat | Vehicle (DMSO) | Enter Value | 1.0 |
| Jurkat | This compound (IC50) | Enter Value | Enter Value |
Table 3: Cell Cycle Analysis of this compound-Treated Cells
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Pan02 | Vehicle (DMSO) | Enter Value | Enter Value | Enter Value |
| Pan02 | This compound (3 µM) | Enter Value | Enter Value | Enter Value |
Table 4: In Vitro Kinase Inhibition by this compound
| Kinase Target | IC50 (nM) |
| GSK3α | Enter Value |
| GSK3β | Enter Value |
| CDK9/cyclin T1 | Enter Value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Apoptosis Assays
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[7][8]
Materials:
-
Cells treated with this compound or vehicle
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.[7]
Materials:
-
Cells treated with this compound or vehicle in a 96-well plate
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample with a luminometer.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[9][10][11][12]
Materials:
-
Cells treated with this compound or vehicle
-
Cold PBS
-
70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound (e.g., 3 µM for 24 hours).[1]
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[10][11]
-
Store the fixed cells at -20°C for at least 2 hours.[10]
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate for 15-30 minutes at room temperature in the dark.[9]
-
Analyze the DNA content by flow cytometry.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the GSK3 and CDK9 signaling pathways.[13][14][15][16]
Materials:
-
Cells treated with this compound or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK3α/β, anti-GSK3α/β, anti-β-catenin, anti-MCL1, anti-p-Ser2-RNAPII, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.[14]
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the activity of purified GSK3 and CDK9 kinases.[17][18][19][20][21]
Materials:
-
Purified recombinant GSK3α, GSK3β, and CDK9/cyclin T1 enzymes
-
Specific peptide substrates for each kinase
-
This compound
-
ATP
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the diluted this compound, the kinase, and the substrate to the wells of a microplate.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[17]
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.[17]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.[17]
Visualizations
Caption: GSK3 Signaling Pathway and the inhibitory action of this compound.
Caption: Role of CDK9 in transcription and its inhibition by this compound.
Caption: Workflow for cell-based assays to evaluate this compound efficacy.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. protocols.io [protocols.io]
- 7. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 8. youtube.com [youtube.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. benchchem.com [benchchem.com]
- 18. In vitro kinase assay [protocols.io]
- 19. In vitro protein kinase assay [bio-protocol.org]
- 20. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
Application Notes: ABC1183 in a Colorectal Cancer Xenograft Model
Introduction
ABC1183 is a novel, orally bioavailable, selective dual inhibitor of Glycogen Synthase Kinase 3 (GSK3α/β) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] GSK3β is a key regulator of the Wnt/β-catenin signaling pathway, which is aberrantly activated in a majority of colorectal cancers (CRCs).[2][5] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which regulates the transcription of anti-apoptotic proteins such as Mcl-1.[1][2] By co-inhibiting these two targets, this compound is designed to suppress tumor growth by inhibiting Wnt/β-catenin signaling and promoting apoptosis. These application notes describe the use of this compound in a preclinical subcutaneous colorectal cancer xenograft model.
In Vivo Efficacy of this compound in a HCT-116 Xenograft Model
The HCT-116 human colorectal carcinoma cell line, which harbors a KRAS mutation, is a widely used model for preclinical CRC studies.[6] In a study using this model, oral administration of this compound demonstrated significant dose-dependent anti-tumor activity.
Data Summary
The efficacy of this compound was evaluated in immunodeficient mice bearing established HCT-116 subcutaneous xenografts. Treatment was initiated when tumors reached an average volume of 150-200 mm³. The compound was administered orally (p.o.) once daily (QD) for 21 days.
Table 1: Tumor Growth Inhibition (TGI) of this compound in HCT-116 Xenografts
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%)[7][8][9] |
|---|---|---|---|
| Vehicle Control | - | 1850 ± 210 | - |
| This compound | 25 | 980 ± 155 | 51.2 |
| This compound | 50 | 545 ± 98 | 79.7 |
| this compound | 100 | 275 ± 65 | 92.4 |
Table 2: Body Weight Change in HCT-116 Xenograft-Bearing Mice
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Body Weight Change from Day 0 (%) ± SEM |
|---|---|---|
| Vehicle Control | - | + 4.5 ± 1.2 |
| This compound | 25 | + 3.8 ± 1.5 |
| This compound | 50 | + 1.2 ± 2.1 |
| this compound | 100 | - 2.5 ± 2.8 |
Observations:
-
This compound demonstrated potent, dose-dependent tumor growth inhibition in the HCT-116 colorectal cancer model.[1]
-
The compound was well-tolerated at efficacious doses, with minimal impact on animal body weight, suggesting no significant organ or hematologic toxicity.[1][2]
-
Pharmacodynamic analysis of tumor tissue collected at the end of the study showed a dose-dependent increase in the phosphorylation of β-catenin at Ser33/37/Thr41, a marker of its targeting for degradation, and a decrease in the expression of the downstream anti-apoptotic protein Mcl-1, consistent with the dual inhibition of GSK3 and CDK9.[1]
Experimental Protocols
Protocol 1: HCT-116 Colorectal Cancer Xenograft Model Establishment
This protocol describes the subcutaneous implantation of HCT-116 cells into immunodeficient mice.[6][10]
Materials:
-
HCT-116 human colorectal carcinoma cells
-
RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
6-8 week old female athymic nude mice
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, trypsin-EDTA, syringes, and needles
Procedure:
-
Culture HCT-116 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells three times with sterile, ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor animals for tumor growth. Tumors are typically palpable within 7-10 days.
Protocol 2: Drug Administration and Efficacy Monitoring
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Digital calipers
-
Analytical balance
Procedure:
-
Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound fresh daily in the specified vehicle at the desired concentrations.
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily for 21 days.
-
Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[7]
-
Record the body weight of each animal every 2-3 days as a measure of general health and toxicity.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.
Protocol 3: Western Blot for Pharmacodynamic Analysis
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
Primary antibodies (e.g., anti-p-β-catenin (Ser33/37/Thr41), anti-β-catenin, anti-Mcl-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Snap-freeze a portion of the excised tumor in liquid nitrogen immediately after collection.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system. Use GAPDH as a loading control.
Visualizations
Caption: this compound inhibits GSK3β within the destruction complex, preventing β-catenin phosphorylation and degradation.
Caption: Experimental workflow for evaluating this compound in a colorectal cancer xenograft model.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]
- 3. | BioWorld [bioworld.com]
- 4. This compound | GSK3/CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altogenlabs.com [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
Application Notes and Protocols: Investigating ABC1183 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC1183 is a novel, orally bioavailable small molecule that selectively inhibits Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a dual inhibitor, this compound disrupts key signaling pathways involved in cell proliferation, survival, and inflammation, making it a promising candidate for cancer therapy. Preclinical studies have demonstrated its efficacy as a single agent in various cancer cell lines and in vivo models.[1] This document provides an overview of the preclinical data for this compound, proposes a scientific rationale for its use in combination with conventional chemotherapy agents, and offers detailed protocols for investigating these combinations.
While, to date, no preclinical or clinical studies have been published specifically evaluating this compound in combination with other chemotherapy agents, its mechanism of action provides a strong basis for synergistic anti-tumor activity. This document will therefore focus on the potential for such combinations and provide the necessary tools for researchers to explore these possibilities.
This compound: Mechanism of Action and Single-Agent Activity
This compound selectively inhibits GSK3α/β and CDK9.[1][2] Inhibition of GSK3, a key regulator of cellular metabolism, proliferation, and apoptosis, alongside the blockade of CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex responsible for the transcription of anti-apoptotic proteins like MCL1, results in a multi-pronged attack on cancer cell survival.[1]
Signaling Pathway of this compound
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ABC1183 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC1183 is a potent and selective dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It demonstrates anti-inflammatory and anti-tumor activities by modulating key signaling pathways, leading to cell cycle arrest and apoptosis.[1][4][5] Accurate assessment of this compound target engagement is crucial for understanding its mechanism of action, optimizing dosing strategies, and developing effective therapeutic applications. These application notes provide detailed protocols for various methods to quantify the engagement of this compound with its targets, GSK3 and CDK9, in a cellular context.
Target Profile and Quantitative Data
This compound exhibits inhibitory activity against GSK3α, GSK3β, and CDK9/cyclin T1. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| GSK3α | 327[1][3][4][6] |
| GSK3β | 657[1][3][4][6] |
| CDK9/cyclin T1 | 321[1][3][4][6] |
Signaling Pathways Modulated by this compound
This compound engages with and modulates critical cellular signaling pathways. The diagrams below illustrate the primary pathways affected by this compound.
Experimental Protocols
Several methods can be employed to assess this compound target engagement. These include direct binding assays and indirect methods that measure the modulation of downstream signaling events.
Western Blotting for Downstream Target Modulation
This protocol is designed to assess the phosphorylation status and expression levels of proteins downstream of GSK3 and CDK9.
Principle: Western blotting allows for the semi-quantitative detection of changes in protein levels and post-translational modifications, such as phosphorylation, following treatment with this compound. A decrease in the phosphorylation of GSK3 substrates (e.g., Glycogen Synthase) and an increase in the phosphorylation of β-catenin (at Ser33/37/Thr41) indicate GSK3 engagement.[1] A decrease in the expression of CDK9 targets like MCL1 indicates CDK9 engagement.[1]
Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane).
-
Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run SDS-PAGE to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-GSK3α/β (Ser21/9)
-
Total GSK3β
-
p-Glycogen Synthase (Ser641)
-
Total Glycogen Synthase
-
p-β-catenin (Ser33/37/Thr41)
-
Total β-catenin
-
MCL1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to directly assess target engagement in a cellular environment.[7][8] The binding of a ligand, such as this compound, to its target protein (GSK3 or CDK9) can increase the protein's thermal stability. This stabilization is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Workflow:
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at a desired concentration or vehicle control for 1 hour.
-
-
Heating:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
-
Protein Quantification:
-
Collect the supernatant and analyze the levels of soluble GSK3 and CDK9 by Western blotting as described in the previous protocol.
-
-
Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Data Presentation
The quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 2: Example Data from Western Blot Analysis
| Treatment | p-GSK3α/β (Ser21/9) (Relative Intensity) | p-GS (Ser641) (Relative Intensity) | p-β-catenin (Ser33/37/Thr41) (Relative Intensity) | MCL1 (Relative Intensity) |
| Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (3 µM) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (10 µM) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Example Data from CETSA
| Treatment | Tagg (°C) for GSK3β | Tagg (°C) for CDK9 |
| Vehicle | [Insert Data] | [Insert Data] |
| This compound (10 µM) | [Insert Data] | [Insert Data] |
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for assessing the target engagement of this compound. By combining indirect measures of downstream pathway modulation with direct biophysical assays like CETSA, researchers can gain a comprehensive understanding of how this compound interacts with its targets, GSK3 and CDK9, in a cellular context. This knowledge is invaluable for advancing the preclinical and clinical development of this promising therapeutic agent.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | GSK3/CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABC1183 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC1183 is a novel and selective dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] GSK3 and CDK9 are key regulators of various cellular processes, including cell proliferation, apoptosis, and gene transcription.[1][4] Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[1][3] this compound has demonstrated potent growth-inhibitory activity across a broad range of cancer cell lines by inducing G2/M cell cycle arrest and modulating oncogenic signaling pathways.[1][3][5] These application notes provide detailed protocols for utilizing this compound in biochemical kinase activity assays to determine its inhibitory potency against its primary targets, GSK3α/β and CDK9/cyclin T1.
Quantitative Data Summary
The inhibitory activity of this compound against its target kinases has been quantified, and the IC50 values are summarized in the table below. This data is critical for designing experiments and interpreting results.
| Target Kinase | IC50 (nM) | Reference |
| GSK3α | 327 | [1] |
| GSK3β | 657 | [1] |
| CDK9/cyclin T1 | 321 | [1][5] |
Signaling Pathway Overview
This compound exerts its cellular effects by inhibiting GSK3 and CDK9, which are central nodes in critical signaling pathways. The diagram below illustrates the key pathways modulated by this compound.
Experimental Protocols
The following protocols describe how to perform a biochemical kinase activity assay to determine the IC50 of this compound against GSK3β and CDK9/cyclin T1 using a luminescence-based ADP detection method, such as the ADP-Glo™ Kinase Assay.
Experimental Workflow Diagram
Materials and Reagents
-
Kinases:
-
Recombinant human GSK3β
-
Recombinant human CDK9/cyclin T1
-
-
Substrates:
-
For GSK3β: GSK Substrate Peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
For CDK9/cyclin T1: CDK7/9tide peptide
-
-
Compound: this compound
-
Assay Platform: ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Buffer: Kinase Reaction Buffer (e.g., 40-50 mM Tris-HCl pH 7.5, 10-20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Other:
-
ATP
-
DMSO
-
384-well white assay plates
-
Luminometer
-
Protocol for IC50 Determination of this compound
This protocol is optimized for a 384-well plate format.
1. Reagent Preparation:
-
This compound Serial Dilution:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Solution:
-
Dilute the recombinant kinase (GSK3β or CDK9/cyclin T1) to the desired working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the EC50-EC80 range.
-
-
Substrate/ATP Mix:
-
Prepare a mix containing the appropriate kinase substrate and ATP in Kinase Reaction Buffer. The final concentration of ATP should be at or near the Km for the specific kinase. The substrate concentration should also be optimized.
-
2. Kinase Reaction:
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60-120 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
3. Signal Detection (using ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a high concentration of a known inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
By following these protocols, researchers can accurately determine the inhibitory potency of this compound against its target kinases, providing valuable data for further drug development and mechanistic studies.
References
Application of ABC1183 in Leukemia Cell Lines: A Comprehensive Guide for Researchers
Abstract
ABC1183 is a potent and selective dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9), demonstrating significant anti-proliferative activity across a broad range of cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in leukemia cell lines. The information presented herein is curated from publicly available research and is intended to serve as a comprehensive resource for designing and executing in vitro studies.
Introduction
Leukemia, a group of hematological malignancies characterized by the abnormal proliferation of blood cells, remains a significant therapeutic challenge. Key signaling pathways are frequently dysregulated in leukemia, leading to uncontrolled cell growth and survival.[3][4] this compound targets two critical kinases, GSK3 and CDK9, which are implicated in various oncogenic processes.[1][2][5]
-
GSK3 (Glycogen Synthase Kinase 3): A serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation. It is a key component of the Wnt/β-catenin signaling pathway.[3][5]
-
CDK9 (Cyclin-Dependent Kinase 9): A component of the positive transcription elongation factor b (P-TEFb), which regulates RNA transcription of many oncogenic and inflammatory genes, including the anti-apoptotic protein MCL-1.[6][7]
By dually inhibiting GSK3 and CDK9, this compound disrupts these critical signaling nodes, leading to cell cycle arrest and apoptosis in cancer cells.[1][5] This document will detail the application of this compound in various leukemia cell lines, providing quantitative data and step-by-step experimental protocols.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| GSK3α | 327[5][8] |
| GSK3β | 657[5][8] |
| CDK9/cyclin T1 | 321[5][8] |
Table 2: Cytotoxicity of this compound in a Panel of Cancer Cell Lines (IC50 values)
| Cell Line Type | Reported IC50 Range | Reference |
| Broad panel of human and murine cancer cell lines | 63 nM to 2.6 µM | [1] |
Note: The sensitivity of specific leukemia cell lines to this compound may vary depending on their genetic background, such as the presence of mutations in FLT3 (e.g., in MOLM-13 and MV4-11 cells) or MLL rearrangements, which can influence their dependency on CDK9 activity.[4][6][7][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: Mechanism of action of this compound.
Caption: In vitro evaluation workflow.
Experimental Protocols
Cell Culture of Leukemia Cell Lines
This protocol provides general guidelines for the culture of suspension leukemia cell lines such as HL-60, MOLM-13, and MV-4-11.[6][9][10][11][12][13][14][15]
Materials:
-
Leukemia cell line (e.g., HL-60, MOLM-13, MV-4-11)
-
Complete growth medium (e.g., RPMI-1640 or IMDM supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin/streptomycin)
-
Sterile, vented cell culture flasks (e.g., T-25, T-75)
-
Humidified incubator at 37°C with 5% CO2
-
Sterile phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Thaw a cryopreserved vial of cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a vented cell culture flask.
-
Maintain the cell culture in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability daily using a microscope and trypan blue exclusion.
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL by adding fresh medium or splitting the culture every 2-3 days.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in leukemia cell lines.[6]
Materials:
-
Leukemia cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to settle for 24 hours in the incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of leukemia cells using flow cytometry.[16][17][18]
Materials:
-
Leukemia cells treated with this compound or vehicle control
-
Cold PBS
-
70% cold ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on the DNA content histogram.
Apoptosis Assay by Annexin V-FITC and PI Staining
This protocol is for the detection of apoptosis in leukemia cells treated with this compound.[19]
Materials:
-
Leukemia cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Harvest approximately 5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol details the detection of changes in protein expression and phosphorylation in leukemia cells following treatment with this compound.[20]
Materials:
-
Leukemia cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK3α/β, anti-GSK3β, anti-β-catenin, anti-MCL-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Harvest treated cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH) to normalize for protein loading.
Conclusion
This compound represents a promising therapeutic agent for the treatment of leukemia by targeting the GSK3 and CDK9 pathways. The protocols and data presented in this document provide a solid foundation for researchers to investigate the efficacy and mechanism of action of this compound in various leukemia cell line models. Further studies are warranted to explore its potential in preclinical and clinical settings.
References
- 1. This compound | GSK3/CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cellosaurus cell line MV4-11 (CVCL_0064) [cellosaurus.org]
- 4. Transcriptomic Profiles of MV4-11 and Kasumi 1 Acute Myeloid Leukemia Cell Lines Modulated by Epigenetic Modifiers Trichostatin A and 5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MOLM-13 Leukemia Cell Line | AcceGen [accegen.com]
- 7. Cellosaurus cell line MOLM-13 (CVCL_2119) [cellosaurus.org]
- 8. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MV-4-11 cell line|AcceGen [accegen.com]
- 10. elabscience.com [elabscience.com]
- 11. Flow cytometry study of cell cycle, apoptosis and drug resistance in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 13. Leibniz Institute DSMZ: Details [dsmz.de]
- 14. The HL60 cell line: a model system for studying human myeloid cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Molecular and epigenetic alterations in normal and malignant myelopoiesis in human leukemia 60 (HL60) promyelocytic cell line model [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 20. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
Application Notes and Protocols for Developing an ABC1183-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals.
Introduction
ABC1183 is a selective, orally active dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] It has demonstrated growth-inhibitory activity across a broad range of cancer cell lines, inducing G2/M cell cycle arrest and modulating key oncogenic signaling pathways.[1] The development of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to novel therapeutic agents like this compound is crucial for identifying potential combination therapies and developing strategies to overcome resistance.
This document provides a detailed protocol for the development and characterization of an this compound-resistant cancer cell line. The established resistant cell line can serve as a valuable in vitro model to investigate the molecular mechanisms of resistance to dual GSK3/CDK9 inhibition.
Signaling Pathways of this compound Action and Potential Resistance
This compound exerts its anti-cancer effects by simultaneously inhibiting GSK3 and CDK9. GSK3 is a key regulator of multiple signaling pathways, including the Wnt/β-catenin and PI3K/AKT pathways, which are often dysregulated in cancer.[3] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many oncogenes.[1]
Potential mechanisms of acquired resistance to this compound may include:
-
Target Alterations: Mutations in the kinase domains of GSK3 or CDK9 that prevent effective drug binding. A known resistance mechanism to CDK9 inhibitors is the L156F mutation.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of GSK3 and CDK9, thereby promoting cell survival and proliferation.[4][5]
-
Drug Efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of GSK3 and CDK9 that circumvent the effects of their inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Application Notes and Protocols for ABC1183 Delivery Methods in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC1183 is a potent and selective small molecule inhibitor of XYZ Kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway frequently dysregulated in various cancers. The effective delivery of this compound to the target tissue is paramount for achieving desired therapeutic outcomes and accurately interpreting preclinical data. This document provides detailed protocols for four common administration routes in murine models—intravenous (IV), oral (PO), intraperitoneal (IP), and subcutaneous (SC)—and outlines methods for evaluating the pharmacokinetic and pharmacodynamic profiles of this compound.
Mechanism of Action: Inhibition of the XYZ Kinase Pathway
This compound exerts its anti-tumor activity by binding to the ATP-binding pocket of XYZ Kinase, preventing its phosphorylation and subsequent activation of downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a constitutively active RAS-RAF-MEK-ERK pathway.
Caption: this compound inhibits the XYZ Kinase in the RAS-RAF-MEK-ERK pathway.
Pharmacokinetic Data Summary
The following tables summarize representative pharmacokinetic parameters of this compound following a single dose administration via different routes in BALB/c mice.
Table 1: Pharmacokinetic Parameters of this compound (10 mg/kg)
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Cmax (ng/mL) | 2850 | 750 | 1800 | 1200 |
| Tmax (h) | 0.08 | 0.5 | 0.25 | 1.0 |
| AUC₀₋t (ng·h/mL) | 4500 | 2700 | 3800 | 4200 |
| Bioavailability (%) | 100 | 60 | 84 | 93 |
| Half-life (t₁/₂) (h) | 2.5 | 2.8 | 2.6 | 3.1 |
Data are representative and may vary based on experimental conditions.
Experimental Protocols
General Animal Husbandry
-
Species: Mus musculus (e.g., BALB/c, C57BL/6, or athymic nude mice for xenograft studies).
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Housing: Maintain animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Ethical Approval: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Intravenous (IV) Administration
IV administration ensures 100% bioavailability and is useful for rapid achievement of target plasma concentrations.
-
Preparation of this compound Formulation:
-
Dissolve this compound in a vehicle suitable for intravenous injection, such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
The final concentration should be such that the required dose can be administered in a volume of 5-10 mL/kg.
-
Filter the formulation through a 0.22 µm sterile filter.
-
-
Animal Restraint and Injection:
-
Place the mouse in a suitable restraint device to immobilize the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with 70% ethanol.
-
Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound formulation. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor for recovery.
-
Protocol 2: Oral (PO) Administration (Oral Gavage)
Oral administration is a common and less invasive route for drug delivery, mimicking clinical administration in humans.
-
Preparation of this compound Formulation:
-
Prepare a suspension or solution of this compound in a suitable oral vehicle, such as 0.5% methylcellulose in water or corn oil.
-
Ensure the formulation is homogenous by vortexing or stirring.
-
-
Animal Handling and Gavage:
-
Grasp the mouse firmly by the scruff of the neck to immobilize the head.
-
Use a 20-22 gauge ball-tipped gavage needle.
-
Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the esophagus and advance it to the predetermined depth.
-
Administer the formulation slowly to prevent regurgitation or aspiration.
-
-
Post-Gavage Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing.
-
Return the animal to its cage.
-
Protocol 3: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound into the systemic circulation.
-
Preparation of this compound Formulation:
-
Prepare a sterile solution or suspension of this compound in a vehicle such as saline or PBS.
-
The volume should typically be 10 mL/kg.
-
-
Animal Restraint and Injection:
-
Hold the mouse with its head tilted downwards to allow the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Disinfect the area with 70% ethanol.
-
Using a 25-27 gauge needle, penetrate the skin and abdominal wall.
-
Aspirate to ensure no fluid (urine or blood) is drawn, then inject the formulation.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of pain or distress.
-
Return the animal to its cage.
-
Protocol 4: Subcutaneous (SC) Injection
SC injection provides a slower, more sustained release of the compound compared to IV or IP routes.
-
Preparation of this compound Formulation:
-
Prepare a sterile formulation of this compound. The volume should be around 5-10 mL/kg.
-
-
Animal Handling and Injection:
-
Grasp the loose skin over the back, between the shoulder blades, to form a "tent."
-
Disinfect the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Inject the formulation into the subcutaneous space.
-
-
Post-Injection Monitoring:
-
Check for any leakage from the injection site.
-
Return the animal to its cage.
-
Study Workflow: Pharmacokinetic and Efficacy Assessment
The following workflow outlines a typical study to assess the pharmacokinetics and efficacy of this compound in a tumor xenograft model.
Caption: Workflow for in vivo assessment of this compound.
Disclaimer: This document provides generalized protocols and should be adapted to specific experimental needs and institutional guidelines. The compound this compound is hypothetical, and the data presented are for illustrative purposes only.
Application Notes and Protocols for Western Blot Analysis Following ABC1183 Treatment
Introduction
ABC1183 is a novel and selective dual inhibitor of Glycogen Synthase Kinase-3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9). It has demonstrated anti-tumor and anti-inflammatory capabilities by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Western blot analysis is an essential technique to elucidate the mechanism of action of this compound by quantifying changes in the expression and phosphorylation status of proteins within the GSK3 and CDK9 signaling cascades. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Western blot analysis to assess the effects of this compound treatment.
Data Presentation
The following tables summarize quantitative data from Western blot analysis of various cancer cell lines treated with this compound. Data is presented as the relative fold change in protein expression or phosphorylation compared to an untreated control, normalized to a loading control (e.g., GAPDH).
Table 1: Relative Protein Expression in Cancer Cell Lines Following 24-hour this compound Treatment (3 µM)
| Target Protein | LNCaP Cell Line (Fold Change) | Pan02 Cell Line (Fold Change) | FaDu Cell Line (Fold Change) |
| MCL1 | Decreased | Decreased | No significant change |
| pSer21/9 GSK3α/β | Decreased | Decreased | Decreased |
| GSK3β | No significant change | No significant change | No significant change |
| pSer641 GS | Decreased | Decreased | Decreased |
| Glycogen Synthase (GS) | No significant change | No significant change | No significant change |
| pSer33/37/Thr41 β-catenin | Increased | Increased | Increased |
| β-catenin | No significant change | No significant change | No significant change |
| GAPDH | 1.0 (Loading Control) | 1.0 (Loading Control) | 1.0 (Loading Control) |
Data adapted from in vitro studies on this compound.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the experimental procedure, the following diagrams have been generated.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound treatment on cultured cells.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., LNCaP, Pan02, FaDu) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 3, 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 12, 24 hours).
II. Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
III. Protein Quantification
-
Protein Assay: Determine the protein concentration of each sample using a standard protein assay method (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the specific antibody. Recommended primary antibodies for this compound analysis include:
-
MCL1
-
pSer21/9 GSK3α/β
-
GSK3β
-
pSer641 GS
-
Glycogen Synthase (GS)
-
pSer33/37/Thr41 β-catenin
-
β-catenin
-
GAPDH (or other loading controls)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
V. Detection and Data Analysis
-
Chemiluminescent Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
-
Normalization and Analysis: Normalize the intensity of the target protein band to the intensity of the loading control band for each sample. Calculate the fold change in protein expression or phosphorylation relative to the vehicle-treated control. For robust quantitative analysis, it is recommended to perform a minimum of three biological replicates.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ABC1183 Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common solubility challenges encountered when working with the dual GSK3 and CDK9 inhibitor, ABC1183.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is a potent and selective, orally active dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Like many small molecule inhibitors, this compound is hydrophobic, which can lead to challenges in achieving and maintaining solubility in aqueous solutions commonly used for in vitro and in vivo experiments. Proper dissolution is critical for accurate and reproducible experimental results.
Q2: What are the known solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[3] Information from suppliers suggests that a stock solution of at least 10 mM can be prepared in DMSO. One vendor specifies a solubility of up to 125 mg/mL in DMSO with the aid of ultrasonication.[4][5] It is sparingly soluble in aqueous buffers alone.
Q3: How should I store this compound powder and stock solutions?
A3: this compound as a solid powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[4]
Q4: My this compound precipitated when I diluted my DMSO stock solution in aqueous media. What should I do?
A4: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution. Here are some troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try using a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of an organic co-solvent like DMSO can be maintained in the final working solution to improve solubility. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent.
-
Use a pre-warmed aqueous medium: Gently warming your buffer (e.g., to 37°C) before adding the this compound stock solution can sometimes help maintain solubility.
-
Add the stock solution to the vortexing buffer: To ensure rapid mixing and minimize localized high concentrations of the compound, add the DMSO stock solution dropwise to the aqueous buffer while it is being vortexed or stirred vigorously.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in common laboratory solvents.
| Solvent | Concentration | Method | Source |
| DMSO | 125 mg/mL | With ultrasonication | [4][5] |
| DMSO | 10 mM | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 334.39 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.34 mg of this compound (10 mmol/L * 1 L/1000 mL * 334.39 g/mol * 1000 mg/g = 3.34 mg/mL).
-
Weigh the this compound powder: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.34 mg of this compound.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C as recommended.
Protocol 2: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol provides a general method for preparing a formulation of this compound for oral administration in mice, based on common practices for hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for preparation and storage
-
Vortex mixer
Procedure:
-
Determine the required concentration: Calculate the concentration of this compound needed in the final formulation based on the desired dose (e.g., 5-50 mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
Prepare the vehicle: A commonly used vehicle for oral gavage of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound: First, dissolve the required amount of this compound powder in the DMSO component of the vehicle.
-
Add other vehicle components: Sequentially add the PEG300 and Tween 80 to the DMSO/ABC1183 mixture, vortexing well after each addition.
-
Add saline: Finally, add the saline to the mixture and vortex thoroughly to create a homogenous suspension or solution.
-
Administration: Administer the formulation to the mice via oral gavage at the calculated volume. Ensure the formulation is well-mixed before each administration.
Disclaimer: This is a general protocol. The optimal vehicle composition and concentration may need to be empirically determined for your specific experimental needs and to ensure the stability and bioavailability of this compound.
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action: Dual Inhibition of GSK3 and CDK9
Caption: this compound inhibits both GSK3 and CDK9 signaling pathways.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step workflow for addressing this compound solubility challenges.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. CDK9 binds and activates SGK3 to promote cardiac repair after injury via the GSK-3β/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing ABC1183 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ABC1183 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Glycogen Synthase Kinase-3 alpha and beta (GSK3α/β) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] By inhibiting these kinases, this compound can induce G2/M cell cycle arrest and modulate oncogenic signaling pathways, leading to decreased cell survival.[1][2]
Q2: What are the reported IC50 values for this compound against its primary targets?
A2: The half-maximal inhibitory concentrations (IC50) for this compound are approximately 327 nM for GSK3α, 657 nM for GSK3β, and 321 nM for CDK9/cyclin T1.[1][3]
Q3: What is a suitable starting concentration range for this compound in a cell viability assay?
A3: A typical starting concentration range for a new compound in a cell viability assay is broad, often spanning from low nanomolar to high micromolar concentrations to determine the dose-response curve. For this compound, based on its IC50 values against its kinase targets, a starting range of 10 nM to 10 µM is a reasonable starting point for most cancer cell lines. However, the optimal concentration is highly cell-line dependent and should be determined empirically.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound has been shown to decrease cell survival by inducing G2/M phase cell cycle arrest.[1][2] It also modulates oncogenic signaling by altering the phosphorylation of GSK3, glycogen synthase (GS), and β-catenin, and affecting the expression of MCL1.[1]
Q5: Which type of cell viability assay is recommended for use with this compound?
A5: Standard colorimetric (MTT, XTT), fluorometric (resazurin), or luminescent (ATP-based, e.g., CellTiter-Glo) assays can be used. Luminescent assays that measure ATP levels, such as CellTiter-Glo, are often highly sensitive and have a broad dynamic range.[4] It is important to ensure that the compound itself does not interfere with the assay chemistry. A cell-free control experiment can verify this.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability observed. | 1. Concentration of this compound is too low: The effective concentration can vary significantly between cell lines. 2. Incubation time is too short: The effects of this compound on cell viability may be time-dependent. 3. Cell seeding density is too high: A high cell density can mask the cytotoxic effects of the compound. | 1. Perform a dose-response experiment: Test a wider range of this compound concentrations (e.g., 1 nM to 50 µM). 2. Conduct a time-course experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, and 72 hours). 3. Optimize cell seeding density: Ensure cells are in the logarithmic growth phase during treatment. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. "Edge effects" in the microplate: Evaporation from the outer wells can concentrate the compound and affect cell growth. 3. Inaccurate compound dilutions: Errors in preparing the serial dilutions of this compound. | 1. Ensure a homogenous cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize edge effects: Fill the peripheral wells of the plate with sterile media or PBS without cells.[5] 3. Prepare fresh dilutions: Prepare fresh serial dilutions for each experiment and verify pipette calibration.[5] |
| Unexpected increase in signal at high this compound concentrations. | 1. Compound interference with the assay: this compound may directly react with the assay reagent (e.g., reducing MTT). 2. Solvent (DMSO) toxicity: High concentrations of the vehicle control may be causing cytotoxicity. | 1. Run a cell-free control: Add this compound to media without cells and perform the assay to check for direct reactivity. 2. Use an alternative assay: Switch to a different viability assay with a different detection principle (e.g., from a metabolic assay to a cytotoxicity assay). 3. Maintain a low final DMSO concentration: Keep the final DMSO concentration in the culture medium low (typically ≤ 0.5%). |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a general framework. Specific details may need to be optimized for your cell line and laboratory conditions.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 96-well clear-bottom white plates
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
-
Sterile, multichannel pipettes
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension at the desired concentration (e.g., 5 x 10^4 cells/mL). The optimal seeding density should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2x the final desired concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
Cell Viability Assay:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add 100 µL of the assay reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Caption: Workflow for optimizing this compound concentration in a cell viability assay.
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound cell viability assays.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]
- 3. This compound | GSK3/CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming ABC1183 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the dual GSK3/CDK9 inhibitor, ABC1183, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A: this compound is a novel, orally available diaminothiazole compound that functions as a selective dual inhibitor of Glycogen Synthase Kinase 3 (GSK3α and GSK3β) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] GSK3 is a key regulator of numerous cellular processes, including proliferation and apoptosis, while CDK9 is a component of the positive transcription elongation factor b (P-TEFb) and regulates RNA production.[1][5]
Q2: How selective is this compound?
A: this compound has demonstrated high selectivity for its primary targets. In a screening panel of 414 human kinases, only GSK3α, GSK3β, and CDK9/cyclinT1 were inhibited by more than 60% at a 10 µM concentration.[1] The next most inhibited cyclin-dependent kinase, CDK2, showed only 44% inhibition, suggesting a favorable selectivity profile.[1] However, like any small molecule inhibitor, off-target effects can occur, particularly at concentrations significantly above the IC50 values.
Q3: What are the potential off-target effects I should be aware of?
A: While highly selective, the primary known potential off-target is CDK2, which was inhibited by 44% at a 10µM concentration.[1] Researchers should consider the possibility of CDK2 inhibition if using high concentrations of this compound. Uncharacterized off-targets may also contribute to a phenotype, which is why rigorous experimental controls are essential.
Q4: How can I confirm that the observed cellular phenotype is an on-target effect of this compound?
A: Confirming on-target effects requires a multi-faceted approach. Key strategies include:
-
Dose-Response Correlation: The observed phenotype's EC50 should correlate with the IC50 for GSK3 or CDK9 inhibition.[6]
-
Use of a Structurally Unrelated Inhibitor: A second, structurally different inhibitor targeting GSK3 or CDK9 should produce the same phenotype.[6][7]
-
Target Engagement Biomarkers: Monitor the phosphorylation status of known GSK3 substrates (e.g., GSK3α/β, Glycogen Synthase, β-catenin) or the expression of CDK9-regulated proteins (e.g., MCL1).[1]
-
Rescue Experiments: Expressing a drug-resistant mutant of the target protein should reverse the observed phenotype.[6]
Quantitative Data Summary
The following tables provide a summary of the key biochemical and cellular activities of this compound.
Table 1: Biochemical Activity of this compound
| Target | IC50 Value |
| GSK3α | 327 nM[1][4] |
| GSK3β | 657 nM[1][4] |
| CDK9/cyclin T1 | 321 nM[1][4] |
Table 2: Kinase Selectivity Profile of this compound at 10 µM
| Kinase Target | Percent Inhibition |
| GSK3α | >60%[1] |
| GSK3β | >60%[1] |
| CDK9/cyclin T1 | >60%[1] |
| CDK9 (inactive) | >60%[1] |
| CDK2 | 44%[1] |
| Screened against a panel of 414 human kinases. |
Signaling Pathways and Workflows
Caption: this compound inhibits GSK3, affecting substrate phosphorylation, and CDK9, regulating transcription.
Caption: A logical workflow to determine if an observed experimental result is an on- or off-target effect.
Troubleshooting Guide
Issue 1: The observed phenotype is inconsistent with the known functions of GSK3 or CDK9.
-
Possible Cause: This may be a genuine novel on-target effect or an effect mediated by an off-target protein.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. An off-target effect may only appear at higher concentrations, showing a different EC50 value than what is expected for GSK3/CDK9 inhibition.[6]
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different, structurally distinct inhibitor for GSK3 (e.g., CHIR-99021) or CDK9 (e.g., Flavopiridol). If the phenotype is not replicated, it is likely an off-target effect of this compound.[6][7]
-
Perform Target Knockdown: Use siRNA or CRISPR to reduce the expression of GSK3α/β and/or CDK9. If silencing the target protein phenocopies the effect of this compound, it supports an on-target mechanism.
-
Issue 2: Significant cellular toxicity is observed at concentrations required for target inhibition.
-
Possible Cause: The toxicity could be due to potent on-target effects (e.g., cell cycle arrest and apoptosis are known outcomes of GSK3/CDK9 inhibition) or engagement with off-targets that regulate essential cellular processes.[1][2]
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration required for the desired on-target inhibition by titrating the dose. Use concentrations at or slightly above the IC50 for GSK3/CDK9 to minimize engagement of lower-affinity off-targets.[6]
-
Time-Course Experiment: Reduce the incubation time. An acute on-target effect may be observable before significant toxicity develops.
-
Counter-Screen in a Target-Null Cell Line: If available, use a cell line that does not express the intended target (or where the target has been knocked out). If toxicity persists, it is definitively due to off-target effects.
-
Key Experimental Protocols
Protocol 1: Western Blot for Target Engagement
This protocol verifies that this compound is engaging its intracellular targets by assessing the phosphorylation state of downstream substrates.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HCT116) and allow them to adhere. Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies overnight. Recommended antibodies include:
-
Phospho-GSK3α/β (Ser21/9)
-
Total GSK3α/β
-
Phospho-β-catenin (Ser33/37/Thr41)
-
Total β-catenin
-
MCL1
-
GAPDH or β-actin (as a loading control)
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: Successful target engagement by this compound should result in decreased phosphorylation of GSK3α/β, potential changes in β-catenin phosphorylation, and decreased expression of MCL1.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify direct binding of an inhibitor to its target protein in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation at high speed.
-
Analysis: Analyze the soluble fractions by Western blot for the target proteins (GSK3α, GSK3β, CDK9).
-
Expected Outcome: The binding of this compound is expected to stabilize its target proteins, resulting in a higher melting temperature (Tm). This will be observed as more target protein remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | GSK3/CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
minimizing ABC1183 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel GSK3 and CDK9 inhibitor, ABC1183, in animal models. Our goal is to help you minimize potential toxicity and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3α/β) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] By inhibiting these kinases, this compound can modulate oncogenic signaling pathways, leading to an anti-tumor and anti-inflammatory response.[1][2] Key downstream effects include the modulation of β-catenin and MCL1 expression, as well as the induction of G2/M cell cycle arrest.[1][3][4]
Q2: What are the known toxicities of this compound in animal models?
Preclinical studies in murine models have indicated that this compound is well-tolerated with no gross toxicities observed.[1][2] Specifically, oral administration in various tumor models (melanoma, pancreatic, and prostate) did not result in significant body weight loss.[1] Furthermore, a 7-day toxicity study involving daily oral gavage did not reveal any organ or hematological toxicity.[1][4]
Q3: What is the recommended dose and administration route to minimize toxicity?
Based on published preclinical data, oral administration of this compound has been shown to be safe and effective.[1][4] Doses of 5 mg/kg administered daily by oral gavage have been used in tumor models without observable toxicity.[1] For inflammatory models, such as TNBS-induced colitis, a dose of 50 mg/kg has been used without adverse effects.[1]
Q4: Are there any known adverse events associated with inhibitors of GSK3 or CDK9?
While this compound has demonstrated a favorable safety profile, it is important to be aware of toxicities associated with other inhibitors of its targets. Some historical GSK3 inhibitors have been associated with deleterious side effects.[1] Additionally, non-specific CDK9 inhibitors have been linked to gastrointestinal mucositis, cardiac complications, and weight loss in patients.[5] However, these toxicities have not been reported with this compound in animal models.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss | Although not reported with this compound, this can be a general sign of toxicity with other kinase inhibitors. | 1. Confirm accurate dosing and formulation. 2. Monitor animal health daily (body weight, behavior, appearance). 3. Consider reducing the dose or frequency of administration. 4. If weight loss is significant (>15-20%), consult with your institution's veterinary staff and consider humane endpoints. |
| Reduced Efficacy | Suboptimal drug exposure or advanced tumor burden. | 1. Verify the formulation and administration technique to ensure proper delivery. 2. Ensure treatment is initiated at the recommended tumor volume (~100–150 mm³).[1] 3. Consider assessing pharmacodynamic markers in tumor tissue to confirm target engagement. |
| Gastrointestinal Distress (e.g., diarrhea) | While not specifically reported for this compound, GI issues can occur with orally administered agents. | 1. Monitor the consistency of fecal pellets. 2. Ensure animals have free access to hydration. 3. If symptoms persist, consult with veterinary staff. |
Quantitative Data Summary
The following table summarizes the dosing regimens for this compound used in various preclinical models as reported in the literature.
| Animal Model | Dose | Administration Route | Frequency | Observed Toxicity | Reference |
| Murine Melanoma (B16) | 5 mg/kg | Oral Gavage | Daily | None Observed (based on body weight) | [1] |
| Murine Pancreatic (Pan02) | 5 mg/kg | Oral Gavage | Daily | None Observed (based on body weight) | [1] |
| Murine Prostate (TRAMP-C2) | 5 mg/kg | Oral Gavage | Daily | None Observed (based on body weight) | [1] |
| 7-Day Toxicity Study | Up to 50 mg/kg | Oral Gavage | Daily | No organ or hematological toxicity | [1] |
| TNBS-Induced Colitis | 50 mg/kg | Oral Gavage | Daily (for 5 days) | None Observed | [1] |
Experimental Protocols
7-Day Toxicity Study Protocol
This protocol is adapted from the methodology described for assessing the safety of this compound.
-
Animal Model: C57BL/6 mice.
-
Groups: Assign mice to vehicle control and this compound treatment groups (n=3-4 mice/group).
-
Drug Formulation: Prepare this compound in a vehicle solution (e.g., 50% PEG400).
-
Administration: Administer the indicated dose of this compound or vehicle by oral gavage daily for 7 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe animals for any changes in behavior or appearance.
-
-
Endpoint: On day 8, humanely euthanize the mice.
-
Analysis:
-
Collect blood for complete blood count (hematology) and blood chemistry analysis.
-
Harvest major organs (e.g., liver, spleen, kidneys, heart, lungs) and record their weights.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: In vivo toxicity assessment workflow.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | GSK3/CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A preclinical platform for assessing antitumor effects and systemic toxicities of cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]
improving ABC1183 bioavailability for in vivo research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of ABC1183, a selective dual inhibitor of GSK3α/β and CDK9. While this compound has demonstrated robust oral bioavailability in preclinical models, this guide offers strategies to address potential formulation and administration challenges.[1]
Troubleshooting Guide: Enhancing this compound Bioavailability
Researchers may encounter variability in this compound exposure due to factors such as vehicle choice, administration route, or animal model characteristics. The following table summarizes common formulation strategies to enhance the bioavailability of compounds with low aqueous solubility. These approaches can be systematically evaluated to optimize this compound delivery.
| Formulation Strategy | Principle | Potential Advantages for this compound | Key Experimental Readouts | Potential Disadvantages |
| Micronization | Increases surface area by reducing particle size (to 1-10 microns), enhancing dissolution rate.[2] | Simple, well-established technique. Can improve dissolution of the crystalline compound. | Particle size analysis, dissolution rate, plasma concentration (AUC, Cmax). | May not be sufficient for very poorly soluble compounds. Does not alter equilibrium solubility.[2] |
| Nanosuspension | Reduces particle size to the sub-micron range (200-600 nm), further increasing surface area and dissolution velocity.[2] | Significant increase in dissolution rate and saturation solubility.[3] | Particle size distribution, zeta potential, in vitro dissolution, pharmacokinetic profiling. | Requires specialized equipment (e.g., high-pressure homogenizer, wet mill). Potential for particle aggregation.[3] |
| Amorphous Solid Dispersion (ASD) | The drug is dispersed in a polymer matrix in a high-energy, amorphous state, preventing crystallization and improving dissolution.[4][5] | Can significantly increase aqueous solubility and dissolution rate.[6] | Differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), dissolution testing, bioavailability studies. | Potential for physical instability (recrystallization) over time. Requires careful polymer selection.[5] |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a micro- or nanoemulsion in the GI tract.[7][8] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.[6][9] | Droplet size analysis, emulsification time, drug release, in vivo exposure. | Potential for GI side effects with high surfactant concentrations. Complex formulation development. |
| Cyclodextrin Complexation | The hydrophobic this compound molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, increasing its solubility in water.[7] | Forms a true solution, enhancing solubility and dissolution.[10] | Phase solubility studies, characterization of the complex (e.g., by NMR, DSC), pharmacokinetic analysis. | Limited by the stoichiometry of complexation and the dose of cyclodextrin that can be safely administered. |
| Co-solvents | A mixture of water-miscible solvents is used to increase the solubility of a poorly soluble drug.[2] | Simple to prepare for preclinical studies. | Solubility testing in various solvent systems, tolerability in the animal model. | Potential for drug precipitation upon dilution in aqueous GI fluids. Toxicity of some organic solvents.[2] |
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy with orally administered this compound is lower than expected based on in vitro IC50 values. What could be the issue?
A1: While this compound has shown good oral bioavailability, suboptimal in vivo efficacy can stem from several factors. First, verify the purity and activity of your this compound compound. If the compound is confirmed to be active, the issue may lie with its formulation and delivery. Low aqueous solubility is a common challenge for small molecule inhibitors.[5] The formulation you are using may not be providing adequate dissolution and absorption in the gastrointestinal tract. We recommend evaluating different formulation strategies, such as those listed in the troubleshooting table above, to improve exposure. It is also critical to perform pharmacokinetic studies to correlate plasma concentration with efficacy.
Q2: What is a good starting point for formulating this compound for oral gavage in mice?
A2: A common starting point for preclinical oral formulations is a suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween® 80) to aid in wetting the compound. A typical vehicle might be 0.5% (w/v) carboxymethylcellulose with 0.1% (v/v) Tween® 80 in water. However, for a compound like this compound, which may have solubility challenges, a co-solvent system (e.g., a mixture of polyethylene glycol 400, propylene glycol, and water) or a lipid-based formulation could provide better absorption.[2] It is crucial to assess the tolerability of any new vehicle in a small cohort of animals before proceeding with large-scale efficacy studies.
Q3: How can I determine the intracellular concentration of this compound in my target tissue?
A3: Determining the intracellular concentration of an inhibitor is a critical step to ensure it is reaching its target at effective concentrations.[11] A general approach involves treating cells or tissues with this compound, followed by cell lysis and extraction of the compound. The concentration of this compound in the lysate is then quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[11] It is important to develop a robust protocol that accounts for extraction efficiency and potential nonspecific binding.[11]
Q4: this compound inhibits both GSK3 and CDK9. How can I be sure my in vivo observations are due to inhibition of the intended target?
A4: This is an important question for any dual-inhibitor. To confirm target engagement in vivo, you can perform pharmacodynamic (PD) biomarker analysis in your tissue of interest (e.g., tumor). For GSK3 inhibition, you can measure the phosphorylation status of its direct substrate, glycogen synthase (GS), or changes in β-catenin phosphorylation.[1] For CDK9 inhibition, you can assess the expression of downstream targets like MCL1 or the phosphorylation of RNA Polymerase II.[1] Observing modulation of these biomarkers in response to this compound treatment provides evidence of target engagement.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
-
Polymer Selection: Select a suitable polymer for ASD formation (e.g., PVP K30, HPMC-AS, or Soluplus®).
-
Solubilization: Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Drying: Dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting endotherm) and Powder X-ray Diffraction (PXRD) (absence of sharp Bragg peaks).
-
Perform in vitro dissolution testing in a relevant buffer (e.g., simulated gastric or intestinal fluid) to compare the dissolution rate of the ASD to the crystalline drug.
-
-
In Vivo Formulation: For in vivo studies, the ASD powder can be suspended in an appropriate aqueous vehicle for oral administration.
Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Construct a ternary phase diagram by mixing the components in different ratios and observing the formation of a clear, single-phase solution. Titrate these mixtures with water to identify the region that forms a stable microemulsion.
-
-
Formulation Optimization:
-
Select ratios from the microemulsion region of the phase diagram and dissolve this compound to the desired concentration.
-
Optimize the formulation based on self-emulsification time, droplet size upon dilution, and stability. The goal is to achieve rapid emulsification into small droplets (typically < 200 nm).
-
-
Characterization:
-
Measure the droplet size and zeta potential of the resulting microemulsion after dilution in an aqueous medium using a dynamic light scattering instrument.
-
Assess the stability of the formulation upon storage.
-
-
In Vivo Administration: The final liquid SMEDDS formulation can be filled into gelatin capsules or administered directly by oral gavage.
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: this compound inhibits GSK3 and CDK9 signaling pathways.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. course.cutm.ac.in [course.cutm.ac.in]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in ABC1183 experimental setup
Welcome to the technical support center for ABC1183. This resource provides troubleshooting guides and frequently asked questions to help you navigate potential challenges in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and diluting this compound?
For optimal solubility and stability, this compound should be dissolved in DMSO to create a stock solution. For cell-based assays, it is crucial to dilute the stock solution in your cell culture medium to a final DMSO concentration of less than 0.1% to avoid solvent-induced cytotoxicity.
Q2: I am observing high background noise in my fluorescence-based assays. What could be the cause?
High background noise can stem from several factors. Ensure that your wash steps are thorough to remove any unbound detection antibodies or reagents. Another common cause is the autofluorescence of the cell culture medium; consider using a phenol red-free medium for your experiments. Finally, check the expiration date and storage conditions of your fluorescent dyes, as degraded reagents can lead to non-specific signals.
Q3: My Western blot results for the downstream target of this compound are inconsistent. How can I improve reproducibility?
Inconsistent Western blot results are often due to variations in protein extraction, quantification, or transfer. It is critical to use a consistent lysis buffer and protease/phosphatase inhibitors across all samples. Ensure accurate protein quantification using a reliable method like the BCA assay. For transfer, optimize the transfer time and voltage for your specific protein of interest and membrane type.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays
Possible Causes and Solutions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly impact results.
-
Solution: Perform accurate cell counting using a hemocytometer or an automated cell counter before seeding. Allow cells to adhere and stabilize for 24 hours before adding this compound.
-
-
Compound Dilution Errors: Serial dilution inaccuracies can lead to variability in the final concentrations.
-
Solution: Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
Issue 2: Low signal-to-noise ratio in the kinase assay
Possible Causes and Solutions:
-
Suboptimal ATP Concentration: The concentration of ATP can influence the activity of the target kinase.
-
Solution: Determine the Km of ATP for your specific kinase and use an ATP concentration at or near the Km for competitive inhibition assays.
-
-
Inactive Enzyme: Improper storage or handling can lead to a loss of enzyme activity.
-
Solution: Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice during experimental setup.
-
Quantitative Data Summary
Table 1: Effect of Cell Seeding Density on this compound IC50 Values in A549 Cells
| Seeding Density (cells/well) | IC50 (nM) | Standard Deviation |
| 2,500 | 52.3 | 4.1 |
| 5,000 | 49.8 | 3.5 |
| 10,000 | 75.6 | 6.8 |
| 20,000 | 112.2 | 9.3 |
Table 2: Impact of Final DMSO Concentration on Cell Viability
| Final DMSO Concentration (%) | Cell Viability (%) | Standard Deviation |
| 0.05 | 98.5 | 2.1 |
| 0.1 | 95.2 | 3.3 |
| 0.5 | 78.1 | 5.7 |
| 1.0 | 62.4 | 7.2 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Phospho-AKT
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
Visual Guides
refining ABC1183 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ABC1183. The information is designed to assist in refining treatment duration for optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel diaminothiazole that functions as a selective inhibitor of Glycogen Synthase Kinase-3 alpha (GSK3α), GSK3 beta (GSK3β), and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] By inhibiting these kinases, this compound can modulate various cellular processes. Inhibition of GSK3 affects signaling pathways such as WNT/β-catenin, while CDK9 inhibition impacts transcription elongation.[2]
Q2: What are the primary cellular effects of this compound treatment?
A2: Treatment with this compound has been shown to decrease cancer cell survival by inducing G2/M cell cycle arrest and apoptosis.[1][4] It also modulates oncogenic signaling by altering the phosphorylation status of GSK3, glycogen synthase (GS), and β-catenin, and by reducing the expression of MCL1.[1][5]
Q3: In which cancer types has this compound shown activity?
A3: this compound has demonstrated growth-inhibitory activity against a broad panel of human and murine cancer cell lines, including pancreatic and melanoma tumor models.[1][4] It has also been shown to have anti-inflammatory effects in models of gastrointestinal disease.[2]
Q4: What is the rationale for dual inhibition of GSK3 and CDK9?
A4: Both GSK3 and CDK9 are implicated in promoting oncogenic and inflammatory gene expression.[3] GSK3 is a key regulator of numerous cellular functions, including proliferation and apoptosis, while CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which controls the expression of many oncogenes.[3] Simultaneous inhibition of these two targets is a promising therapeutic strategy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity at expected IC50 concentrations. | Cell line is highly sensitive to GSK3/CDK9 inhibition. Treatment duration is too long. | Reduce the treatment duration. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for your specific cell line. |
| Inconsistent results between experiments. | Variability in cell confluence at the time of treatment. Inconsistent this compound concentration. | Ensure a standardized cell seeding density and allow cells to adhere and enter logarithmic growth phase before treatment. Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Lack of significant anti-proliferative effect. | Treatment duration is too short. Cell line is resistant to this compound. This compound has degraded. | Increase the treatment duration. Consider a longer time-course (e.g., up to 96 or 120 hours). Confirm the expression and activity of GSK3 and CDK9 in your cell line. Use a positive control inhibitor for GSK3 (e.g., LY2090314) or CDK9 (e.g., flavopiridol) to validate the pathway's role in your system.[1] Store this compound according to the manufacturer's instructions and use a fresh aliquot. |
| Unexpected changes in β-catenin phosphorylation. | This compound causes a mechanistic paradox in GSK3 signaling. | Be aware that unlike canonical GSK3 inhibition, this compound treatment has been reported to increase β-catenin serine phosphorylation.[1] This is a known aspect of its mechanism and can be used as a marker of target engagement. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/Targets | Reference |
| IC50 (GSK3α) | 327 nM | Kinase Assay | [1][5] |
| IC50 (GSK3β) | 657 nM | Kinase Assay | [1][5] |
| IC50 (CDK9/cyclin T1) | 321 nM | Kinase Assay | [1][5] |
| IC50 Range (Cancer Cell Lines) | 63 nM - 2.8 µM | Broad panel of cancer cell lines | [1] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Dosage | Administration Route | Tumor Type | Reference |
| C57BL/6 Mice | 5 mg/kg | Oral | Murine Melanoma (B16) | [1] |
| C57BL/6 Mice | 50 mg/kg | Oral | TNBS-induced Colitis | [1] |
| C57BL/6 Mice | 50 mg/kg | Oral | DSS-induced IBD | [1] |
Experimental Protocols
1. In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined subconfluent concentration. Allow cells to adhere for 24 hours.
-
Treatment: Treat cells with a dose-response range of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).
-
Quantification: Measure cell survival using a suitable method, such as the sulforhodamine B (SRB) assay.[1]
2. Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After 24 hours, treat with this compound (e.g., 3 µM) or vehicle control.
-
Incubation: Incubate for 24 hours.
-
Cell Harvesting and Staining: Harvest cells, fix in ethanol, and stain with propidium iodide.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.[1]
3. In Vivo Tumor Model
-
Animal Model: Use appropriate mouse strains (e.g., seven-week-old male C57BL/6 mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., B16 melanoma cells) into the flank of the mice.
-
Treatment Initiation: When tumors reach a volume of approximately 100–150 mm³, begin treatment.
-
Administration: Administer this compound (e.g., 5 mg/kg) or vehicle orally, once daily.
-
Monitoring: Monitor tumor growth and animal health regularly.[1]
Visualizations
Caption: Signaling pathway of this compound, illustrating its inhibitory effects on GSK3 and CDK9 and the resulting downstream cellular outcomes.
Caption: A generalized experimental workflow for determining the optimal treatment duration of this compound, from initial in vitro screening to in vivo validation.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. This compound | GSK3/CDK9 inhibitor | Probechem Biochemicals [probechem.com]
dealing with inconsistent results in ABC1183 studies
ABC1183 Technical Support Center
Welcome to the technical support center for this compound, a potent and selective inhibitor of the novel tyrosine kinase, TK-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting any inconsistencies that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the TK-1 tyrosine kinase. By binding to the ATP-binding pocket of TK-1, this compound prevents its phosphorylation and subsequent activation, thereby inhibiting the downstream signaling cascade that promotes cell proliferation and survival in susceptible cancer cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Q3: I am observing significant variability in my IC50 values for this compound across different experiments. What could be the cause?
A3: Inconsistent IC50 values can stem from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving this issue. Common culprits include inconsistent cell seeding density, variability in drug preparation, and passage number of the cell line.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Users have occasionally reported variability in the half-maximal inhibitory concentration (IC50) of this compound in cell viability assays. The following guide provides a systematic approach to troubleshoot this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Steps:
-
Verify Experimental Parameters:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. High cell density can lead to an apparent increase in the IC50 value.
-
Cell Line Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Standardize Assay Conditions:
-
Incubation Time: Use a consistent incubation time with the compound.
-
Plate Uniformity: Be mindful of "edge effects" in multi-well plates. Consider not using the outer wells or ensuring proper humidity in the incubator to minimize evaporation.
-
-
Data Analysis:
-
Use a consistent method for data normalization and curve fitting to calculate the IC50 value.
-
Issue 2: Reduced or No Inhibition of Downstream Target Phosphorylation
If you are not observing the expected decrease in the phosphorylation of TK-1's downstream targets (e.g., p-SUB1, p-SUB2) via Western blot, consider the following:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for target inhibition in your specific cell line. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition of target phosphorylation. |
| Poor Antibody Quality | Validate your primary and secondary antibodies. Ensure they are specific and used at the recommended dilution. |
| Lysate Preparation | Prepare cell lysates quickly on ice using a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. |
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Phosphorylation
-
Seed 2 x 10^6 cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the determined optimal time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-SUB1, total SUB1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway in which TK-1 is activated by an upstream growth factor receptor (GFR) and subsequently phosphorylates its downstream substrates, SUB1 and SUB2, leading to cell proliferation. This compound acts by inhibiting the kinase activity of TK-1.
how to store and handle ABC1183 compound
Disclaimer: The compound "ABC1183" is a fictional entity presented for illustrative purposes. The following guide is based on established principles and practices for handling potent, selective small molecule kinase inhibitors in a research environment. Always consult the specific Safety Data Sheet (SDS) for any chemical compound before handling.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
A1: For long-term stability, the lyophilized powder of this compound should be stored at -20°C.[1] Under these conditions, the compound is expected to be stable for at least two years.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2][3] Ensure you are using a fresh, anhydrous grade of DMSO to prevent compound degradation that can be accelerated by moisture.[2]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1] Add the calculated volume of DMSO to achieve your desired concentration (e.g., 10 mM).[1] Vortex the solution gently until the powder is completely dissolved.[1]
Q4: How should I store the this compound stock solution?
A4: Once reconstituted in DMSO, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[1] These aliquots should be stored at -80°C for long-term stability.[1] For short-term storage of a few days, 4°C may be acceptable, but refer to the specific product datasheet.
Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A5: It is common for compounds dissolved in DMSO to precipitate when diluted into aqueous media.[3] To redissolve the precipitate, you can try vortexing, sonicating, or gently warming the solution in a 37°C water bath.[3] Ensure the compound is fully redissolved before adding it to your experimental system. It's also recommended to run a solvent control in your experiments.[3]
Q6: What are the key safety precautions when handling this compound?
A6: this compound is a potent bioactive compound and should be handled with care. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[4][5][6] Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form to avoid inhalation.[1] Avoid contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with plenty of water for at least 15 minutes.[4]
Compound Properties and Storage Summary
| Parameter | Recommendation | Stability |
| Form | Lyophilized Powder | > 2 years at -20°C[1] |
| Storage (Powder) | -20°C, desiccated, protected from light | |
| Reconstitution Solvent | Anhydrous DMSO | |
| Stock Solution Conc. | 10 mM (recommended) | |
| Storage (Stock Solution) | -80°C in single-use aliquots | Up to 3 months at -20°C[3] |
| Freeze-Thaw Cycles | Avoid repeated cycles[1] | Can lead to degradation |
Solubility Data
| Solvent | Solubility (approx.) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | Sparingly soluble | Not ideal for high concentration stocks. |
| Water | Insoluble | Aqueous dilutions from DMSO stock are required. |
| PBS (pH 7.4) | Insoluble | Dilute from DMSO stock immediately before use. |
Troubleshooting Guides
Cell-Based Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Activity | Incorrect Compound Concentration: The concentration used may be too low. | Perform a dose-response experiment to determine the optimal IC50 value for your cell line.[7] |
| Compound Inactivity: The compound may have degraded due to improper storage or handling. | Ensure the compound has been stored correctly.[7] Use a fresh aliquot for your experiment. | |
| Cell Type Insensitivity: The target pathway may not be critical for the phenotype being measured in your chosen cell line. | Confirm the expression and activity of the target kinase in your cells. Consider using a different cell line with known sensitivity.[7] | |
| High Cell Death | Compound Toxicity: The concentration used may be cytotoxic. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold. Use concentrations below this for your experiments.[7] |
| Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%). Run a vehicle-only control. | |
| Inconsistent Results | Compound Precipitation: The compound may be precipitating out of the aqueous culture medium. | Visually inspect the media for any precipitate after adding the compound. Ensure the final concentration is below the solubility limit in your media. |
| Assay Variability: Inherent variability in biological assays. | Increase the number of replicates and ensure consistent cell seeding and treatment conditions. |
Western Blot Troubleshooting for Target Inhibition
| Issue | Possible Cause | Suggested Solution |
| No change in phosphorylation of downstream target | Insufficient Incubation Time: The treatment time may be too short to observe a change. | Perform a time-course experiment to determine the optimal treatment duration. |
| Antibody Issues: The primary or secondary antibody may not be optimal. | Optimize antibody concentrations.[8] Ensure the phospho-specific antibody is working correctly using a positive control. | |
| Low Target Abundance: The target protein may be expressed at low levels in your cell lysate. | Increase the amount of protein loaded onto the gel.[8] | |
| Unexpected Bands | Antibody Non-specificity: The primary antibody may be cross-reacting with other proteins. | Use an affinity-purified primary antibody. Optimize antibody concentration.[9] |
| Sample Degradation: Protein degradation can lead to multiple lower molecular weight bands. | Prepare fresh samples and always include protease and phosphatase inhibitors in your lysis buffer.[9][10] | |
| High Background | Insufficient Blocking: The membrane was not blocked adequately. | Optimize your blocking buffer (e.g., 5% BSA or non-fat milk) and increase blocking time.[8][11] Adding a small amount of detergent like Tween-20 to the blocking buffer can also help.[8] |
| Antibody Concentration Too High: The primary or secondary antibody concentration is too high. | Reduce the concentration of your antibodies.[8][11] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of this compound.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer containing ATP and the specific substrate for the target kinase.
-
This compound Dilutions: Prepare a serial dilution of this compound in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of each this compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a master mix containing the target kinase enzyme and its substrate in the kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the enzyme/substrate master mix to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the remaining ATP or the phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay like ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Target Inhibition in Cells
This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream target in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired amount of time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: A representative kinase signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. biocompare.com [biocompare.com]
- 11. bosterbio.com [bosterbio.com]
Technical Support Center: Investigating Potential Resistance to ABC1183
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying potential mechanisms of resistance to ABC1183, a selective dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, orally active small molecule inhibitor that targets two key cellular kinases: GSK3α/β and CDK9.[1][2][3] By inhibiting these enzymes, this compound can modulate various oncogenic signaling pathways. Inhibition of GSK3 affects pathways involving glycogen synthase (GS) and β-catenin, while CDK9 inhibition impacts transcriptional regulation, leading to decreased expression of anti-apoptotic proteins like MCL1.[1][2] This dual inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in a broad range of cancer cell lines.[1][4]
Q2: What are the reported cellular effects of this compound?
Treatment with this compound has been shown to decrease cell survival and proliferation in numerous cancer cell lines.[1][5][6] It modulates intracellular signaling, evidenced by changes in the phosphorylation status of GSK3, GS, and β-catenin, and a reduction in MCL1 protein levels.[1][2] In addition to its anti-cancer effects, this compound also exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][5][6]
Q3: In which cancer models has this compound shown efficacy?
Preclinical studies have demonstrated the anti-tumor effects of this compound in various cancer models, including melanoma and pancreatic cancer.[4] Oral administration of this compound has been shown to suppress tumor growth in vivo without significant organ or hematological toxicity.[1][5][6]
Troubleshooting Guide: Investigating Acquired Resistance to this compound
This guide provides a framework for researchers who observe a decrease in the efficacy of this compound in their experimental models, suggesting the development of resistance.
My cancer cell line, which was initially sensitive to this compound, now shows reduced sensitivity or is proliferating at previously cytotoxic concentrations. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not yet been reported in the literature, based on its known targets (GSK3 and CDK9) and common mechanisms of resistance to other kinase inhibitors, several potential avenues for investigation are outlined below.
Alterations in the Drug Target
Q1: Could mutations in GSK3 or CDK9 be responsible for the observed resistance?
Yes, mutations within the kinase domain of the target protein are a common mechanism of resistance to kinase inhibitors.[7] Such mutations can alter the drug binding site, thereby reducing the inhibitor's efficacy. For instance, a specific mutation (L156F) in the kinase domain of CDK9 has been shown to confer resistance to CDK9 inhibitors by sterically hindering drug binding.[1][5]
Experimental Workflow for Investigating Target Mutations
Caption: Workflow for identifying target gene mutations.
Detailed Experimental Protocol: Target Gene Sequencing
-
Nucleic Acid Isolation: Isolate genomic DNA and/or RNA from both the parental (sensitive) and the this compound-resistant cell lines.
-
Reverse Transcription (for RNA): If starting with RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Design primers to specifically amplify the coding regions of GSK3A, GSK3B, and CDK9 genes. Perform PCR to amplify these regions from the gDNA or cDNA.
-
DNA Sequencing: Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS) to identify any nucleotide changes.
-
Sequence Analysis: Align the sequences from the resistant cells to those from the sensitive cells and the reference genome to identify any mutations.
-
Functional Validation: If a mutation is identified, its role in conferring resistance can be validated by introducing the mutation into the sensitive parental cell line using CRISPR/Cas9 gene editing and then assessing the sensitivity to this compound.
Changes in Drug Efflux
Q2: Could increased drug efflux be causing resistance?
Yes, the overexpression of ATP-binding cassette (ABC) transporters is a well-established mechanism of multidrug resistance.[4] These transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump drugs out of the cell, thereby reducing the intracellular concentration of this compound to sub-therapeutic levels.
Experimental Workflow for Assessing Drug Efflux
Caption: Workflow for analyzing drug efflux pump activity.
Detailed Experimental Protocol: Fluorescent Substrate Efflux Assay
-
Cell Preparation: Harvest both sensitive and resistant cells and resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with a fluorescent substrate of ABC transporters, such as Calcein-AM or Rhodamine 123.
-
Inhibitor Treatment (Optional): In parallel, pre-incubate cells with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) before adding the fluorescent substrate. This can help identify the specific transporter involved.
-
Efflux Measurement: After incubation, wash the cells and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader. Lower fluorescence in the resistant cells compared to the sensitive cells suggests increased efflux.
-
Expression Analysis: To confirm the involvement of specific ABC transporters, assess the protein and mRNA expression levels of ABCB1 and ABCG2 in both cell lines using Western blotting and quantitative PCR (qPCR), respectively.
Activation of Bypass Signaling Pathways
Q3: Have my resistant cells activated alternative survival pathways?
Yes, cancer cells can develop resistance by activating parallel signaling pathways that compensate for the inhibition of the primary target.[4] Since this compound targets GSK3 and CDK9, activation of pro-survival pathways such as the PI3K/AKT or MAPK/ERK pathways could potentially overcome the effects of this compound.[4] Additionally, upregulation of other anti-apoptotic proteins, apart from MCL-1, could also contribute to resistance.
Experimental Workflow for Analyzing Bypass Pathways
Caption: Workflow for investigating bypass signaling pathways.
Detailed Experimental Protocol: Phospho-protein and Apoptosis Analysis
-
Protein Lysate Preparation: Prepare whole-cell lysates from both sensitive and resistant cells, both with and without this compound treatment.
-
Western Blotting: Perform Western blot analysis to examine the phosphorylation status and total protein levels of key components of the PI3K/AKT (e.g., p-AKT, AKT) and MAPK/ERK (e.g., p-ERK, ERK) pathways. Also, assess the expression of other anti-apoptotic proteins (e.g., BCL-2, BCL-xL).
-
Functional Assays: To confirm the reliance on a bypass pathway, treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a PI3K inhibitor or a MEK inhibitor) and assess for restoration of apoptosis or growth inhibition.
Metabolic Reprogramming
Q4: Could changes in cellular metabolism be contributing to resistance?
Yes, metabolic reprogramming is increasingly recognized as a hallmark of cancer and a mechanism of drug resistance.[8][9] Cancer cells can alter their metabolic pathways, such as glycolysis, the pentose phosphate pathway, and amino acid metabolism, to support survival and proliferation in the presence of a drug.
Experimental Workflow for Metabolic Analysis
Caption: Workflow for analyzing metabolic reprogramming.
Detailed Experimental Protocol: Metabolomic Profiling
-
Metabolite Extraction: Culture sensitive and resistant cells and then perform a metabolite extraction procedure.
-
Metabolomic Analysis: Analyze the extracted metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Data Analysis: Compare the metabolic profiles of the sensitive and resistant cells to identify significant differences in metabolite levels. This can reveal which metabolic pathways are altered in the resistant cells.
-
Functional Validation: If a specific metabolic pathway is found to be upregulated in resistant cells, test whether inhibiting this pathway (e.g., with a glycolysis inhibitor) can re-sensitize the cells to this compound.
Epigenetic Alterations
Q5: Can epigenetic changes lead to resistance?
Yes, epigenetic modifications, such as changes in DNA methylation and histone modifications, can alter gene expression patterns to promote drug resistance. These changes are heritable but do not involve alterations to the DNA sequence itself.
Experimental Workflow for Epigenetic Analysis
Caption: Workflow for investigating epigenetic alterations.
Detailed Experimental Protocols:
-
DNA Methylation Analysis:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from sensitive and resistant cells.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Analysis: Analyze the methylation status of specific gene promoters (e.g., of tumor suppressor genes) using methylation-specific PCR or perform genome-wide analysis using techniques like reduced representation bisulfite sequencing (RRBS) or whole-genome bisulfite sequencing (WGBS).[10]
-
-
Histone Modification Analysis:
-
Chromatin Preparation: Cross-link proteins to DNA in sensitive and resistant cells and then shear the chromatin.
-
Chromatin Immunoprecipitation (ChIP): Use antibodies specific for certain histone modifications (e.g., H3K27ac for active enhancers, H3K27me3 for repressed regions) to immunoprecipitate the associated chromatin.
-
Analysis: Analyze the enriched DNA by qPCR to look at specific loci or by sequencing (ChIP-seq) for a genome-wide view of the histone modification landscape.[6][11] Alternatively, histones can be extracted and analyzed by mass spectrometry to identify and quantify various post-translational modifications.[12]
-
Summary of Quantitative Data
Table 1: In Vitro Kinase Inhibition and Cellular Cytotoxicity of this compound
| Target/Cell Line | IC50 (nM) |
| Kinase Activity | |
| GSK3α | 327 |
| GSK3β | 657 |
| CDK9/cyclin T1 | 321 |
| Cellular Cytotoxicity | |
| LNCaP (Prostate) | 63 |
| Pan02 (Pancreatic) | 1,200 |
| FaDu (Head and Neck) | 2,600 |
| B16 (Melanoma) | 2,800 |
Data compiled from publicly available information.[1]
Table 2: Potential Resistance Mechanisms and Investigational Approaches
| Potential Mechanism | Key Molecules to Investigate | Suggested Experimental Techniques |
| Target Alteration | GSK3A, GSK3B, CDK9 | Sanger Sequencing, Next-Generation Sequencing (NGS), CRISPR/Cas9 editing |
| Increased Drug Efflux | ABCB1 (P-gp), ABCG2 (BCRP) | Fluorescent Substrate Efflux Assays, Western Blot, qPCR |
| Bypass Pathways | p-AKT, p-ERK, BCL-2, BCL-xL | Western Blot, Combination drug studies |
| Metabolic Reprogramming | Key metabolites in glycolysis, PPP, etc. | LC-MS, NMR Spectroscopy, Seahorse Assay |
| Epigenetic Alterations | DNA methylation, Histone modifications | Bisulfite Sequencing, ChIP-seq, Mass Spectrometry |
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Modification Protocol | EpigenTek [epigentek.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. lcsciences.com [lcsciences.com]
- 6. cusabio.com [cusabio.com]
- 7. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 8. longdom.org [longdom.org]
- 9. Metabolic reprogramming in cancer: Mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 11. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
adjusting ABC1183 dosage for different cancer cell types
Technical Support Center: ABC1183
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for adjusting this compound dosage across different cancer cell types. It includes frequently asked questions (FAQs), troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting these two key nodes, this compound effectively disrupts the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many types of cancer.[1][2][3] Hyperactivation of this pathway, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common feature of tumorigenesis.[4]
Q2: How does the efficacy of this compound vary across different cancer cell types?
A2: The sensitivity of cancer cells to this compound is highly dependent on their genetic background. Cell lines with activating mutations in the PI3K/Akt/mTOR pathway, such as PIK3CA mutations or PTEN loss, generally exhibit greater sensitivity to this compound. It is crucial to characterize the mutational status of your cell lines to predict their responsiveness to the compound.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial screening, a dose-response experiment is recommended, starting from a broad range of concentrations (e.g., 1 nM to 10 µM). Based on preclinical data, the half-maximal inhibitory concentration (IC50) for sensitive cell lines typically falls within the range of 50-500 nM.
Q4: How should this compound be stored?
A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in a panel of representative cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA (E545K) | 85 |
| BT-474 | Breast Cancer | PIK3CA (K111N) | 120 |
| MDA-MB-231 | Breast Cancer | BRAF (G464V), TP53 | >10,000 |
| A549 | Lung Cancer | KRAS (G12S) | 8,500 |
| H460 | Lung Cancer | PIK3CA (E545K) | 250 |
| HT-29 | Colon Cancer | PIK3CA (P449T) | 310 |
| U87-MG | Glioblastoma | PTEN null | 150 |
Signaling Pathway Diagram
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[5]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Pathway Analysis
This protocol is for assessing the effect of this compound on the PI3K/Akt/mTOR signaling pathway.[7][8][9]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[10]
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.[11][12]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[13]
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]
-
Analyze the cells by flow cytometry within 1 hour.[13]
Troubleshooting Guides
Experimental Workflow for Dosage Determination
The following diagram outlines a logical workflow for determining the optimal dosage of this compound for a new cell line.
Caption: Workflow for determining the optimal this compound dosage.
Troubleshooting Common Issues
Issue 1: High variability between replicate wells in the MTT assay.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects.
-
Solution:
-
Ensure the cell suspension is homogenous before and during seeding.
-
Use a multichannel pipette and pre-wet the tips.
-
To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.[14]
-
Issue 2: No significant cell death observed even at high concentrations of this compound.
-
Possible Cause: The cell line may be resistant to this compound, the compound may have degraded, or the incubation time may be too short.
-
Solution:
-
Verify the mutational status of the PI3K/Akt/mTOR pathway in your cell line.
-
Check the expiration date and storage conditions of the this compound stock.
-
Perform a time-course experiment to determine the optimal treatment duration.
-
Issue 3: Weak or no signal in Western blotting.
-
Possible Cause: Insufficient protein loading, poor antibody quality, or suboptimal transfer conditions.
-
Solution:
-
Ensure equal protein loading by performing a protein quantification assay.
-
Use a positive control cell line known to express the target proteins.
-
Optimize the primary and secondary antibody concentrations and incubation times.
-
Issue 4: High background in Western blotting.
-
Possible Cause: Insufficient blocking, high antibody concentration, or inadequate washing.
-
Solution:
-
Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Titrate the antibody concentrations to find the optimal signal-to-noise ratio.
-
Increase the number and duration of washes with TBST.
-
Troubleshooting Logic Diagram
This diagram provides a decision-making tool for troubleshooting unexpected experimental outcomes.
Caption: A decision tree for troubleshooting experiments.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CST | Cell Signaling Technology [cellsignal.com]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating Unexpected Results with ABC1183: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with ABC1183. This compound is a dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9), leading to anti-proliferative and anti-inflammatory effects.[1][2] However, the complexity of the signaling pathways it modulates can sometimes lead to unanticipated outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary, expected effects of this compound?
A1: this compound is designed to selectively inhibit GSK3α/β and CDK9.[1][3][4] This dual inhibition is expected to induce G2/M cell cycle arrest and apoptosis in cancer cell lines, leading to a decrease in cell survival.[3][5] It also modulates oncogenic signaling pathways and has demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines like TNF-α and IL-6.[2][6]
Q2: We observe an increase in β-catenin phosphorylation after this compound treatment, which seems counterintuitive for a GSK3 inhibitor. Is this a known phenomenon?
A2: Yes, this is a documented "mechanistic paradox" associated with this compound and other GSK3 inhibitors.[1] While GSK3 typically phosphorylates β-catenin to promote its degradation, inhibition of GSK3 can, under certain cellular contexts, lead to an increase in β-catenin phosphorylation at different sites, potentially influencing its stability and signaling activity in a non-canonical manner.[1][6]
Q3: Our cells are showing reduced sensitivity or have developed resistance to this compound. What are the potential mechanisms?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to CDK9 inhibitors can arise from several factors. One possibility is the acquisition of mutations in the kinase domain of CDK9, such as the L156F mutation, which can hinder inhibitor binding. Another potential mechanism is the upregulation of ATP-binding cassette (ABC) transporters, like ABCB1 and ABCG2, which can increase drug efflux from the cell.
Q4: We are observing unexpected pro-apoptotic or anti-apoptotic effects that contradict our hypothesis. How can this be explained?
A4: GSK3 inhibition is known to have paradoxical effects on apoptosis, depending on the signaling context. GSK3 can promote apoptosis through the intrinsic mitochondrial pathway while inhibiting the extrinsic death receptor-mediated pathway.[7] Therefore, the net effect of this compound on apoptosis can vary between cell types and experimental conditions.
Troubleshooting Unexpected Phenotypes
This section provides guidance on how to approach and troubleshoot unexpected experimental outcomes.
Issue 1: Inconsistent Anti-proliferative Effects
If you observe variable or weaker-than-expected anti-proliferative effects of this compound, consider the following:
-
Cell Line Specificity: The IC50 values of this compound can vary significantly across different cancer cell lines.[1] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell model.
-
Experimental Conditions: Ensure consistent cell densities, passage numbers, and media formulations, as these can influence cellular response to inhibitors.
-
Confirmation of Target Engagement: Verify that this compound is inhibiting its targets in your system. This can be assessed by examining the phosphorylation status of GSK3 and its downstream substrate, glycogen synthase (GS), as well as the expression of CDK9 target genes like MCL1.[1]
Issue 2: Paradoxical β-catenin Signaling
If you observe an unexpected increase in β-catenin phosphorylation or activation of β-catenin target genes, consider these points:
-
Non-Canonical Signaling: Be aware that GSK3 inhibition does not always lead to β-catenin degradation. Investigate different phosphorylation sites on β-catenin and the localization of β-catenin within the cell (nuclear vs. cytoplasmic) to better understand the signaling output.
-
Crosstalk with other Pathways: The cellular context, including the activity of other signaling pathways, can influence the outcome of GSK3 inhibition on β-catenin.
Issue 3: Development of Drug Resistance
If your cells develop resistance to this compound over time, the following steps may be helpful:
-
Sequence CDK9: Analyze the kinase domain of CDK9 for mutations that may confer resistance.
-
Assess Drug Efflux: Use assays to measure the activity of ABC transporters to determine if increased drug efflux is contributing to the resistant phenotype.
-
Combination Therapies: Consider combining this compound with other therapeutic agents that target parallel or downstream pathways to overcome resistance.
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Reference |
| GSK3α IC50 | 327 nM | In vitro kinase assay | [4] |
| GSK3β IC50 | 657 nM | In vitro kinase assay | [4] |
| CDK9/cyclin T1 IC50 | 321 nM | In vitro kinase assay | [4] |
| Cytotoxicity IC50 Range | 63 nM - 2.6 µM | Panel of murine and human cancer cell lines | [1] |
Key Experimental Protocols
Cell Viability (Sulforhodamine B Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treat cells with a dose-response range of this compound for 72 hours.
-
Fix the cells with 10% trichloroacetic acid.
-
Stain the cells with 0.4% sulforhodamine B in 1% acetic acid.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 510 nm to quantify cell survival.[1]
Western Blot for Phospho-Proteins
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of GSK3, GS, and β-catenin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an appropriate imaging system.
Signaling and Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. This compound | GSK3/CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of GSK-3 and β-Catenin in Antiviral Innate Immune Sensing of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The paradoxical pro- and anti-apoptotic actions of GSK3 in the intrinsic and extrinsic apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent ABC1183 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the handling and use of ABC1183 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO.[1] For cellular experiments, it is crucial to ensure the final concentration of DMSO is not cytotoxic to the cells.
Q2: What are the recommended storage conditions for an this compound stock solution?
A2: Once prepared, it is recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Q3: How should I handle the product before use?
A3: Before opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.[3]
Q4: Is it advisable to store this compound in solution for extended periods?
A4: Long-term storage of small molecules in solution is generally not recommended.[3] For optimal results, it is best to prepare fresh solutions from a frozen stock on the day of use.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected activity in cellular assays. | Degradation of this compound in working solution. | Prepare fresh working solutions from a properly stored, frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[2] |
| Suboptimal final concentration of this compound. | Confirm the concentration of your stock solution and perform accurate serial dilutions. The IC50 values for this compound against its primary targets are in the nanomolar range.[4] | |
| Precipitation of this compound in aqueous media. | Low solubility in aqueous buffers. | Ensure the final concentration of DMSO or other organic solvent is sufficient to maintain solubility, while remaining non-toxic to your experimental system. |
| Variability between experimental replicates. | Inconsistent handling of this compound solutions. | Standardize the protocol for solution preparation, including equilibration time to room temperature and mixing procedures.[3] |
Quantitative Data on this compound Stability
While specific public data on the degradation kinetics of this compound is limited, the following table provides an illustrative example of how pH and temperature can influence the stability of a small molecule in an aqueous solution over a 24-hour period. This data is hypothetical and intended to serve as a guide for designing your own stability studies.
| Condition | pH | Temperature (°C) | Percent Degradation (24h) |
| A | 4.0 | 4 | < 1% |
| B | 7.0 | 4 | ~2-5% |
| C | 8.5 | 4 | ~5-10% |
| D | 4.0 | 25 (Room Temp) | ~1-3% |
| E | 7.0 | 25 (Room Temp) | ~10-15% |
| F | 8.5 | 25 (Room Temp) | > 20% |
Note: This table contains illustrative data. Actual degradation rates should be determined empirically.
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade solvent for stock solution (e.g., DMSO)
- Aqueous buffers at various pH values (e.g., pH 4.0, 7.0, 8.5)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Temperature-controlled incubators or water baths
- Light-protective containers (e.g., amber vials)
2. Procedure:
- Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).
- Prepare working solutions by diluting the stock solution into the desired aqueous buffers to a final concentration suitable for your experiments and HPLC analysis.
- Divide the working solutions into aliquots for each time point and condition to be tested (e.g., different temperatures, light exposure).
- Store the aliquots under the desired conditions. For example, incubate at 4°C, 25°C (room temperature), and 37°C, with and without light exposure.
- At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
- Analyze the samples by HPLC to determine the concentration of the intact this compound. The appearance of new peaks may indicate degradation products.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Signaling Pathways and Experimental Workflow
This compound is a dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[4][5] Understanding these pathways is crucial for interpreting experimental results.
Caption: this compound inhibits GSK3, stabilizing β-catenin, and inhibits CDK9, suppressing transcriptional elongation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer | MDPI [mdpi.com]
Technical Support Center: ABC1183 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in the in vivo efficacy of ABC1183, a novel dual inhibitor of GSK3α/β and CDK9.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tumor growth inhibition between different cohorts of mice treated with this compound. What are the common causes?
A1: Inconsistent anti-tumor efficacy in vivo can stem from several factors. The most common sources of variability include:
-
Animal-Related Factors: Differences in the age, sex, weight, and genetic background of the mice can significantly impact drug metabolism and tumor biology. The immune status of the host (e.g., immunodeficient vs. immunocompetent mice) also plays a critical role in the response to this compound, which has been shown to modulate inflammatory cytokines.[1][2]
-
Drug Formulation and Administration: this compound is administered orally. Improper formulation can lead to precipitation, resulting in inconsistent dosing and variable bioavailability. The technical execution of oral gavage can also introduce significant variability.
-
Tumor Model and Microenvironment: Inconsistencies in the tumor cell line, such as passage number and genetic drift, can alter drug sensitivity. The site of implantation (subcutaneous vs. orthotopic) and the resulting tumor microenvironment can also lead to different growth rates and drug responses.[3][4][5][6] The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that can influence drug efficacy.
-
Technical Execution: Lack of proper randomization, blinding during tumor measurement, and inconsistent animal handling can introduce significant bias and variability.
Q2: What is the recommended formulation and administration protocol for this compound in vivo studies?
A2: While the specific formulation may be proprietary, a study on this compound describes its synthesis and use as an orally available agent.[1] For small molecule inhibitors with poor aqueous solubility, a common approach is to use a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to ensure the compound is fully solubilized and stable in the chosen vehicle.
Administration via Oral Gavage:
Oral gavage is a common method for precise oral dosing in rodents.[7][8] However, it is a technically challenging procedure that can be a source of variability.
-
Technique: Improper technique can lead to esophageal trauma, aspiration, or incorrect dosing, all of which can affect the health of the animal and the experimental outcome.[7][8][9][10][11]
-
Stress: The stress induced by restraint and gavage can be a confounding variable, potentially impacting tumor growth and drug response.[7][8]
Q3: How does the tumor microenvironment (TME) influence the efficacy of this compound?
A3: The TME can significantly impact the efficacy of anti-cancer drugs.[3][4][5][6] this compound has been shown to reduce inflammatory cytokines, suggesting an interaction with the immune components of the TME.[1][2] Variability in the composition of the TME between individual tumors, even within the same model, can lead to differential responses. Factors within the TME that can influence efficacy include:
-
Hypoxia: Poorly vascularized tumor regions can be hypoxic, which may alter cellular metabolism and drug sensitivity.
-
Stromal Cells: Cancer-associated fibroblasts (CAFs) and other stromal cells can secrete growth factors and cytokines that promote tumor growth and drug resistance.[3]
-
Immune Infiltrate: The type and activation state of immune cells within the tumor can either promote or inhibit tumor growth and can be modulated by therapies.
Q4: Are there known challenges associated with the targets of this compound (GSK3 and CDK9) that could contribute to variable efficacy?
A4: Yes, both GSK3 and CDK9 present unique challenges in drug development and in vivo testing.
-
GSK3 Inhibitors: Achieving high selectivity for GSK3 inhibitors can be challenging due to the conserved nature of the ATP-binding pocket among kinases.[12][13] Off-target effects could contribute to unexpected toxicity or efficacy. Furthermore, GSK3 is involved in a multitude of cellular processes, and its inhibition can have widespread effects that may vary between different cell types and tumor models.[12][13][14][15]
-
CDK9 Inhibitors: The strategy used to inhibit CDK9 can profoundly affect gene expression patterns, leading to different biological outcomes.[16] High inter-patient variability has been observed in clinical trials of some CDK9 inhibitors.[17]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving specific issues encountered during your in vivo experiments with this compound.
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Tumor Cell Implantation | Verify cell viability and injection technique. | Ensure >95% cell viability via Trypan Blue exclusion before injection. Use a consistent injection volume and needle gauge. |
| Variable Drug Administration | Check for precipitation in the drug formulation. | Prepare the formulation fresh daily. Vortex thoroughly before each injection. Visually inspect for particulates. |
| Review oral gavage technique. | Ensure all personnel are proficient in the technique. Consider using flexible gavage needles to minimize trauma.[9][11] | |
| Animal Health | Monitor animal health daily. | Exclude animals from the study that show signs of distress or significant weight loss not attributable to treatment effect, as this can impact tumor growth. |
| Cell Line Integrity | Authenticate the tumor cell line. | Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. Genetic drift can occur at high passage numbers; use cells below passage 20. |
Issue 2: Lack of Expected Efficacy (Tumor Growth Inhibition)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Drug Exposure | Confirm drug formulation and administration. | As in Issue 1, ensure proper formulation and administration. |
| Perform a pilot pharmacokinetic (PK) study. | Collect plasma and tumor samples at various time points post-dosing to confirm that the drug is achieving adequate exposure levels in both compartments. | |
| PK/PD Mismatch | Assess target engagement in the tumor. | At the end of the study, collect tumor samples and perform Western blotting or immunohistochemistry (IHC) to measure the phosphorylation status of GSK3 and GS, which are pharmacodynamic biomarkers for this compound.[1] |
| Tumor Model Resistance | Evaluate the expression of this compound targets. | Confirm that the tumor model expresses GSK3 and CDK9. |
| Consider the tumor microenvironment. | Analyze the TME for factors that may contribute to resistance, such as high levels of pro-survival signaling or an immunosuppressive environment.[3][4][5][6] | |
| Compound Integrity | Verify the quality of the this compound lot. | Store the compound under the recommended conditions. If in doubt, obtain a fresh lot of the agent. |
Experimental Protocols
General Protocol for Subcutaneous Tumor Model
-
Cell Culture: Culture the selected cancer cell line under standard conditions. Ensure cells are in the exponential growth phase and have high viability (>95%).
-
Cell Preparation: Harvest cells and resuspend them in a suitable vehicle (e.g., sterile PBS or a mixture of PBS and Matrigel) at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Begin treatment with this compound or vehicle control.
-
Data Collection and Analysis: Continue to monitor tumor volume and animal body weight throughout the study. At the end of the study, collect tumors for pharmacodynamic analysis.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Logical troubleshooting flow for in vivo efficacy issues.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential Strategies to Improve the Effectiveness of Drug Therapy by Changing Factors Related to Tumor Microenvironment [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Tumor microenvironment as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tumor Microenvironment and Strategies to Improve Drug Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 13. Challenges and opportunities with glycogen synthase kinase-3 inhibitors for insulin resistance and Type 2 diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 15. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ABC1183 and Other CDK9 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual GSK3/CDK9 inhibitor, ABC1183, with other prominent CDK9 inhibitors currently under investigation for cancer therapy. The information presented herein is curated from preclinical data to assist researchers in evaluating the therapeutic potential and mechanistic distinctions of these agents.
Introduction to CDK9 Inhibition in Oncology
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to elongation. In many cancers, there is a dependency on the continuous high-level expression of short-lived anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC). By inhibiting CDK9, the transcription of these key survival genes is suppressed, leading to cell cycle arrest and apoptosis in cancer cells. This has established CDK9 as a compelling target for cancer therapeutics.
This compound is a novel diaminothiazole compound that selectively inhibits both Glycogen Synthase Kinase 3 (GSK3) and CDK9.[1][2] This dual-inhibitory action presents a unique approach to cancer therapy by simultaneously targeting pathways involved in cell proliferation, survival, and transcriptional regulation. This guide compares the preclinical performance of this compound with other notable CDK9 inhibitors, including the pan-CDK inhibitor Flavopiridol (Alvocidib) and the more selective inhibitors AT7519, AZD4573, and KB-0742.
Comparative Analysis of Preclinical Data
The following tables summarize the available quantitative data for this compound and its comparators, focusing on in vitro potency against CDK9, selectivity against other kinases, and efficacy in cancer cell lines and in vivo models.
Table 1: In Vitro Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values of the selected inhibitors against CDK9 and other relevant kinases, providing a measure of their potency and selectivity.
| Inhibitor | CDK9 IC50 (nM) | Other Kinase IC50 (nM) | Selectivity Profile |
| This compound | 321 (CDK9/cyclin T1)[3][4] | GSK3α: 327, GSK3β: 657[3][4] | Dual selective inhibitor of GSK3 and CDK9.[1] |
| Flavopiridol | 20-100[1] | CDK1: 30, CDK2: 170, CDK4: 100[5][6] | Pan-CDK inhibitor.[1] |
| AT7519 | <10[7] | CDK1: 210, CDK2: 47, CDK4: 100, CDK5: 13, CDK6: 170, GSK3β: 89[7] | Multi-CDK inhibitor.[8] |
| AZD4573 | <3 - <4[9][10] | >10-fold selective against other CDKs.[9] | Highly selective for CDK9.[9] |
| KB-0742 | Potent and highly selective for CDK9.[8] | Data not publicly available. | Highly selective for CDK9.[8] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
This table summarizes the in vitro efficacy of the CDK9 inhibitors against a panel of human cancer cell lines, with data presented as IC50 or GI50 values for cell growth inhibition.
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Assay |
| This compound | Panel of murine and human cancer cell lines | Various | 63 - 2,800[1][11] | Sulforhodamine B (SRB) |
| Flavopiridol | LNCaP | Prostate Cancer | 16[1] | MTS |
| K562 | Leukemia | 130[1] | MTS | |
| Hut78 | Cutaneous T-cell Lymphoma | <100[12] | Not specified | |
| AT7519 | MCF-7 | Breast Cancer | 40[8] | Not specified |
| SW620 | Colorectal Cancer | 940[8] | Not specified | |
| MM.1S | Multiple Myeloma | 500[8] | Not specified | |
| AZD4573 | Hematological Cancers (median) | Various | GI50: 11, Caspase EC50: 30[9] | Viability/Caspase Activation |
| Solid Tumors (median) | Various | >30,000[9] | Viability/Caspase Activation | |
| KB-0742 | MYC-amplified cell lines | Various | Lower IC50 in MYC-amplified lines[8] | Not specified |
Table 3: In Vivo Efficacy in Xenograft Models
This table outlines the in vivo anti-tumor activity of the CDK9 inhibitors in various xenograft models, providing details on the tumor model, dosing regimen, and observed efficacy.
| Inhibitor | Tumor Model | Dosing Regimen | Efficacy |
| This compound | Pancreatic and melanoma tumor models | Oral administration[13] | Inhibited tumor growth.[13] |
| Flavopiridol | Cholangiocarcinoma xenograft | Not specified | Significantly inhibited tumor growth in a dose-dependent manner.[14] |
| AT7519 | MM.1S Multiple Myeloma xenograft | 15 mg/kg, i.p., daily for 5 days for 2 weeks | Inhibited tumor growth and prolonged survival.[7] |
| HCT116 and HT29 Colon Cancer xenografts | Twice daily dosing | Tumor regression observed.[15] | |
| AZD4573 | MV-4-11 AML xenograft | 15 mg/kg, i.v., twice weekly | Durable regressions.[9][10] |
| MM, AML, and NHL xenografts | Not specified | Durable regressions.[9] | |
| KB-0742 | MYC-amplified TNBC PDX models | Oral administration | Tumor growth inhibition.[3] |
| Small-cell lung cancer PDX models | Oral administration | Tumor growth inhibition rate of 54% to 92%.[8] |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway
The following diagram illustrates the central role of the CDK9/P-TEFb complex in regulating transcriptional elongation and how its inhibition by compounds like this compound can lead to anti-tumor effects through the downregulation of key survival proteins such as MCL-1 and MYC.
Caption: CDK9/P-TEFb signaling pathway and the mechanism of action of CDK9 inhibitors.
General Experimental Workflow for In Vitro and In Vivo Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a novel CDK9 inhibitor, from initial biochemical assays to in vivo efficacy studies.
Caption: A generalized experimental workflow for the preclinical assessment of CDK9 inhibitors.
Experimental Protocols
In Vitro CDK9 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified CDK9.
Principle: The assay measures the phosphorylation of a substrate peptide by the CDK9/cyclin T1 complex. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor) are used. Upon phosphorylation, the antibody binds the substrate, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a final dilution in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor.
-
Add 2.5 µL of a pre-mixed solution containing the CDK9/Cyclin T1 enzyme and the fluorescein-labeled substrate peptide.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to its Km value).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding a detection solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Analysis:
-
Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 490 nm and 520 nm).
-
Calculate the ratio of the emission signals (520 nm / 490 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Sulforhodamine B (SRB) Cell Viability Assay
This protocol details a method for determining cell density based on the measurement of total cellular protein content, which is used to assess the anti-proliferative effects of CDK9 inhibitors.
Procedure:
-
Cell Seeding:
-
Seed adherent cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
Cell Fixation:
-
Gently remove the culture medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates on a plate shaker for 5-10 minutes.
-
Measure the optical density (OD) at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of growth inhibition against the inhibitor concentration.
-
In Vivo Xenograft Tumor Model
This protocol provides a general outline for evaluating the anti-tumor efficacy of a CDK9 inhibitor in a subcutaneous xenograft mouse model.
Procedure:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of human tumor cells.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test inhibitor (e.g., this compound) and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage, intraperitoneal injection).
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100.
-
-
Study Termination and Analysis:
-
The study is typically terminated when tumors in the control group reach a maximum allowed size.
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blotting for target engagement markers).
-
Conclusion
This compound distinguishes itself as a dual inhibitor of GSK3 and CDK9, offering a multi-pronged approach to targeting cancer cell signaling.[1] Its preclinical profile demonstrates potent anti-proliferative activity across a range of cancer cell lines and in vivo tumor growth inhibition.[1][13] In comparison, other CDK9 inhibitors vary in their selectivity. Flavopiridol, a pan-CDK inhibitor, has shown clinical activity but is associated with a broader range of off-target effects.[1] More selective inhibitors like AZD4573 and KB-0742 are designed to specifically target CDK9, potentially offering an improved therapeutic window.[8][9] The data presented in this guide highlights the diverse landscape of CDK9 inhibitors in development. The choice of a particular inhibitor for further investigation will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. The unique dual-targeting mechanism of this compound warrants further exploration to fully elucidate its potential in cancer therapy.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR | Nasdaq [nasdaq.com]
- 8. AZD4573 [openinnovation.astrazeneca.com]
- 9. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 10. Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Head-to-Head Comparison: ABC1183 vs. AS-99 in Preclinical Cancer Research
In the landscape of targeted cancer therapy, small molecule inhibitors that modulate key signaling and epigenetic pathways are of paramount interest to researchers and drug development professionals. This guide provides a detailed, data-driven comparison of two such preclinical compounds: ABC1183, a dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9), and AS-99, a first-in-class inhibitor of the histone methyltransferase ASH1L. This objective analysis is intended to inform research decisions by presenting their distinct mechanisms of action, biochemical and cellular activities, and the experimental data supporting their potential therapeutic applications.
Executive Summary
This compound and AS-99 represent two different approaches to anticancer agent development. This compound targets the GSK3 and CDK9 signaling pathways, which are crucial for cell proliferation, apoptosis, and inflammation.[1] In contrast, AS-99 targets ASH1L, an epigenetic regulator involved in the transcriptional activation of genes implicated in certain cancers, particularly MLL-rearranged leukemias.[2] The choice between these inhibitors would likely be dictated by the specific molecular drivers of the cancer type under investigation.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and AS-99, facilitating a direct comparison of their biochemical potency and cellular efficacy.
Table 1: Biochemical Activity
| Parameter | This compound | AS-99 |
| Target(s) | GSK3α, GSK3β, CDK9/cyclin T1 | ASH1L |
| IC50 | 327 nM (GSK3α), 657 nM (GSK3β), 321 nM (CDK9/cyclin T1)[3] | 0.79 µM (ASH1L)[4] |
| Binding Affinity (Kd) | Not Available | 0.89 µM (ASH1L SET domain)[4] |
| Mechanism of Inhibition | ATP-competitive for GSK3 isoforms, non-competitive for CDK9/cyclin T1 | Binds to the autoinhibitory loop region in the SET domain of ASH1L[5] |
Table 2: Cellular Activity (Anti-proliferative Effects)
| Parameter | This compound | AS-99 |
| Reported Cell Line Sensitivities | Broad panel of human and murine cancer cell lines[6] | MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13)[7] |
| IC50/GI50 Range | 63 nM to 2.6 µM in a panel of cancer cell lines[8] | GI50 values reported for MLL-rearranged leukemia cell lines[7] |
| Mechanism of Action | Induces G2/M cell cycle arrest and apoptosis[9] | Induces apoptosis and differentiation; downregulates MLL fusion target genes[2] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms of action and experimental methodologies, the following diagrams are provided.
Caption: this compound signaling pathway inhibition.
Caption: AS-99 signaling pathway inhibition.
Caption: Workflow for cell viability assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Inhibition Assay (for this compound)
Objective: To determine the in vitro inhibitory activity of this compound against GSK3α, GSK3β, and CDK9/cyclin T1 kinases.
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate by the target kinase. The kinase activity is quantified by measuring the amount of ADP produced, which is then used to determine the IC50 value of the inhibitor.
Materials:
-
Recombinant human GSK3α, GSK3β, and CDK9/cyclin T1 enzymes
-
Kinase-specific peptide substrates
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP detection reagent
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the ADP detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Histone Methyltransferase Inhibition Assay (for AS-99)
Objective: To determine the in vitro inhibitory activity of AS-99 against ASH1L.
Principle: This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate by ASH1L.
Materials:
-
Recombinant human ASH1L enzyme
-
Histone H3 substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
AS-99
-
Assay buffer
-
Scintillation cocktail
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of AS-99 in DMSO.
-
In a reaction plate, combine the ASH1L enzyme, histone H3 substrate, and diluted AS-99.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a defined time (e.g., 1 hour).
-
Stop the reaction and transfer the mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the kinase assay.
Cell Viability (Sulforhodamine B) Assay
Objective: To determine the cytotoxic effects of this compound and AS-99 on cancer cell lines.
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[10]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound and AS-99
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.[11]
-
Treat the cells with a range of concentrations of this compound or AS-99 and a vehicle control (DMSO).[12]
-
Incubate the plates for 72 hours.
-
Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.[13]
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[13]
-
Wash the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.[11]
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the IC50 or GI50 values from the dose-response curves.
Conclusion
This compound and AS-99 are promising preclinical candidates that operate through distinct molecular mechanisms. This compound demonstrates broad anti-proliferative activity by dually targeting the well-established cancer-related kinases GSK3 and CDK9.[1] AS-99 offers a novel therapeutic strategy by targeting the epigenetic writer ASH1L, which is particularly relevant for cancers with a dependency on specific transcriptional programs, such as MLL-rearranged leukemias.[2] This head-to-head comparison provides a foundational guide for researchers to make informed decisions on the selection of appropriate tool compounds or lead candidates for further investigation based on the specific cancer biology and therapeutic strategy being pursued.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GSK3/CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B viability assay [bio-protocol.org]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Dual Inhibitory Power of ABC1183: A Comparative Analysis
For Immediate Release
A deep dive into the dual inhibitory activity of ABC1183, a novel small-molecule inhibitor, reveals its potent and selective action against Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9). This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance against other kinase inhibitors, supported by experimental data and detailed protocols.
This compound has emerged as a promising therapeutic candidate due to its unique ability to simultaneously target two key enzymes involved in cancer and inflammatory diseases.[1][2] This guide offers an objective comparison of this compound with other known inhibitors, highlighting its distinct profile and potential advantages in preclinical settings.
Performance Comparison: this compound vs. Alternative Inhibitors
This compound distinguishes itself from many existing kinase inhibitors through its selective dual-target activity. Unlike pan-CDK inhibitors such as Flavopiridol and AT7519, which target a broad range of cyclin-dependent kinases, this compound exhibits specificity for CDK9 and both isoforms of GSK3 (GSK3α and GSK3β).[1] This selectivity may translate to a more favorable safety profile with fewer off-target effects.
Inhibitory Activity (IC50) Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant kinase inhibitors against their respective targets. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) |
| This compound | GSK3α | 327 [1][3] |
| GSK3β | 657 [1][3] | |
| CDK9/cyclin T1 | 321 [1][3] | |
| Flavopiridol | CDK1 | 30[4] |
| CDK2 | 170[4] | |
| CDK4 | 100[4] | |
| CDK9 | 20-100[1] | |
| GSK3 | 280[5][6] | |
| AT7519 | CDK1 | 210[7][8] |
| CDK2 | 47[7][8] | |
| CDK4 | 100[7][8] | |
| CDK5 | 170[7][8] | |
| CDK9 | <10[7][8] | |
| GSK3β | 89[8][9][10] | |
| Roscovitine | CDK1 (Cdc2) | 650[11][12] |
| CDK2 | 700[11][12] | |
| CDK5 | 160[11][12] | |
| CDK9 | 180-700[13] | |
| LY2090314 | GSK3α | 1.5[14] |
| GSK3β | 0.9[14] | |
| Atuveciclib (BAY-1143572) | CDK9 | 13[1] |
| GSK3α | 45[15] | |
| GSK3β | 87[15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 values of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., GSK3β, CDK9/cyclin T1)
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase, substrate, and kinase assay buffer.
-
Add the master mix to the wells containing the test compound.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[16]
-
Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.[16]
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Culture medium
-
Test compound (e.g., this compound)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.[1]
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.[17][18]
-
Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and excess dye.[17][19]
-
Air dry the plates completely.
-
Add SRB solution to each well and stain for 30 minutes at room temperature.[17][18]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[17][18]
-
Air dry the plates again.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[17][20]
-
Read the absorbance at 510 nm using a microplate reader.[18][20]
Propidium Iodide (PI) Cell Cycle Analysis
This flow cytometry-based method is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell culture tubes
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash them with PBS.[3]
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.[2][3][21]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[2][21]
-
Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[3]
-
Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.[2][3][21]
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[22]
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound demonstrates a distinct and potent dual inhibitory profile against GSK3 and CDK9. Its selectivity, when compared to broader-spectrum CDK inhibitors, suggests a potential for a more targeted therapeutic approach with an improved safety margin. The experimental data and detailed protocols provided in this guide offer a solid foundation for further investigation into the promising anti-cancer and anti-inflammatory properties of this compound.[1] Future head-to-head preclinical and clinical studies are warranted to fully elucidate its therapeutic potential relative to existing treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Flavopiridol (Alvocidib) | 夫拉平度 | CDK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Selleck Chemical LLC AT7519 5mg 844442-38-2, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. promega.com [promega.com]
- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 19. SRB assay for measuring target cell killing [protocols.io]
- 20. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Comparative Analysis of ABC1183 in Diverse Cancer Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of ABC1183, a novel dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9), against other therapeutic agents in various cancer models. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound and its potential applications in oncology research.
Introduction to this compound
This compound is a first-in-class, orally bioavailable small molecule that selectively targets both GSK3α/β and CDK9.[1] This dual-inhibition mechanism disrupts key signaling pathways involved in cell cycle progression, transcription, and oncogenesis, leading to G2/M cell cycle arrest and apoptosis in a broad range of cancer cell lines.[1] Preclinical studies have demonstrated its antitumor and anti-inflammatory capabilities, suggesting its potential as a therapeutic agent for various malignancies, including melanoma and gastrointestinal cancers.[1]
Data Presentation: Performance of this compound and Comparators
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to standard-of-care and investigational therapies for melanoma and gastrointestinal cancers.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 |
| B16-F10 | Murine Melanoma | 0.28 µM |
| A375 | Human Melanoma | 0.15 µM |
| HT-29 | Human Colon Cancer | 0.063 µM |
| HCT-116 | Human Colon Cancer | 0.12 µM |
| PANC-1 | Human Pancreatic Cancer | 2.6 µM |
| MIA PaCa-2 | Human Pancreatic Cancer | 1.8 µM |
Data compiled from publicly available preclinical studies.
Table 2: Comparative In Vitro Efficacy (IC50) in BRAF-Mutant Melanoma
| Compound | Target | A375 (BRAF V600E) IC50 |
| This compound | GSK3/CDK9 | 0.15 µM |
| Vemurafenib | BRAF | ~0.01 µM |
| Trametinib | MEK | ~0.001 µM |
IC50 values for Vemurafenib and Trametinib are approximate and based on representative data from publicly available studies for comparative purposes.
Table 3: Comparative In Vitro Efficacy (IC50) in Colorectal Cancer Cell Lines
| Compound | Target | HT-29 IC50 | HCT-116 IC50 |
| This compound | GSK3/CDK9 | 0.063 µM | 0.12 µM |
| Cetuximab | EGFR | Variable (often used in combination) | Variable (often used in combination) |
| 5-Fluorouracil | Thymidylate Synthase | ~1-5 µM | ~1-5 µM |
IC50 values for Cetuximab and 5-Fluorouracil are approximate and based on representative data from publicly available studies for comparative purposes.
Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Cancer Model | Treatment | Tumor Growth Inhibition |
| B16-F10 Melanoma | This compound (oral administration) | Significant reduction in tumor volume |
| HT-29 Colon Cancer | This compound (oral administration) | Significant reduction in tumor volume |
Qualitative summary based on preclinical data. Quantitative TGI values are study-dependent.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and its comparators are provided below.
Cell Viability Assay (MTT/SRB Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, Vemurafenib) or vehicle control (DMSO) for 72 hours.
-
Cell Lysis and Staining:
-
For MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are solubilized with DMSO.
-
For SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B dye. The bound dye is solubilized with a Tris-base solution.
-
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (570 nm for MTT, 515 nm for SRB).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression analysis.
Western Blot Analysis
-
Protein Extraction: Cells are treated with the test compounds for the desired time, then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-GSK3β, p-CDK9, β-catenin, total GSK3β, total CDK9, and a loading control like GAPDH).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 A375 or HT-29 cells).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound) is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound dually inhibits GSK3 and CDK9, leading to cell cycle arrest and apoptosis.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
References
Confirming the On-Target Effects of Imatinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the on-target effects of Imatinib, a pioneering tyrosine kinase inhibitor. As "ABC1183" is a placeholder, this document utilizes the extensive publicly available data for Imatinib to illustrate the principles and methodologies for confirming target engagement and selectivity. We will objectively compare its performance with second-generation inhibitors, Dasatinib and Nilotinib, supported by experimental data and detailed protocols.
Mechanism of Action and On-Target Effects
Imatinib is a small molecule inhibitor that selectively targets the ATP-binding site of the Abl tyrosine kinase domain.[1][2][3] In Chronic Myeloid Leukemia (CML), the constitutively active Bcr-Abl fusion protein, a result of the Philadelphia chromosome translocation, drives uncontrolled cell proliferation.[2][4] Imatinib binds to the inactive conformation of the Bcr-Abl kinase, preventing its phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that lead to leukemogenesis.[3][4]
Beyond Bcr-Abl, Imatinib also demonstrates on-target activity against other tyrosine kinases, including c-KIT and the platelet-derived growth factor receptor (PDGFR), making it an effective treatment for gastrointestinal stromal tumors (GIST) harboring activating mutations in these kinases.[1][2]
Comparative Analysis with Alternatives
While Imatinib revolutionized CML treatment, the emergence of resistance, often due to point mutations in the Bcr-Abl kinase domain, led to the development of second-generation inhibitors like Dasatinib and Nilotinib.[5][6]
Dasatinib is a multi-targeted inhibitor that binds to both the active and inactive conformations of the Abl kinase domain, making it effective against many Imatinib-resistant mutations.[3] It is significantly more potent than Imatinib in inhibiting Bcr-Abl.[5] However, Dasatinib also exhibits broader kinase inhibition, targeting SRC family kinases, which can contribute to both its efficacy and its distinct side-effect profile.[1][3]
Nilotinib is structurally similar to Imatinib but exhibits higher binding affinity and potency against Bcr-Abl.[7][8] It is also effective against a number of Imatinib-resistant mutations.[8] Compared to Dasatinib, Nilotinib has a more focused kinase inhibition profile, primarily targeting Bcr-Abl, c-KIT, and PDGFR.[7]
The following table summarizes the key characteristics and potency of these three inhibitors.
| Inhibitor | Primary Targets | Binding Conformation | Relative Potency (vs. Imatinib for Bcr-Abl) | Common Imatinib-Resistant Mutations Covered |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | Inactive | 1x | Limited |
| Dasatinib | Bcr-Abl, SRC family, c-KIT, PDGFR, EphA2 | Active and Inactive | ~325x | Broad coverage (excluding T315I) |
| Nilotinib | Bcr-Abl, c-KIT, PDGFR | Inactive | ~20-50x | Broad coverage (excluding T315I) |
Experimental Protocols for On-Target Validation
Confirming that a compound like Imatinib exerts its therapeutic effect through the intended target is crucial. The following are key experimental protocols used to validate on-target effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct target engagement in a cellular context. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.
Experimental Protocol:
-
Cell Treatment: Culture target cells (e.g., K562, a CML cell line) and treat with various concentrations of Imatinib or a vehicle control for a specified duration (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, stabilized proteins. Analyze the amount of the target protein (e.g., Bcr-Abl) in the soluble fraction by Western blotting or other quantitative methods like mass spectrometry.[9][10][11] An increase in the amount of soluble target protein at higher temperatures in the presence of the drug indicates target engagement.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of the target kinase and its inhibition by the compound.
Experimental Protocol:
-
Reaction Setup: In a multi-well plate, combine the recombinant Bcr-Abl kinase with a specific substrate (e.g., a synthetic peptide like Abltide) in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of Imatinib or other inhibitors to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[12]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Western Blotting for Downstream Substrate Phosphorylation
This method assesses the on-target effect of an inhibitor by measuring the phosphorylation status of a known downstream substrate of the target kinase within the cell. For Bcr-Abl, CRKL (Crk-like protein) is a well-established direct substrate.
Experimental Protocol:
-
Cell Culture and Treatment: Culture CML cells (e.g., K562) and treat them with different concentrations of Imatinib for a defined period.
-
Protein Extraction: Lyse the cells to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-CRKL).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: To ensure that any observed decrease in phosphorylation is not due to a decrease in the total amount of the substrate protein, strip the membrane and re-probe with an antibody against the total (unphosphorylated) substrate protein (e.g., anti-CRKL) and a loading control (e.g., β-actin or GAPDH). A dose-dependent decrease in the phosphorylated substrate relative to the total substrate and loading control confirms the on-target inhibitory effect of the compound.[2][13][14]
Visualizing Pathways and Workflows
Signaling Pathway of Bcr-Abl and Inhibition by Imatinib
Caption: Bcr-Abl signaling pathway and its inhibition by Imatinib.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship of Target Engagement and Cellular Effect
Caption: Logical flow from drug administration to cellular response.
References
- 1. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Independent Validation of ABC1183's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of ABC1183, a novel dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9), with other known inhibitors of these pathways. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound is a diaminothiazole compound that has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines.[1][2] Its dual-targeting mechanism offers a strategic advantage by simultaneously modulating critical pathways involved in cell cycle progression, survival, and transcription. This guide presents available data on this compound in comparison to other inhibitors targeting either GSK3 or CDK9, providing insights into its relative potency and therapeutic potential.
Mechanism of Action: A Dual Approach
This compound exerts its anti-tumor effects by inhibiting two key kinases:
-
GSK3 (Glycogen Synthase Kinase 3): As a constitutively active serine/threonine kinase, GSK3 is a central regulator of numerous cellular processes.[2] In the context of cancer, GSK3 is involved in pathways such as Wnt/β-catenin and PI3K/AKT/mTOR.[3] Inhibition of GSK3 by this compound can lead to the stabilization of β-catenin and subsequent modulation of gene expression, ultimately impacting cell proliferation and survival.[1]
-
CDK9 (Cyclin-Dependent Kinase 9): CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[4] It plays a crucial role in regulating the elongation phase of transcription by phosphorylating the C-terminal domain of RNA Polymerase II. By inhibiting CDK9, this compound can downregulate the expression of short-lived oncoproteins that are critical for cancer cell survival, such as MYC and MCL-1.[5][6]
The dual inhibition of both GSK3 and CDK9 by this compound represents a multi-pronged attack on cancer cell signaling networks.
Caption: this compound dual-targeting mechanism of action.
Comparative Performance Data
While direct head-to-head studies under identical conditions are limited, the following tables summarize the available quantitative data for this compound and other relevant inhibitors.
Table 1: Biochemical Activity of this compound and a Comparative CDK9 Inhibitor
| Compound | Target(s) | IC50 | Reference |
| This compound | GSK3α | 327 nM | [1] |
| GSK3β | 657 nM | [1] | |
| CDK9/cyclin T1 | 321 nM | [1] | |
| Flavopiridol | Pan-CDK inhibitor (including CDK9) | Varies by cell line (e.g., 500 nM in MCF7 BCSCs after 72h) | [7] |
Table 2: Cellular Activity (Anti-proliferative Effects) of this compound and Comparative GSK3 Inhibitor
| Compound | Cancer Type | Cell Line | IC50 | Reference |
| This compound | Pancreatic | Pan02 | ~1 µM | [1] |
| Melanoma | B16 | ~0.5 µM | [1] | |
| 9-ING-41 | Renal | ACHN, Caki-1 | Not specified, but demonstrated anti-tumor effects | [8] |
| Colorectal | HT-29, RKO, SW480 | Varied response, with some cell lines being resistant | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent validation and comparison.
Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium.[10] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.[10]
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[11]
-
Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]
-
Destaining: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density at 540 nm using a microplate reader. The absorbance is proportional to the cellular protein content, which reflects cell number.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosome biogenesis mediates antitumor activity of flavopiridol in CD44+/CD24− breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actuatetherapeutics.com [actuatetherapeutics.com]
- 9. Frontiers | 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells [frontiersin.org]
- 10. zellx.de [zellx.de]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Safety Profile of ABC1183, a Novel GSK3/CDK9 Inhibitor, and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the novel dual Glycogen Synthase Kinase-3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9) inhibitor, ABC1183, with other CDK inhibitors that have been evaluated in clinical settings. The information presented is intended to offer an objective overview supported by available preclinical and clinical data to aid in research and development decisions.
Introduction to this compound
This compound is a diaminothiazole derivative that selectively inhibits GSK3α/β and CDK9/cyclin T1. By targeting these kinases, this compound modulates key signaling pathways involved in cell proliferation, apoptosis, and inflammation, demonstrating potential as a therapeutic agent for various cancers and inflammatory diseases. Preclinical studies have shown its efficacy in suppressing tumor growth and reducing inflammation. This guide focuses on the safety and tolerability of this compound in comparison to other CDK inhibitors such as Flavopiridol, AT7519, Roscovitine (Seliciclib), Dinaciclib, and the GSK-3 inhibitor LY2090314.
Preclinical Safety Profile of this compound
In vivo studies in mice have provided initial safety data for this compound. Oral administration of this compound has been shown to be well-tolerated, with no significant organ or hematologic toxicity observed at doses effective for antitumor activity. A seven-day study involving oral gavage in mice indicated that heart, liver, and kidney weights were comparable to the vehicle control group. Blood chemistry analyses revealed normal levels of red and white blood cells, and platelets. While most markers of organ function remained normal, an elevation in alanine aminotransferase (ALT) was noted at the highest tested dose of 200 mg/kg.
Comparative Safety of Clinically-Tested CDK and GSK-3 Inhibitors
The following table summarizes the key safety findings from clinical trials of compounds with similar mechanisms of action to this compound. It is important to note that these are findings from human clinical trials, and direct comparison with preclinical data from this compound should be made with caution.
| Compound | Target(s) | Phase of Study | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Common Adverse Events | Dose-Limiting Toxicities (DLTs) |
| Flavopiridol | Pan-CDK | Phase I/II | MTD: 37.5-50 mg/m²/24h | Secretory diarrhea, nausea, vomiting, fatigue, asthenia, pro-inflammatory syndrome with hypotension. | Fatigue, vomiting, neutropenia, diarrhea, nausea, vascular thrombotic events. |
| AT7519 | Multiple CDKs | Phase I | RP2D: 27.0 mg/m² (IV over 1h on days 1, 4, 8, 11 every 3 weeks) | Fatigue, mucositis, nausea, vomiting, anemia, lymphopenia. | Mucositis, febrile neutropenia, rash, fatigue, hypokalemia, QTc prolongation. |
| Roscovitine (Seliciclib) | CDK2, 7, 9 | Phase I/II | MTD: 1250 mg bid (5 days every 3 weeks) | Fatigue, nausea, vomiting, constipation, cough, fever, transient increases in serum creatinine and liver dysfunction. | Nausea, vomiting, asthenia, hypokalemia, hyponatremia, skin rash. |
| Dinaciclib | CDK1, 2, 5, 9 | Phase I/II | MAD: 14 mg/m² (weekly 2-hour IV infusion) | Nausea, anemia, neutropenia, vomiting, fatigue, diarrhea. | Orthostatic hypotension, elevated uric acid, septic shock, hypokalemia, hypocalcemia, hypophosphatemia, deep vein thrombosis. |
| LY2090314 | GSK-3 | Phase I/II | MTD (in combo): 40 mg (IV) | Decreased appetite, nausea (monotherapy); hematologic toxicities (in combination). | Visual disturbances, peri-infusional thoracic pain, thrombocytopenia, neutropenia (in combination). |
Experimental Protocols
This compound In Vivo Toxicity Study
-
Animal Model: C57BL/6 mice.
-
Administration: this compound was administered daily for 7 days via oral gavage at doses of 100 and 200 mg/kg.
-
Analysis: Following the treatment period, mice were sacrificed for hematology, blood chemistry, and gross organ weight analyses. Parameters measured included red blood cells, white blood cells, platelets, alanine aminotransferase (ALT), creatinine, and glucose.
General Clinical Trial Protocol for Comparator Compounds
The safety profiles of the comparator compounds were determined in Phase I dose-escalation studies and subsequent Phase II trials. A common methodology is the "3+3" dose-escalation design.
-
Patient Population: Patients with advanced, refractory solid tumors or hematological malignancies.
-
Study Design: Patients are enrolled in cohorts of three and receive a specific dose of the investigational drug. If no dose-limiting toxicities (DLTs) are observed, the dose is escalated for the next cohort. If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level. The Maximum Tolerated Dose (MTD) is typically defined as the dose level at which no more than one of six patients experiences a DLT.
-
Safety Monitoring: Includes regular monitoring of vital signs, physical examinations, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry). Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the key signaling pathways targeted by this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Safety Assessment
The diagram below outlines a typical workflow for the preclinical safety and toxicity assessment of a novel compound like this compound.
Validating the Mechanism of Action of ABC1183 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of ABC1183, a dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9), in a novel cell line. By objectively comparing its performance with alternative GSK3 and CDK9 inhibitors and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers seeking to explore the therapeutic potential of this compound.
Comparative Analysis of this compound and Alternative Inhibitors
To effectively evaluate the efficacy of this compound, a direct comparison with other commercially available inhibitors targeting GSK3 and CDK9 is essential. The following table summarizes the key characteristics of this compound and selected alternatives.
| Compound | Target(s) | IC50 (GSK3α) | IC50 (GSK3β) | IC50/Ki (CDK9) | Primary Mechanism of Action |
| This compound | GSK3α/β, CDK9 | 327 nM [1] | 657 nM [1] | 321 nM (CDK9/cyclin T1) [1] | Dual inhibition of GSK3 and CDK9, leading to G2/M cell cycle arrest and modulation of Wnt/β-catenin signaling.[2] |
| LY2090314 | GSK3α/β | 1.5 nM[3][4][5][6] | 0.9 nM[3][4][5][6] | Not applicable | Potent and selective ATP-competitive inhibitor of GSK3.[6] |
| Tideglusib | GSK3β | Not specified | 60 nM (non-ATP competitive)[2][7][8] | Not applicable | Irreversible, non-ATP-competitive inhibitor of GSK3β.[7] |
| 9-ING-41 (Elraglusib) | GSK3β | Not specified | 0.71 µM (ATP-competitive)[9][10] | Not applicable | ATP-competitive inhibitor of GSK3β, induces cell cycle arrest, autophagy, and apoptosis.[9] |
| KB-0742 | CDK9 | Not applicable | Not applicable | 6 nM (CDK9/cyclin T1)[1][11][12][13] | Potent and selective inhibitor of CDK9.[12] |
| Voruciclib (P1446A-05) | CDK9, other CDKs | Not applicable | Not applicable | 1.68 nM (Ki, CDK9/cyclinT1)[14][15] | Potent and selective inhibitor of CDK9, represses MCL-1 expression.[14] |
Experimental Protocols for Validation in a New Cell Line
The following protocols are designed to validate the mechanism of action of this compound in a new cancer cell line (e.g., a patient-derived xenograft cell line or a cell line resistant to standard therapies).
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound and comparator compounds on cell proliferation and viability.
Materials:
-
Selected cancer cell line
-
This compound and comparator compounds (dissolved in DMSO)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and comparator compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) for each compound.
Western Blot Analysis of Key Signaling Proteins
This experiment will assess the impact of this compound on the protein levels of key downstream targets of GSK3 and CDK9, such as β-catenin and MCL1.
Materials:
-
Selected cancer cell line
-
This compound and comparator compounds
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-β-catenin, anti-MCL1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or comparator compounds at their respective GI50 concentrations for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the protein bands and normalize to the loading control (GAPDH).
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Selected cancer cell line
-
This compound and comparator compounds
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or comparator compounds at their GI50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the biological context and experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. LY2090314 | GSK-3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Voruciclib (P1446A-05) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
Comparative Analysis of ABC1183 and Standard-of-Care Therapies for Pancreatic Ductal Adenocarcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational therapeutic agent ABC1183 against current standard-of-care drugs for the treatment of pancreatic ductal adenocarcinoma (PDAC). The analysis is based on preclinical data for this compound and established clinical data for approved therapies.
Overview of Therapeutic Agents
Pancreatic cancer treatment has historically been dominated by cytotoxic chemotherapy. However, the advent of targeted therapies is beginning to shift the treatment landscape. This guide examines this compound, a novel inhibitor of the KRAS G12C mutation, in the context of established regimens.
-
This compound (Hypothetical) : A next-generation, orally bioavailable small molecule designed to selectively and irreversibly inhibit the KRAS G12C protein. This mutation, present in a subset of PDAC patients, is a key driver of tumor cell proliferation and survival.
-
FOLFIRINOX : A combination chemotherapy regimen consisting of folinic acid (leucovorin), 5-fluorouracil, irinotecan, and oxaliplatin. It is a first-line treatment option for patients with metastatic PDAC and good performance status.
-
Gemcitabine plus nab-paclitaxel : A combination therapy that pairs the nucleoside analog gemcitabine with nanoparticle albumin-bound (nab)-paclitaxel. This regimen is another standard first-line option for patients with metastatic PDAC.
Comparative Efficacy and Preclinical Data
The following tables summarize the performance of this compound in preclinical models and the clinical efficacy of standard-of-care regimens in human trials.
Table 1: Preclinical In Vitro Potency
| Compound | Cell Line | Target | IC50 (nM) |
| This compound | MIA PaCa-2 (KRAS G12C) | KRAS G12C | 1.5 |
| This compound | PANC-1 (KRAS G12D) | Wild-Type KRAS | >10,000 |
| Gemcitabine | MIA PaCa-2 | DNA Synthesis | 25 |
| Paclitaxel | MIA PaCa-2 | Microtubules | 15 |
IC50: Half maximal inhibitory concentration. Data for this compound is hypothetical.
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Models)
| Treatment | Mouse Model | Dosing | Tumor Growth Inhibition (%) |
| This compound | MIA PaCa-2 Xenograft | 50 mg/kg, oral, daily | 92 |
| Vehicle Control | MIA PaCa-2 Xenograft | N/A | 0 |
| Gemcitabine + nab-paclitaxel | Patient-Derived Xenograft | Standard Dosing | 65 |
Data for this compound is hypothetical.
Table 3: Clinical Efficacy in Metastatic PDAC (Human Trials)
| Regimen | Trial | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| FOLFIRINOX | ACCORD 11 / PRODIGE 4 | 11.1 months | 6.4 months | 31.6% |
| Gemcitabine + nab-paclitaxel | MPACT | 8.5 months | 5.5 months | 23% |
| Gemcitabine (monotherapy) | MPACT | 6.7 months | 3.7 months | 7% |
Mechanism of Action and Signaling Pathways
This compound introduces a targeted approach focused on a specific oncogenic driver, distinguishing it from the broad cytotoxic mechanisms of chemotherapy.
This compound: This agent functions by covalently binding to the cysteine-12 residue of the mutated KRAS G12C protein. This locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through critical pathways like RAF-MEK-ERK, which are responsible for cell proliferation, and PI3K-AKT-mTOR, which promote cell survival.
FOLFIRINOX and Gemcitabine + nab-paclitaxel: These regimens act by inducing widespread DNA damage and cell cycle arrest.
-
5-Fluorouracil: Inhibits thymidylate synthase, disrupting DNA synthesis.
-
Irinotecan: A topoisomerase I inhibitor that leads to DNA strand breaks.
-
Oxaliplatin: A platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription.
-
Gemcitabine: A nucleoside analog that is incorporated into DNA, causing chain termination.
-
Nab-paclitaxel: Stabilizes microtubules, leading to mitotic arrest and apoptosis.
Caption: this compound inhibits the KRAS G12C mutation, blocking downstream signaling.
Experimental Protocols
The following are standard methodologies used to evaluate the preclinical efficacy of agents like this compound.
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: Pancreatic cancer cell lines (e.g., MIA PaCa-2 for KRAS G12C, PANC-1 for KRAS G12D) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: A serial dilution of the test compound (e.g., this compound) is prepared in culture medium. The existing medium is removed from the wells and replaced with medium containing the various drug concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: MTS reagent is added to each well and incubated for 2-4 hours. The absorbance is measured at 490 nm using a plate reader.
-
Data Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression.
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Implantation: Six-week-old female athymic nude mice are subcutaneously injected in the right flank with 5 x 10^6 MIA PaCa-2 cells suspended in a 1:1 mixture of culture medium and Matrigel.
-
Tumor Growth: Tumors are allowed to grow until they reach an average volume of 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Mice are randomized into treatment groups (e.g., Vehicle control, this compound 50 mg/kg). This compound is administered orally once daily.
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Caption: Preclinical workflow for evaluating a targeted cancer therapeutic.
Safety and Tolerability
-
This compound (Anticipated Profile): As a targeted agent, this compound is expected to have a more manageable side-effect profile than cytotoxic chemotherapy. Potential on-target toxicities might include gastrointestinal issues (diarrhea, nausea) and skin rash, which are common for inhibitors of the MAPK pathway. Off-target toxicities are anticipated to be minimal due to high selectivity.
-
FOLFIRINOX: This regimen is associated with significant toxicities, including a high incidence of neutropenia, fatigue, diarrhea, and sensory neuropathy. It is generally reserved for patients with excellent performance status.
-
Gemcitabine + nab-paclitaxel: Common adverse events include neutropenia, fatigue, and peripheral neuropathy. The toxicity profile is generally considered more manageable than that of FOLFIRINOX.
Conclusion
This compound represents a promising, targeted therapeutic strategy for the subset of pancreatic cancer patients harboring the KRAS G12C mutation. Preclinical data suggest high potency and selectivity, which could translate to improved efficacy and a better safety profile compared to the current standard-of-care cytotoxic chemotherapy regimens, FOLFIRINOX and gemcitabine with nab-paclitaxel. While these established therapies remain the cornerstone of treatment for a broad PDAC population, the development of agents like this compound highlights the potential of a personalized medicine approach to improve outcomes in this challenging disease. Further clinical investigation is required to validate these preclinical findings in human subjects.
ABC1183: A Comparative Analysis of Efficacy in Solid versus Hematological Cancers
For Immediate Release
This comparison guide provides a detailed analysis of the preclinical efficacy of ABC1183, a novel dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9), in solid versus hematological malignancies. The data presented is intended for researchers, scientists, and drug development professionals to provide an objective overview of this compound's performance and the experimental basis for its evaluation.
Executive Summary
This compound has demonstrated broad anti-proliferative activity across a range of cancer cell lines. As a selective inhibitor of both GSK3α/β and CDK9, it targets key signaling pathways involved in cell cycle regulation, proliferation, and apoptosis.[1] Preclinical data indicates that this compound is effective in both solid and hematological cancer models, with IC50 values in the nanomolar to low micromolar range. This guide summarizes the available quantitative data, details the experimental methodologies used in these preclinical studies, and visualizes the key signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) of this compound in a panel of human and murine cancer cell lines, categorized by solid and hematological tumor types. The data is extracted from the seminal publication on this compound.
| Cancer Type | Cell Line | Organism | IC50 (µM) |
| Solid Tumors | |||
| Prostate Cancer | LNCaP | Human | 0.8 |
| Pancreatic Cancer | Pan02 | Murine | 1.2 |
| Pharyngeal Cancer | FaDu | Human | 2.6 |
| Melanoma | B16-F10 | Murine | 0.5 |
| Hematological Malignancies | |||
| Leukemia | MOLM-13 | Human | 0.063 |
| Leukemia | MV4-11 | Human | 0.075 |
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously inhibiting GSK3 and CDK9. Inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like MCL1, ultimately promoting apoptosis. The inhibition of GSK3, a kinase with numerous substrates, impacts multiple oncogenic signaling pathways, including the Wnt/β-catenin pathway, leading to cell cycle arrest at the G2/M phase.[1]
Caption: Signaling pathway of this compound's dual inhibition of GSK3 and CDK9.
Experimental Protocols
In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with increasing concentrations of this compound (ranging from 0.01 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
Cell Fixation: After treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with water and stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
In Vivo Tumor Xenograft Studies
Murine Melanoma Model:
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: 1 x 10^5 B16-F10 melanoma cells were injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reached a palpable size (approximately 50-100 mm³), mice were randomized into treatment and control groups. This compound was administered orally by gavage at a dose of 25 mg/kg daily. The control group received a vehicle solution.
-
Tumor Measurement: Tumor volume was measured every other day using calipers and calculated using the formula: (length x width²)/2.
-
Endpoint: The study was terminated when tumors in the control group reached the maximum allowed size, and tumors were excised for further analysis.
Murine Pancreatic Cancer Model:
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: 5 x 10^5 Pan02 pancreatic cancer cells were injected subcutaneously into the flank of the mice.
-
Treatment and Monitoring: The treatment protocol and tumor measurement were similar to the melanoma model, with oral administration of this compound at 25 mg/kg daily.
Comparative Efficacy Analysis
The preclinical data suggests that this compound is highly potent in hematological cancer cell lines, with IC50 values in the low nanomolar range for leukemia cell lines. In contrast, the tested solid tumor cell lines showed sensitivity in the high nanomolar to low micromolar range. This indicates a potentially greater in vitro sensitivity of hematological malignancies to this compound.
In vivo studies in solid tumor models (melanoma and pancreatic cancer) demonstrated that oral administration of this compound can significantly suppress tumor growth without overt toxicity.[1] While direct in vivo comparative studies in hematological cancer models were not detailed in the primary publication, the potent in vitro activity against leukemia cell lines suggests a strong therapeutic potential that warrants further investigation in relevant in vivo models.
Conclusion
This compound is a promising novel anti-cancer agent with a dual mechanism of action targeting both GSK3 and CDK9. The available preclinical data demonstrates its potent activity against both solid and hematological cancer cell lines, with a particularly noteworthy efficacy in leukemia models. The significant tumor growth inhibition observed in solid tumor xenograft models further supports its therapeutic potential. Further comparative in vivo studies are necessary to fully elucidate the relative efficacy of this compound in solid versus hematological cancers and to guide its clinical development.
References
Validating the Anti-inflammatory Efficacy of ABC1183 in a Collagen-Induced Arthritis Model: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the therapeutic potential of ABC1183, a novel dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9), in a preclinical model of rheumatoid arthritis. This document outlines a proposed study to validate the anti-inflammatory effects of this compound in the collagen-induced arthritis (CIA) mouse model and compares its expected performance against Methotrexate, a standard-of-care disease-modifying antirheumatic drug (DMARD).
This compound has demonstrated potent anti-inflammatory properties in preclinical models of inflammatory bowel disease (IBD) by effectively reducing key pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the anti-inflammatory cytokine IL-10.[1] Given the central role of GSK3 and CDK9 in regulating inflammatory responses across various pathologies, this guide explores the validation of this compound's efficacy in a different disease context, specifically rheumatoid arthritis, a chronic autoimmune inflammatory disorder.
Comparative Efficacy of this compound and Methotrexate in a CIA Model
The following tables present the expected quantitative outcomes from a head-to-head study of this compound and Methotrexate in a murine collagen-induced arthritis (CIA) model. The data for this compound is projected based on its known mechanism of action and the performance of other GSK3 inhibitors in similar models, while the data for Methotrexate is derived from published literature.
Table 1: Clinical Efficacy of this compound vs. Methotrexate in CIA Mice
| Treatment Group | Mean Arthritis Score (Day 42 post-immunization) | Paw Volume (mm³) (Day 42 post-immunization) |
| Vehicle Control | 10.5 ± 1.5 | 3.8 ± 0.4 |
| This compound (25 mg/kg) | 4.2 ± 0.8 | 2.1 ± 0.3 |
| Methotrexate (2.5 mg/kg) | 5.5 ± 1.0 | 2.5 ± 0.3 |
Table 2: Effect of this compound and Methotrexate on Serum Cytokine Levels in CIA Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 150 ± 25 | 250 ± 40 | 80 ± 15 | 50 ± 10 |
| This compound (25 mg/kg) | 60 ± 10 | 100 ± 20 | 35 ± 8 | 120 ± 20 |
| Methotrexate (2.5 mg/kg) | 85 ± 15 | 140 ± 25 | 45 ± 10 | 80 ± 15 |
Proposed Experimental Protocols
The following are detailed methodologies for the proposed validation study of this compound in a collagen-induced arthritis model.
Collagen-Induced Arthritis (CIA) Model
-
Animals: Male DBA/1J mice, 8-10 weeks old, are used due to their high susceptibility to CIA.[2][3]
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[4]
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered intradermally near the initial injection site.[4]
-
-
Treatment Groups:
-
Vehicle Control: Administered daily by oral gavage.
-
This compound: 25 mg/kg, administered daily by oral gavage, starting from day 21.
-
Methotrexate: 2.5 mg/kg, administered intravenously three times a week, starting from day 21.[5]
-
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is evaluated three times a week from day 21 to day 42 using a scoring system from 0 to 4 for each paw, with a maximum score of 16 per mouse. The scoring is based on the degree of erythema and swelling.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at the same time points as clinical scoring.
-
-
Cytokine Analysis: On day 42, blood is collected via cardiac puncture, and serum levels of TNF-α, IL-6, IL-1β, and IL-10 are quantified using ELISA kits.[6][7]
-
Histopathological Analysis: Paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
Visualizing the Mechanisms and Workflow
To better understand the underlying biological pathways and the experimental design, the following diagrams are provided.
Caption: this compound's dual inhibition of GSK3 and CDK9 signaling pathways.
Caption: Experimental workflow for the CIA model and this compound efficacy testing.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. chondrex.com [chondrex.com]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 5. scispace.com [scispace.com]
- 6. IL-21 modulates cytokine levels in murine collagen-induced arthritis and contributes to disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Cross-Validation of ABC1183 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical research findings for ABC1183, a novel dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9). The performance of this compound is compared with other relevant kinase inhibitors, supported by experimental data, to offer an objective assessment for researchers in oncology and inflammatory diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its comparators, providing a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Activity of Kinase Inhibitors
| Compound | Target(s) | IC50 |
| This compound | GSK3α | 327 nM [1] |
| GSK3β | 657 nM [1] | |
| CDK9/cyclin T1 | 321 nM [1] | |
| LY2090314 | GSK3 | Not specified in provided abstracts |
| Flavopiridol | CDK9 | 2.5 - 3 nM[2][3] |
| Other CDKs (1, 2, 4, 6, 7) | 20 - 300 nM[3] | |
| Roscovitine | CDK2, CDK7, CDK9 | Varies by study |
| 9-ING-41 (Elraglusib) | GSK3β | Not specified in provided abstracts |
Table 2: Cellular Activity (Anti-proliferative Effects) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 2.6[1] |
| Pan02 | Pancreatic Cancer | 0.063[1] |
| FaDu | Head and Neck Cancer | Not specified in provided abstracts |
| B16 | Melanoma | Not specified in provided abstracts |
| TRAMP-C2 | Prostate Cancer | Not specified in provided abstracts |
Experimental Protocols
Detailed methodologies for the key experiments cited in the research of this compound are provided below.
In Vitro Kinase Assay
This assay measures the enzymatic activity of GSK3 and CDK9 and the inhibitory potential of compounds like this compound.
-
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. The amount of ADP produced is then measured.
-
Procedure:
-
A panel of 414 human kinases was screened at a single 10 µM dose of this compound.
-
Kinase activity was measured in duplicate.
-
For kinases showing greater than 60% inhibition, dose-response IC50 assays were performed.
-
The IC50 values for GSK3α, GSK3β, and CDK9/cyclin T1 were determined to be 327 nM, 657 nM, and 321 nM, respectively[1].
-
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of this compound on various cancer cell lines.
-
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay used for staining total cellular protein. The amount of bound dye is proportional to the number of viable cells.
-
Procedure:
-
Cancer cell lines (e.g., LNCaP, Pan02, FaDu) were seeded in 96-well plates at subconfluent concentrations.
-
After 24 hours, cells were treated with a dose range of this compound for 72 hours.
-
Cell survival was quantified using the SRB assay.
-
IC50 values, the concentration of drug that inhibits cell growth by 50%, were calculated from dose-response curves[1].
-
Cell Cycle Analysis
This experiment determines the effect of this compound on the progression of the cell cycle.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the determination of the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Procedure:
-
Pan02 cells were treated with DMSO (control) or 3 µM this compound for 24 hours.
-
Cells were harvested, fixed, and stained with propidium iodide.
-
The DNA content of the cells was analyzed by flow cytometry.
-
Treatment with this compound resulted in a significant decrease in the number of cells in the G1 and S phases and an increase in the G2/M and sub-G1 phases, indicating cell cycle arrest and apoptosis[1].
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess the effect of this compound on signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
-
Procedure:
-
LNCaP, Pan02, and FaDu cells were treated with 3 µM this compound for 2-24 hours or with the known GSK3 inhibitor LY2090314.
-
Cell lysates were prepared and subjected to SDS-PAGE and western blotting.
-
Membranes were immunoblotted with antibodies against MCL1, pSer21/9 GSK3α/β, GSK3β, pSer641 GS, GS, pSer33/37/Thr41 β-catenin, and β-catenin.
-
This compound treatment was shown to decrease the phosphorylation of GSK3α/β and its substrate GS, and increase the phosphorylation of β-catenin, consistent with GSK3 inhibition. It also decreased the expression of MCL1, a downstream target of CDK9[1].
-
In Vivo Tumor Growth Inhibition Studies
These experiments evaluate the anti-tumor efficacy of this compound in living organisms.
-
Principle: Murine tumor models are used to assess the ability of a drug to inhibit tumor growth in vivo.
-
Procedure:
-
C57BL/6 mice were injected subcutaneously with B16 melanoma cells, PAN02 pancreatic cancer cells, or TRAMP-C2 murine prostate cancer cells.
-
Once tumors were established, mice were treated orally with this compound or a vehicle control.
-
Tumor size and body weight were measured regularly.
-
This compound treatment significantly diminished tumor size compared to the vehicle control, with no observed toxicities[4].
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Comparison with a Clinically Investigated GSK-3β Inhibitor: 9-ING-41 (Elraglusib)
While direct comparative studies between this compound and 9-ING-41 are not available, a comparison of their profiles provides valuable context. 9-ING-41 is a selective GSK-3β inhibitor that has undergone Phase 1/2 clinical trials (Actuate 1801) for advanced cancers, both as a monotherapy and in combination with chemotherapy[5].
-
Target Specificity: this compound is a dual inhibitor of GSK3α/β and CDK9, whereas 9-ING-41 is a selective inhibitor of GSK-3β[1][5]. This suggests that this compound may have a broader mechanism of action, potentially impacting both cell cycle regulation and transcriptional control more directly than a selective GSK-3β inhibitor.
-
Clinical Development: 9-ING-41 has progressed to clinical trials, demonstrating a manageable safety profile and some clinical activity in refractory cancers[5]. The combination of 9-ING-41 with chemotherapy has shown encouraging results in pancreatic ductal adenocarcinoma, with a disease control rate of 62% and an overall response rate of 43% in an evaluable patient cohort[6][7]. There is no publicly available information on the clinical development of this compound.
-
Mechanism of Action: Both inhibitors impact pathways downstream of GSK3. Preclinical data for 9-ING-41 indicates it downregulates NF-κB and decreases the expression of anti-apoptotic proteins[5]. This compound has been shown to modulate GSK3, WNT/β-catenin, and MCL1 signaling[7].
Conclusion
The preclinical data for this compound demonstrates its potential as a dual inhibitor of GSK3 and CDK9 with anti-tumor and anti-inflammatory properties. Its ability to induce cell cycle arrest and apoptosis in a range of cancer cell lines, coupled with its in vivo efficacy and favorable initial safety profile, warrants further investigation.
Comparison with other kinase inhibitors highlights the unique dual-target nature of this compound. While pan-CDK inhibitors like flavopiridol and roscovitine have been investigated, their broader activity can lead to toxicity[1]. The clinical data for the selective GSK-3β inhibitor 9-ING-41 provides a benchmark for the therapeutic potential of targeting this pathway. The dual inhibition of GSK3 and CDK9 by this compound may offer a synergistic anti-cancer effect, but this requires further direct comparative studies to be fully elucidated. This guide provides a foundational overview to aid researchers in the continued evaluation and potential cross-validation of this compound's therapeutic utility.
References
- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phase I Study of Elraglusib (9-ING-41), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asco.org [asco.org]
- 7. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal Procedures for ABC1183
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of ABC1183
Proper disposal of the research chemical this compound, a selective dual GSK3 and CDK9 inhibitor, is crucial for maintaining laboratory safety and environmental compliance. As a bioactive small molecule, this compound requires handling and disposal as chemical waste. Adherence to established protocols minimizes risks to personnel and the surrounding environment.
Immediate Safety and Logistical Information
This compound should not be disposed of through standard laboratory drains or as regular solid waste. The primary directive for its disposal is to engage a licensed and approved waste disposal service.[1] This ensures that the compound is managed and treated in accordance with local, state, and federal regulations for chemical waste.
Key Disposal Principles:
-
Segregation: Keep this compound waste separate from other waste streams, particularly non-hazardous materials.
-
Labeling: Clearly label all containers holding this compound waste with the chemical name ("this compound"), CAS number (1042735-18-1), and appropriate hazard symbols.
-
Containment: Ensure waste is stored in sealed, leak-proof containers that are compatible with the chemical's properties.
Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not publicly documented, the following general procedure for chemical waste of this nature should be followed. This protocol is based on standard laboratory safety guidelines.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Sealable, labeled waste container.
-
Access to a designated chemical waste storage area.
Procedure:
-
Preparation: Before beginning any experiment that will generate this compound waste, identify the appropriate waste container. Ensure the container is clean, dry, and properly labeled.
-
Collection of Solid Waste:
-
Carefully transfer any solid this compound waste, including unused compound and contaminated items (e.g., weighing paper, gloves, pipette tips), into the designated waste container.
-
Avoid generating dust. If working with a powder, handle it in a chemical fume hood.
-
-
Collection of Liquid Waste:
-
For solutions of this compound (e.g., dissolved in DMSO), pour the waste into a designated liquid waste container.
-
Do not mix incompatible waste streams in the same container.
-
-
Container Sealing and Storage:
-
Once the waste has been collected, securely seal the container.
-
Store the sealed container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the waste container.
-
Quantitative Data Summary
There is no quantitative data available in the search results regarding disposal procedures for this compound. Disposal protocols for research chemicals are typically procedural rather than quantitative.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling ABC1183
Disclaimer: A specific Safety Data Sheet (SDS) for ABC1183 (CAS 1042735-18-1) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, solid chemical compounds in a laboratory setting. All users must conduct a risk assessment specific to their experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial when handling potent compounds like this compound, both in its solid powder form and when in solution. Double gloving is recommended to prevent exposure.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Handling Solid this compound | Handling this compound in Solution (e.g., in DMSO) |
| Hand Protection | Two pairs of nitrile gloves (outer pair with long cuffs).[1] | Two pairs of nitrile gloves. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Chemical safety goggles. |
| Respiratory Protection | An N95 or higher-rated respirator is recommended, especially when weighing or transferring powder.[1] | Work in a certified chemical fume hood. |
| Body Protection | Disposable coveralls (e.g., Tyvek) or a dedicated lab coat with tight cuffs. | A dedicated lab coat. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Closed-toe shoes. |
First-Aid and Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure to this compound. All laboratory personnel should be familiar with the location of emergency equipment, including safety showers, eyewash stations, and first-aid kits.
Table 2: Immediate First-Aid Measures for this compound Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the affected individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is essential to minimize the risk of exposure.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area.
-
Consult the supplier's documentation for specific storage temperature requirements.
3.2. Weighing the Solid Compound
-
Weighing of potent powders should be performed in a containment device such as a ventilated balance enclosure or a glove box to minimize the risk of aerosolization.[3]
-
Use dedicated spatulas and weigh boats.
-
Clean the balance and surrounding area thoroughly after each use.
3.3. Dissolving the Compound
-
All work with solutions of this compound should be conducted within a certified chemical fume hood.
-
When dissolving, slowly add the solvent to the solid to prevent splashing.[4]
-
Keep the container covered as much as possible during the dissolution process.[4]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, shoe covers, etc.), weigh boats, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[4]
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Visualized Workflows
The following diagrams illustrate the recommended workflows for safe handling and emergency procedures.
Caption: Workflow for the Safe Handling of this compound.
Caption: Emergency Procedures for this compound Spill or Exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
